Product packaging for 3-Ethyl-2,3,4-trimethylpentane(Cat. No.:CAS No. 52897-19-5)

3-Ethyl-2,3,4-trimethylpentane

Cat. No.: B12643645
CAS No.: 52897-19-5
M. Wt: 142.28 g/mol
InChI Key: OHZNMGSGEFVFTI-UHFFFAOYSA-N
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Description

3-Ethyl-2,3,4-trimethylpentane is an organic compound with the molecular formula C10H22 and a molecular weight of 142.28 g/mol . It is a branched-chain alkane identified by the CAS Registry Number 52897-19-5 . This compound is of significant interest in specialized research fields, particularly in the study of combustion chemistry. It serves as a subject in experimental and chemical kinetic modeling studies to understand the oxidation behavior of octane isomers, which is critical for developing more efficient and cleaner-burning gasoline engines and renewable biofuels . The structure and properties of such branched alkanes are fundamental to investigating how molecular branching influences fuel characteristics like ignition delay times and knock resistance . Researchers utilize this compound to validate detailed chemical kinetic models and update key reaction rates and thermochemistry data, which are essential for advancing combustion strategies . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or household use, and is not approved for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B12643645 3-Ethyl-2,3,4-trimethylpentane CAS No. 52897-19-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52897-19-5

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-2,3,4-trimethylpentane

InChI

InChI=1S/C10H22/c1-7-10(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3

InChI Key

OHZNMGSGEFVFTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,4-trimethylpentane is a saturated branched-chain alkane with the molecular formula C10H22. As a member of the decane (B31447) isomer family, it is a colorless liquid at room temperature and is characterized by its non-polar nature. This document provides a comprehensive overview of its core chemical and physical properties, relevant experimental protocols for their determination, and its relationship to other structural isomers. While not directly used in drug development, understanding the properties of such alkanes is fundamental in fields like solvent chemistry, fuel science, and as reference standards in various analytical techniques.

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below. These values are crucial for its application as a solvent, in chemical synthesis, and for safety considerations.

PropertyValueSource
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][2]
Boiling Point 166.6 °C at 760 mmHg[1]
Density 0.731 g/cm³[1]
Flash Point 46.4 °C[1]
LogP (Octanol-Water Partition Coefficient) 3.71470[1]
Refractive Index 1.41[1]
Solubility Insoluble in water; Soluble in non-polar organic solvents.
Melting Point Data not readily available; estimated to be low, similar to other branched alkanes.

Experimental Protocols

The determination of the physicochemical properties of liquid alkanes like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the this compound sample is placed in the small test tube.

  • The capillary tube is placed in the test tube with its open end downwards.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in the Thiele tube containing the heating fluid.

  • The Thiele tube is gently heated, and the temperature is monitored.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is stopped, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and a balance.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured using the analytical balance.

  • A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Synthesis and Production

A specific, high-yield synthesis protocol for this compound is not widely documented in the chemical literature, as it is not a commercially produced chemical in large quantities. However, it is known to be formed as a minor by-product during the alkylation process used in the petroleum industry to produce high-octane gasoline components like 2,2,4-trimethylpentane (B7799088) (isooctane).

The industrial production of isooctane (B107328) typically involves the reaction of isobutane (B21531) with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. Under the reaction conditions, various side reactions and rearrangements can occur, leading to the formation of other decane isomers, including this compound. The separation of these closely related isomers is challenging due to their similar boiling points and requires fractional distillation.

Logical Relationships: Structural Isomerism in Decanes

This compound is one of 75 structural isomers of decane. The following diagram illustrates the relationship between this compound and a few of its isomers, showcasing the diversity of structures that can be formed from the same molecular formula.

Caption: Relationship of this compound to other decane isomers.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound. The data and protocols presented are essential for researchers and scientists working with this compound or in related fields requiring a fundamental understanding of alkane chemistry. While not a compound of direct pharmaceutical interest, its properties and relationships to other isomers are illustrative of the structural complexity and physicochemical diversity of hydrocarbons.

References

In-Depth Technical Guide: 3-Ethyl-2,3,4-trimethylpentane (CAS: 52897-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available technical data for 3-Ethyl-2,3,4-trimethylpentane. Extensive searches for its biological activity, role in drug development, and detailed experimental protocols for biological applications yielded no specific information. Therefore, this guide focuses on the compound's fundamental physicochemical properties.

Chemical Identity and Structure

This compound is a highly branched alkane and an isomer of decane.[1] Its structure consists of a five-carbon pentane (B18724) backbone with an ethyl group and three methyl groups at various positions.

Table 1: Compound Identification

IdentifierValue
CAS Number 52897-19-5[2][3]
IUPAC Name This compound[2]
Synonyms 2,3,4-Trimethyl-3-ethylpentane[3]
Molecular Formula C₁₀H₂₂[2][3][4]
Molecular Weight 142.28 g/mol [2][3]
InChI Key OHZNMGSGEFVFTI-UHFFFAOYSA-N[2][3]
SMILES CCC(C)(C(C)C)C(C)C[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is crucial for its handling, storage, and use in any experimental setting.

Table 2: Physicochemical Data

PropertyValueSource
Density 0.731 g/cm³[5]
Boiling Point 166.6 °C at 760 mmHg[5]
Flash Point 46.4 °C[5]
Refractive Index 1.41[5]
LogP 3.71470[5]
Kovats Retention Index Standard non-polar: 969[2]

Synthesis and Availability

Spectroscopic Data

While no graphical spectra are available in the public search results, the Kovats retention index is available, which is a key piece of data for gas chromatography.[2] For detailed spectroscopic information such as ¹H NMR, ¹³C NMR, and mass spectrometry, direct experimental analysis would be required.

Biological Activity and Drug Development Potential

There is a significant lack of publicly available information regarding the biological activity of this compound. Extensive searches of scientific literature and databases revealed no studies on its pharmacological, toxicological, or any other biological effects. Consequently, its potential for use in drug development is currently unknown. There are no reported signaling pathways associated with this compound.

Experimental Protocols

Consistent with the absence of biological activity data, no experimental protocols for the use of this compound in biological assays or as a therapeutic agent have been published.

Safety and Handling

Specific safety data sheets (SDS) for this compound are not widely available. However, based on the data for structurally similar, flammable alkanes like 2,2,4-trimethylpentane (B7799088) and 2,3,4-trimethylpentane, the following precautions are advised:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from heat, sparks, and open flames.[1][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1]

  • Hazards: Assumed to be a flammable liquid and vapor. May cause skin and eye irritation. Inhalation may cause drowsiness or dizziness.[6]

Conclusion

This compound is a well-characterized compound in terms of its basic physicochemical properties. However, for an audience of researchers, scientists, and drug development professionals, the critical information regarding its biological effects, mechanisms of action, and potential therapeutic applications is entirely absent from the public domain. Further research would be necessary to elucidate any potential role for this molecule in a biological or pharmaceutical context.

Visualizations

Due to the lack of data on biological pathways, experimental workflows, or logical relationships pertinent to drug development for this compound, no diagrams can be generated.

References

3-Ethyl-2,3,4-trimethylpentane IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Ethyl-2,3,4-trimethylpentane

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name. For alkanes, the nomenclature is based on identifying the longest continuous carbon chain as the parent structure, and then naming and locating any substituent groups attached to this chain.[1] The process involves a hierarchical set of rules that address chain selection, numbering, and substituent naming. This guide provides a detailed analysis of the IUPAC name "this compound," demonstrating the rigorous application of these rules to a complex branched alkane.

Analysis of the Proposed Structure: this compound

To verify the correctness of the name, we must first deconstruct it to draw the corresponding chemical structure.

  • Parent Chain: The root name "pentane" indicates a five-carbon parent chain.

  • Substituents: The prefixes indicate the following groups attached to the pentane (B18724) chain:

    • One ethyl group (-CH₂CH₃) at carbon position 3.

    • Three methyl groups (-CH₃) at carbon positions 2, 3, and 4.

Based on this information, the two-dimensional structure is drawn as follows:

Figure 1: Chemical structure corresponding to this compound.

Systematic Application of IUPAC Nomenclature Rules

The following sections detail the step-by-step process of applying IUPAC rules to the structure shown in Figure 1 to derive its correct systematic name.

Rule 1: Identification of the Parent Carbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms.[1][2] In complex molecules, this may not be the most obvious horizontal chain.

  • Horizontal Chain: The horizontal chain consists of 5 carbon atoms.

  • Alternative Chains: We must trace all possible continuous paths. For instance, a path starting from the ethyl group's terminal carbon through to the end of the pentane chain is also 5 carbons long (CH₃-CH₂-C₃-C₄-C₅).

In this structure, multiple paths result in a maximum chain length of five carbons. According to IUPAC rules, if two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent chain.

  • Path A (Horizontal Chain): This choice results in a pentane parent chain with four substituents: a methyl group at C2, an ethyl and a methyl group at C3, and a methyl group at C4.

  • Path B (Through the Ethyl Group): Choosing the chain that includes the ethyl group (e.g., C1-C2-C3-CH₂(ethyl)-CH₃(ethyl)) results in a pentane parent chain with three substituents: a methyl group at C2, a methyl group at C3, and an isopropyl group at C3.

Since Path A yields a greater number of substituents (4 vs. 3), the five-carbon horizontal chain is correctly chosen as the parent chain. The parent alkane is pentane .

Rule 2: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locants (positions) to the substituents.[1] Numbering should start from the end that is nearest to a substituent.

  • Numbering Left-to-Right: Substituents are located at positions 2, 3, 3, and 4.

  • Numbering Right-to-Left: Substituents are located at positions 2, 3, 3, and 4.

Both numbering directions produce the identical set of locants {2, 3, 3, 4}. In case of such a tie, the tie is broken by applying alphabetical order to the substituent names. The numbering is chosen that gives the lower number to the group cited first in the name.[3] The substituents are "ethyl" and "methyl." Since "ethyl" comes before "methyl" alphabetically, we check its position. In both numbering schemes, the ethyl group is on carbon 3. As there is no difference, the name remains unambiguous.

Rule 3: Naming and Ordering the Substituents

The substituents attached to the parent chain are identified and named.

  • At position 2: one methyl group.

  • At position 3: one ethyl group and one methyl group.

  • At position 4: one methyl group.

This gives a total of one ethyl group and three methyl groups. When multiple identical substituents are present, prefixes such as "di-", "tri-", or "tetra-" are used.[4] Therefore, the three methyl groups are collectively named trimethyl .

The final name is assembled by listing the substituents in alphabetical order. Note that prefixes like "di-", "tri-", etc., are ignored for alphabetization purposes.[1]

  • Ethyl

  • Trimethyl

Conclusion: The Correct IUPAC Name

By systematically applying the IUPAC rules, the final name is constructed as follows:

This compound

The analysis confirms that the provided name is indeed the correct and unambiguous IUPAC name for the molecule. The selection of "pentane" as the parent chain is justified by the rule prioritizing the chain with the most substituents when lengths are equal. The numbering and alphabetical ordering are also consistent with IUPAC conventions. The name is also confirmed by major chemical databases such as PubChem and the National Institute of Standards and Technology (NIST).[5][6]

Data Summary

The key nomenclature data is summarized in the table below.

ParameterDescription
Molecular Formula C₁₀H₂₂[5][6]
Parent Chain Pentane
Number of Carbons in Parent Chain 5
Substituents Ethyl (x1), Methyl (x3)
Locants of Substituents 2-(methyl), 3-(ethyl), 3-(methyl), 4-(methyl)
Final IUPAC Name This compound
CAS Registry Number 52897-19-5[5]

Experimental Protocols

This document serves as a technical guide to the nomenclature of a specific chemical compound. Detailed experimental protocols for the synthesis, purification, or analysis of this compound are beyond the scope of this guide. Researchers seeking such information should consult chemical synthesis databases and scientific literature, using the compound's name and its CAS Registry Number (52897-19-5) as primary identifiers.

Visualizations

Logical Workflow for IUPAC Naming

The following diagram illustrates the decision-making process for naming the compound.

IUPAC_Workflow start Start with Chemical Structure find_chain Find all possible longest continuous carbon chains start->find_chain decision_length Are there multiple chains of the same max length? find_chain->decision_length path_single Select the single longest chain decision_length->path_single No path_multiple Select the chain with the MOST substituents decision_length->path_multiple Yes parent_name Name the parent alkane (e.g., Pentane) path_single->parent_name path_multiple->parent_name number_chain Number the chain to give substituents the lowest locants parent_name->number_chain decision_number Do different numbering schemes give the same locant set? number_chain->decision_number path_number_unique Use the unique set of lowest locants decision_number->path_number_unique No path_number_tie Assign lowest numbers based on alphabetical order of substituents decision_number->path_number_tie Yes identify_subs Identify and name all substituents (e.g., Ethyl, Trimethyl) path_number_unique->identify_subs path_number_tie->identify_subs assemble_name Assemble the full name: Locant(s)-Substituent(s)Parent identify_subs->assemble_name final_name This compound assemble_name->final_name

Caption: Logical workflow for determining the IUPAC name of the target molecule.

Structural Diagram with Numbering and Substituents

The following diagram provides a clear, numbered representation of the final named structure.

Caption: Numbered parent chain and identified substituents for the molecule.

References

An In-depth Technical Guide on the Molecular Structure of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the molecular structure of 3-Ethyl-2,3,4-trimethylpentane (CAS No. 52897-19-5), a highly branched saturated acyclic hydrocarbon with the molecular formula C₁₀H₂₂. Due to the limited availability of direct experimental data for this specific isomer of decane, this guide leverages predicted spectroscopic data and established principles of organic chemistry to elucidate its structural and chemical characteristics. It is intended to serve as a comprehensive resource for researchers in fields where the detailed molecular structure of aliphatic hydrocarbons is of interest, including but not limited to drug development, materials science, and computational chemistry.

Introduction

This compound is one of the 75 constitutional isomers of decane. Its highly branched structure imparts distinct physical and chemical properties compared to its linear or less-branched counterparts. Understanding these properties at a molecular level is crucial for applications where intermolecular interactions, steric hindrance, and reactivity play a significant role. This guide presents a theoretical characterization of its molecular structure, including predicted spectroscopic data and general experimental protocols for the synthesis and analysis of similar highly branched alkanes.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a five-carbon pentane (B18724) backbone with an ethyl group at the C3 position and methyl groups at the C2, C3, and C4 positions.

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₂₂PubChem[1]
Molecular Weight 142.28 g/mol PubChem[1]
CAS Number 52897-19-5PubChem[1]
Boiling Point 163-164 °C (Predicted)ChemSpider
Density 0.76 g/cm³ (Predicted)ChemSpider
Refractive Index 1.424 (Predicted)ChemSpider

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, this section presents predicted spectroscopic data for this compound based on computational models. Online prediction tools were utilized for generating the NMR spectra.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to be complex due to the number of chemically similar but non-equivalent protons. The signals are anticipated to appear in the typical upfield region for alkanes (0.8 - 1.7 ppm).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.8-1.0Multiple overlapping signals~18HMethyl (CH₃) groups
~1.1-1.4Multiple overlapping signals~2HMethylene (CH₂) group of the ethyl substituent
~1.5-1.7Multiple overlapping signals~2HMethine (CH) groups
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are expected in the typical range for sp³ hybridized carbons in alkanes.

Chemical Shift (ppm)Assignment
~10-20Methyl (CH₃) carbons
~25-35Methylene (CH₂) carbon of the ethyl substituent
~35-45Methine (CH) carbons
~40-50Quaternary (C) carbon
Infrared (IR) Spectroscopy (Expected)

The IR spectrum of a highly branched alkane like this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations.[2][3][4][5][6]

Wavenumber (cm⁻¹)Vibration
2850-2960C-H stretch
1450-1470C-H bend (scissoring)
1370-1380C-H bend (methyl rock)

The absence of significant absorptions outside of these regions can confirm the purity of the alkane and the absence of functional groups containing heteroatoms.

Mass Spectrometry (Expected Fragmentation)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will be dominated by the cleavage of C-C bonds, leading to the formation of stable carbocations. The most abundant fragments are typically formed through the loss of alkyl radicals.

m/zPossible Fragment Ion
127[M - CH₃]⁺
113[M - C₂H₅]⁺
99[M - C₃H₇]⁺
85[M - C₄H₉]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺
29[C₂H₅]⁺

Experimental Protocols

While specific experimental protocols for this compound are not available in the literature, this section outlines general methodologies for the synthesis and characterization of highly branched alkanes.

Synthesis of Highly Branched Alkanes

The synthesis of highly branched alkanes can be challenging. Common strategies involve the coupling of smaller alkyl fragments or the rearrangement of less branched precursors. A general synthetic workflow is depicted below.

Synthesis_Workflow start Starting Materials (e.g., Alkyl Halides, Alkenes) coupling Coupling Reaction (e.g., Grignard, Wurtz) start->coupling rearrangement Isomerization (e.g., Acid Catalysis) start->rearrangement purification Purification (e.g., Distillation, Chromatography) coupling->purification rearrangement->purification product This compound purification->product

Caption: General synthetic workflow for highly branched alkanes.

Methodology:

  • Starting Material Selection: Choose appropriate smaller, functionalized alkanes (e.g., alkyl halides) or alkenes as precursors.

  • Carbon-Carbon Bond Formation: Employ coupling reactions such as Grignard reactions or Wurtz reactions to assemble the carbon skeleton. Alternatively, acid-catalyzed isomerization of less branched alkanes can be used.

  • Purification: The crude product is purified using techniques like fractional distillation or preparative gas chromatography to isolate the desired isomer.

Characterization of Alkanes

A combination of chromatographic and spectroscopic techniques is typically employed for the structural elucidation and purity assessment of alkanes.

Characterization_Workflow sample Alkane Sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir data Data Analysis and Structure Elucidation gcms->data nmr->data ir->data

Caption: General workflow for the characterization of alkanes.

Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., hexane).

    • GC Separation: Inject the sample into a gas chromatograph equipped with a nonpolar capillary column. The temperature program is optimized to separate isomers.

    • MS Detection: The eluting compounds are introduced into a mass spectrometer to obtain their mass spectra and fragmentation patterns.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the purified alkane in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl).

    • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

    • Data Analysis: Identify the characteristic absorption bands for C-H and C-C vibrations.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure of this compound based on predicted data and established chemical principles. While experimental data for this specific isomer remains scarce, the information presented herein offers valuable insights for researchers and professionals working with highly branched alkanes. The general experimental protocols outlined provide a foundation for the synthesis and characterization of this and similar molecules. Further experimental investigation is warranted to validate the predicted data and fully characterize the properties of this complex hydrocarbon.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-Ethyl-2,3,4-trimethylpentane, a saturated acyclic alkane with the chemical formula C₁₀H₂₂. While seemingly a simple hydrocarbon, its structure contains multiple chiral centers, leading to the existence of several stereoisomers. Understanding the unique three-dimensional arrangements of these isomers is crucial in various fields, including asymmetric synthesis, catalysis, and materials science, where stereochemistry can significantly influence physical properties and chemical reactivity.

Molecular Structure and Stereoisomerism

This compound possesses two chiral centers at carbon atoms C3 and C4. A chiral center is a carbon atom bonded to four different substituent groups.

  • C3 (Carbon 3): Bonded to an ethyl group (-CH₂CH₃), a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a sec-butyl group.

  • C4 (Carbon 4): Bonded to a hydrogen atom, a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and the rest of the carbon chain.

The presence of two chiral centers gives rise to a maximum of 2ⁿ = 2² = 4 possible stereoisomers. These consist of two pairs of enantiomers. The four stereoisomers are:

  • (3R,4R)-3-Ethyl-2,3,4-trimethylpentane

  • (3S,4S)-3-Ethyl-2,3,4-trimethylpentane

  • (3R,4S)-3-Ethyl-2,3,4-trimethylpentane

  • (3S,4R)-3-Ethyl-2,3,4-trimethylpentane

The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between any non-enantiomeric pair (e.g., (3R,4R) and (3R,4S)) is diastereomeric.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Mixture of Stereoisomers)

PropertyValue
Molecular FormulaC₁₀H₂₂
Molecular Weight142.28 g/mol
Boiling Point169 °C[1]

Experimental Protocols

The synthesis and separation of individual stereoisomers of chiral alkanes like this compound present significant challenges due to their low reactivity and the subtle differences between isomers. However, several general strategies can be employed.

Enantioselective Synthesis

The targeted synthesis of a specific enantiomer can be achieved through asymmetric synthesis, a process that utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For branched alkanes, this often involves the stereoselective construction of the chiral centers. A general approach could involve the asymmetric hydrogenation of a prochiral alkene precursor.

General Protocol for Asymmetric Hydrogenation:

  • Precursor Synthesis: Synthesize a suitable prochiral alkene precursor to this compound. This could involve a multi-step synthesis to construct the carbon skeleton with a double bond at a key position.

  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of a chiral transition metal catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) is prepared in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or methanol).

  • Hydrogenation: The alkene precursor is dissolved in the same solvent and added to the catalyst solution. The reaction vessel is then placed under a hydrogen atmosphere (typically 1-50 atm) and stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete.

  • Purification: The resulting saturated alkane is purified from the catalyst and any byproducts using column chromatography on silica (B1680970) gel.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Diastereoselective Synthesis

The synthesis of a specific pair of diastereomers can be achieved through diastereoselective reactions. This often involves using a substrate with a pre-existing chiral center to influence the creation of a new chiral center.

General Protocol for Diastereoselective Alkylation:

  • Substrate Preparation: A chiral ketone or aldehyde containing one of the desired chiral centers is prepared.

  • Nucleophilic Addition: The chiral carbonyl compound is reacted with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) to introduce the remaining part of the carbon skeleton and create the second chiral center. The stereochemical outcome is directed by the existing chiral center.

  • Deprotection/Modification: The resulting alcohol is then deoxygenated to the corresponding alkane through a series of reactions, such as conversion to a tosylate followed by reduction with a hydride reagent.

  • Purification and Analysis: The diastereomeric ratio of the product is determined by GC or NMR spectroscopy, and the desired diastereomer is purified by column chromatography or fractional distillation.

Separation of Stereoisomers

For a mixture of stereoisomers, separation into individual components is a critical step.

Diastereomers have different physical properties and can therefore be separated by conventional laboratory techniques such as fractional distillation or column chromatography.

General Protocol for Fractional Distillation:

  • A mixture of diastereomers is placed in a distillation flask equipped with a fractionating column.

  • The mixture is heated, and the vapor phase, enriched in the more volatile diastereomer, rises through the column.

  • The vapor condenses and is collected as the distillate. The efficiency of the separation depends on the difference in boiling points and the efficiency of the fractionating column.

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral resolution involves the use of a chiral resolving agent or a chiral stationary phase to create a diastereomeric interaction, allowing for separation.

General Protocol for Chiral Gas Chromatography (GC):

  • Column Selection: A GC equipped with a chiral capillary column is used. These columns contain a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative) that interacts differently with the two enantiomers.

  • Method Development: The GC method, including the temperature program, carrier gas flow rate, and injector and detector temperatures, is optimized to achieve baseline separation of the enantiomers.

  • Analysis: The enantiomeric mixture is injected into the GC. The two enantiomers will have different retention times, allowing for their separation and quantification.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized using a logical diagram.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 rR (3R,4R) sS (3S,4S) rR->sS enantiomers rS (3R,4S) rR->rS diastereomers sR (3S,4R) rR->sR diastereomers sS->rS diastereomers sS->sR diastereomers rS->sR enantiomers

Stereoisomeric relationships of this compound.

Conclusion

This compound, despite its simple alkane structure, provides an excellent case study in stereoisomerism. The presence of two chiral centers leads to a fascinating interplay of enantiomeric and diastereomeric relationships. While the synthesis and separation of its individual stereoisomers are challenging, the application of modern techniques in asymmetric synthesis and chiral chromatography offers viable pathways for their isolation and characterization. A thorough understanding of the stereochemistry of such molecules is fundamental for advancements in various chemical and pharmaceutical disciplines. Further research to experimentally determine the specific properties of each stereoisomer would be a valuable contribution to the field.

References

Synthesis of 3-Ethyl-2,3,4-trimethylpentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 3-ethyl-2,3,4-trimethylpentane, a saturated hydrocarbon of interest in various fields of chemical research. The synthesis involves a three-step process commencing with a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and culminating in catalytic hydrogenation to yield the target alkane. This document provides a thorough overview of the synthetic strategy, detailed experimental protocols, and the logical relationships between the reaction stages.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached through the construction of a C10 carbon skeleton followed by the removal of a hydroxyl functional group. The chosen pathway involves:

  • Grignard Reaction: The synthesis initiates with the nucleophilic addition of an ethyl Grignard reagent to 3,4-dimethyl-2-pentanone (B3384585). This classic organometallic reaction is highly effective for the formation of carbon-carbon bonds and the creation of a tertiary alcohol intermediate, 3-ethyl-2,4-dimethylpentan-3-ol.

  • Dehydration: The tertiary alcohol is then subjected to dehydration to introduce a double bond, yielding the alkene 3-ethyl-2,4-dimethyl-2-pentene. This elimination reaction is typically acid-catalyzed.

  • Catalytic Hydrogenation: The final step involves the saturation of the carbon-carbon double bond of the alkene intermediate through catalytic hydrogenation. This reduction step affords the desired product, this compound.

This multi-step approach allows for the controlled construction of the highly branched alkane structure.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 3-Ethyl-2,4-dimethylpentan-3-ol via Grignard Reaction

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Magnesium turningsMg24.31(To be calculated)(To be calculated)
Ethyl bromideC2H5Br108.97(To be calculated)(To be calculated)
Anhydrous diethyl ether(C2H5)2O74.12(Solvent)-
3,4-Dimethyl-2-pentanoneC7H14O114.19(To be calculated)(To be calculated)
Saturated aq. NH4ClNH4Cl53.49(For quenching)-
Anhydrous Na2SO4Na2SO4142.04(For drying)-

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Magnesium turnings (1.2 equivalents) are placed in the flask.

    • A solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has started, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Ketone:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of 3,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-ethyl-2,4-dimethylpentan-3-ol.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure.

Step 2: Dehydration of 3-Ethyl-2,4-dimethylpentan-3-ol

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-Ethyl-2,4-dimethylpentan-3-olC10H22O158.28(To be calculated)(To be calculated)
Concentrated Sulfuric AcidH2SO498.08(Catalyst)-
Sodium Bicarbonate SolutionNaHCO384.01(For neutralization)-
Anhydrous MgSO4MgSO4120.37(For drying)-

Procedure:

  • Reaction:

    • 3-Ethyl-2,4-dimethylpentan-3-ol is placed in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is heated to induce dehydration, and the resulting alkene, 3-ethyl-2,4-dimethyl-2-pentene, is distilled from the reaction mixture.

  • Work-up:

    • The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the crude alkene is obtained.

  • Purification:

    • The crude 3-ethyl-2,4-dimethyl-2-pentene can be purified by fractional distillation.

Step 3: Catalytic Hydrogenation of 3-Ethyl-2,4-dimethyl-2-pentene

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-Ethyl-2,4-dimethyl-2-penteneC10H20140.27(To be calculated)(To be calculated)
Palladium on Carbon (10%)Pd/C-(Catalyst)-
Hydrogen GasH22.02(Excess)-
Ethanol (B145695) or Ethyl Acetate (B1210297)--(Solvent)-

Procedure:

  • Reaction:

    • 3-Ethyl-2,4-dimethyl-2-pentene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • A catalytic amount of 10% palladium on carbon is added to the solution.

    • The vessel is connected to a hydrogen source and purged with hydrogen gas.

    • The reaction mixture is stirred under a hydrogen atmosphere at a suitable pressure (typically 1-4 atm) until the uptake of hydrogen ceases.

  • Work-up:

    • The catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound.

  • Purification:

    • The final product can be purified by fractional distillation.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 3,4-Dimethyl-2-pentanone 3,4-Dimethyl-2-pentanone Nucleophilic Addition Nucleophilic Addition 3,4-Dimethyl-2-pentanone->Nucleophilic Addition Ethyl bromide Ethyl bromide Grignard Reagent Formation Grignard Reagent Formation Ethyl bromide->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Grignard Reagent Formation->Nucleophilic Addition Ethylmagnesium bromide 3-Ethyl-2,4-dimethylpentan-3-ol 3-Ethyl-2,4-dimethylpentan-3-ol Nucleophilic Addition->3-Ethyl-2,4-dimethylpentan-3-ol Acid-catalyzed Dehydration Acid-catalyzed Dehydration 3-Ethyl-2,4-dimethylpentan-3-ol->Acid-catalyzed Dehydration 3-Ethyl-2,4-dimethyl-2-pentene 3-Ethyl-2,4-dimethyl-2-pentene Acid-catalyzed Dehydration->3-Ethyl-2,4-dimethyl-2-pentene Catalytic Hydrogenation Catalytic Hydrogenation 3-Ethyl-2,4-dimethyl-2-pentene->Catalytic Hydrogenation This compound This compound Catalytic Hydrogenation->this compound

Overall synthesis pathway for this compound.

Grignard_Workflow start Flame-dry glassware under inert atmosphere add_mg Add Mg turnings start->add_mg prepare_etbr Prepare solution of ethyl bromide in anhydrous ether add_mg->prepare_etbr initiate_grignard Add small amount of EtBr solution to initiate reaction prepare_etbr->initiate_grignard add_rest_etbr Add remaining EtBr solution to form Grignard reagent initiate_grignard->add_rest_etbr cool_grignard Cool Grignard solution in ice bath add_rest_etbr->cool_grignard prepare_ketone Prepare solution of 3,4-dimethyl-2-pentanone in anhydrous ether cool_grignard->prepare_ketone add_ketone Add ketone solution dropwise prepare_ketone->add_ketone warm_react Warm to room temperature and stir add_ketone->warm_react quench Quench with saturated aq. NH4Cl warm_react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer with Na2SO4 extract->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify by distillation evaporate->purify

Experimental workflow for the Grignard reaction.

Quantitative Data

Conclusion

The synthesis of this compound can be effectively achieved through a robust three-step sequence involving a Grignard reaction, dehydration, and catalytic hydrogenation. This guide provides a detailed framework for the synthesis, intended to be a valuable resource for researchers and professionals in the field of chemistry. Further experimental work is necessary to establish optimized reaction conditions and to fully characterize the final product and intermediates.

An In-depth Technical Guide to the Physical Constants of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of the branched alkane, 3-Ethyl-2,3,4-trimethylpentane. The information is presented in a clear and structured format to facilitate its use in research and development settings.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2] As a branched alkane, its physical properties are of interest in various fields, including fuel technology and as a non-polar solvent. Understanding its physical constants is crucial for predicting its behavior in different chemical and physical processes.

Physical Constants

The physical constants of this compound are summarized in the table below. These values have been compiled from various reputable sources.

Physical ConstantValueReference(s)
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][3]
CAS Registry Number 52897-19-5[1]
Boiling Point 169 °C[4]
Critical Temperature 347 °C[4]
Critical Pressure 20.6 atm
Critical Volume 592.98 ml/mol
Kovats Retention Index 969 (Standard non-polar)[3]

Experimental Protocols

The determination of the physical constants listed above involves specific experimental methodologies. Below are detailed overviews of the protocols for key experiments.

3.1. Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[6]

  • Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), and a rubber band.

  • Procedure:

    • A small amount of the this compound sample is placed in the Durham tube.[6]

    • A capillary tube, with its open end down, is inserted into the sample.[6]

    • The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[6]

    • The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is immersed.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

    • Heating is continued until a vigorous and continuous stream of bubbles is observed.

    • The heat is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

3.2. Determination of Critical Temperature and Pressure

The critical temperature is the highest temperature at which a substance can exist as a liquid, and the critical pressure is the minimum pressure required to liquefy the substance at its critical temperature.[8][9]

  • Apparatus: A high-pressure, sealed container with a transparent window, a heating element with precise temperature control, and a pressure gauge.

  • Procedure:

    • A sample of this compound is placed in the sealed container, which is then filled with an inert gas to a specific pressure.

    • The container is gradually heated, and the temperature and pressure are monitored.

    • As the substance is heated, the distinction between the liquid and vapor phases becomes less apparent.

    • The critical point is reached when the meniscus, the boundary between the liquid and vapor, disappears, indicating that the two phases have become indistinguishable.[10]

    • The temperature and pressure at which this occurs are recorded as the critical temperature and critical pressure, respectively.[10]

3.3. Kovats Retention Index Determination

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants, aiding in the identification of compounds.[11]

  • Apparatus: A gas chromatograph (GC) equipped with a non-polar capillary column and a flame ionization detector (FID), a syringe for sample injection, and a series of n-alkane standards.

  • Procedure:

    • A mixture of n-alkanes (e.g., C8 to C20) is injected into the GC under isothermal or temperature-programmed conditions. The retention times of each n-alkane are recorded.

    • A sample of this compound is then injected into the GC under the same chromatographic conditions, and its retention time is measured.

    • The Kovats retention index (I) is calculated using the following formula for isothermal conditions: I = 100[n + (log(tunknown) - log(tn)) / (log(tN) - log(tn))] Where:

      • tunknown is the retention time of this compound.

      • tn is the retention time of the n-alkane eluting just before the unknown.

      • tN is the retention time of the n-alkane eluting just after the unknown.

      • n is the carbon number of the earlier eluting n-alkane.

      • N is the carbon number of the later eluting n-alkane.[12][13][14]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the Kovats Retention Index of this compound.

Kovats_Retention_Index_Workflow cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_calc Data Analysis and Calculation prep_alkanes Prepare n-alkane standard mixture inject_alkanes Inject n-alkane standards into GC prep_alkanes->inject_alkanes prep_sample Prepare this compound sample inject_sample Inject sample into GC under identical conditions prep_sample->inject_sample run_gc_alkanes Record retention times of n-alkanes inject_alkanes->run_gc_alkanes identify_bracketing_alkanes Identify n-alkanes eluting before and after the sample run_gc_alkanes->identify_bracketing_alkanes run_gc_sample Record retention time of the sample inject_sample->run_gc_sample run_gc_sample->identify_bracketing_alkanes calculate_ri Calculate Kovats Retention Index using the formula identify_bracketing_alkanes->calculate_ri

Caption: Workflow for Kovats Retention Index Determination.

References

An In-depth Technical Guide to the Spectral Data of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectral data for 3-Ethyl-2,3,4-trimethylpentane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived spectra for this specific isomer, this guide leverages established spectroscopic principles and data from analogous branched alkanes to present a comprehensive set of predicted data. Detailed experimental protocols for acquiring such data are also provided.

Molecular Structure

This compound is a highly branched alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol .[1] Its structure is characterized by a pentane (B18724) backbone with ethyl and methyl substituents.

Caption: Skeletal structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of similar branched alkanes.

Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[2] The chemical shift is influenced by the local electronic environment.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Primary (CH₃)0.7 - 1.0Doublet / Triplet15H
Secondary (CH₂)1.1 - 1.4Quartet2H
Tertiary (CH)1.4 - 1.8Multiplet2H

The chemical shifts in ¹³C NMR spectroscopy for alkanes are also found in the upfield region of the spectrum. The degree of substitution at a carbon atom significantly affects its chemical shift.

Carbon Type Predicted Chemical Shift (δ, ppm)
Primary (CH₃)10 - 20
Secondary (CH₂)20 - 30
Tertiary (CH)30 - 40
Quaternary (C)35 - 45

The infrared spectrum of an alkane is dominated by C-H stretching and bending vibrations. The absence of other functional group absorptions is also a key characteristic.[3]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch2850 - 2960Strong
CH₂ Scissoring~1465Medium
CH₃ Symmetric Deformation~1375Medium

Electron ionization mass spectrometry of branched alkanes typically results in extensive fragmentation. The molecular ion peak (M+) may be of low abundance or absent, while fragment ions resulting from cleavage at branching points are often prominent.[4]

m/z Predicted Relative Abundance Possible Fragment
142Low to absent[C₁₀H₂₂]⁺ (Molecular Ion)
127Low[M - CH₃]⁺
113Moderate[M - C₂H₅]⁺
99Moderate[M - C₃H₇]⁺
85High[M - C₄H₉]⁺
71High[C₅H₁₁]⁺
57Very High (likely base peak)[C₄H₉]⁺
43High[C₃H₇]⁺
29Moderate[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the liquid alkane sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer nmr NMR Spectrometer transfer->nmr h1_acq ¹H Acquisition nmr->h1_acq c13_acq ¹³C Acquisition nmr->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate

Caption: Experimental workflow for NMR spectroscopy.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a single drop of the liquid alkane onto the surface of one salt plate.

  • Carefully place the second salt plate on top, creating a thin liquid film between the plates.[5]

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the salt plate assembly in the sample holder of the spectrometer.

  • Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.[6]

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Experimental Conditions (Electron Ionization - EI):

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: Typically 70 eV.[7]

  • Ion Source Temperature: 150-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column (if applicable): A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on sample concentration.

Data Analysis:

  • Identify the molecular ion peak (if present).

  • Analyze the fragmentation pattern to deduce the structure of the molecule. Cleavage is favored at points of branching due to the formation of more stable carbocations.[4]

G M [C10H22]+• (m/z 142) frag1 [M - CH3]+ (m/z 127) M->frag1 - •CH3 frag2 [M - C2H5]+ (m/z 113) M->frag2 - •C2H5 frag3 [M - C3H7]+ (m/z 99) M->frag3 - •C3H7 frag4 [M - C4H9]+ (m/z 85) M->frag4 - •C4H9 frag5 [C5H11]+ (m/z 71) frag4->frag5 frag6 [C4H9]+ (m/z 57) frag4->frag6

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

An In-depth Technical Guide to the Identification and Properties of Decane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 75 constitutional isomers of decane (B31447) (C₁₀H₂₂), focusing on their physical properties and the experimental methodologies used for their identification and characterization. The information presented is intended to be a valuable resource for professionals in chemistry, materials science, and pharmacology who require detailed knowledge of these saturated hydrocarbons.

Introduction to Decane Isomers

Decane is an alkane with the chemical formula C₁₀H₂₂. Beyond the straight-chain n-decane, there are 74 structural isomers, each with the same molecular formula but differing in the arrangement of their carbon atoms. This structural diversity leads to variations in their physical and chemical properties, which can be significant in various applications, from fuel composition to their use as solvents or in organic synthesis. The degree of branching in the carbon chain is a key determinant of these properties.

Physical Properties of Selected Decane Isomers

The physical properties of decane isomers, such as boiling point, melting point, and density, are heavily influenced by their molecular structure. Generally, increased branching leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Conversely, more compact and symmetrical molecules tend to have higher melting points. Below is a compilation of these properties for n-decane and a selection of its isomers.

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/cm³ at 20°C)
n-DecaneDecane174.1[1]-29.7[1]0.730[2]
Isodecane2-Methylnonane166.9[3]-74.6[3]0.726[4]
---3-Methylnonane167.9[5]-84.80.732[6]
---4-Methylnonane166.0-0.732
---5-Methylnonane165.1[7]-87.7[8]0.733[8]
---2,4-Dimethyloctane156.4[9][10]-83.15[10]0.726[11]
---2,6-Dimethyloctane158-160[12][13]-0.730[12]
---3,4-Dimethyloctane166--
---4,5-Dimethyloctane162.14-53.990.743
---2,2,3,3-Tetramethylhexane164-1190.74
---2,2,5,5-Tetramethylhexane137.25-12.60.7212
---2,3,4,5-Tetramethylhexane---
---3,3,4,4-Tetramethylhexane---

Experimental Protocols for Isomer Identification

The identification and differentiation of decane isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a primary technique for separating the volatile isomers of decane. The retention time of each isomer is dependent on its boiling point and interaction with the stationary phase of the GC column. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated isomer based on its mass spectrum.

Experimental Protocol for GC-MS Analysis of Decane Isomers:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MSD).

  • Sample Preparation:

    • Dilute the sample containing decane isomers in a high-purity volatile solvent such as hexane (B92381) or pentane.

    • The typical concentration range is 10-100 µg/mL.

    • Transfer the prepared sample into a 1.5 mL glass autosampler vial.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers. For enhanced separation of closely boiling isomers, a longer column (e.g., 60 m) or a column with a different stationary phase may be employed.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1. The injector temperature should be set to 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase temperature at a rate of 5°C/min to 200°C.

      • Hold: Maintain 200°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a reference library (e.g., NIST) for tentative identification.

    • Confirm the identity by comparing the retention time and mass spectrum with those of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the detailed analysis of decane isomers. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the differentiation of isomers based on their unique branching patterns.

Experimental Protocol for NMR Analysis of Decane Isomers:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard one-dimensional proton NMR.

    • Parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: ~3-4 seconds

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled ¹³C NMR.

    • Parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2-5 seconds

    • Data Processing: Apply Fourier transform with a line broadening of 1-2 Hz, phase correction, and baseline correction.

  • Advanced NMR Experiments (for complex isomers):

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.

  • Data Interpretation:

    • Analyze the chemical shifts (δ) in both ¹H and ¹³C spectra. Protons in alkanes typically resonate between 0.5 and 2.0 ppm, while carbons resonate between 10 and 60 ppm.

    • The multiplicity (splitting pattern) of signals in the ¹H spectrum provides information about neighboring protons.

    • The number of unique signals in the ¹³C spectrum corresponds to the number of non-equivalent carbon atoms, which is a key indicator of molecular symmetry.

Mass Spectrometry (MS) Fragmentation Patterns

For decane isomers, electron ionization (EI) mass spectrometry typically results in extensive fragmentation. The fragmentation patterns can be used to deduce the structure of the isomer.

Interpretation of EI-MS Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak for decane isomers is at m/z 142. For branched alkanes, this peak is often weak or absent.

  • Fragmentation at Branch Points: Branched alkanes tend to fragment at the branch points, leading to the formation of stable secondary or tertiary carbocations.

  • Characteristic Fragment Ions: The mass spectra of alkanes are characterized by clusters of peaks separated by 14 Da (corresponding to CH₂ groups). Common fragment ions include alkyl carbocations at m/z 29 (C₂H₅⁺), 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺). The relative abundance of these fragments can provide clues about the branching structure. For example, a prominent peak at m/z 57 suggests the presence of a butyl group or the formation of a stable tert-butyl cation.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of an unknown decane isomer.

G Isomer Identification Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Hypothesis and Confirmation Sample Unknown C10H22 Isomer Sample GC_MS GC-MS Analysis Sample->GC_MS RetentionTime Retention Time GC_MS->RetentionTime MassSpectrum Mass Spectrum GC_MS->MassSpectrum LibrarySearch Database Library Search (e.g., NIST) MassSpectrum->LibrarySearch FragmentationAnalysis Manual Fragmentation Analysis MassSpectrum->FragmentationAnalysis TentativeID Tentative Isomer Identification LibrarySearch->TentativeID FragmentationAnalysis->TentativeID NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) TentativeID->NMR_Analysis Confirmation FinalID Confirmed Isomer Structure NMR_Analysis->FinalID

Caption: A logical workflow for the identification of decane isomers.

Conclusion

The 75 constitutional isomers of decane present a fascinating case study in the relationship between molecular structure and physical properties. Their accurate identification is crucial in many scientific and industrial contexts. The combination of gas chromatography for separation and mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation provides a powerful and robust toolkit for the comprehensive analysis of these compounds. This guide has provided both the foundational data and the detailed experimental protocols necessary for researchers and professionals to confidently work with and characterize the diverse family of decane isomers.

References

Characterization of C10H22 Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of C10H22 branched alkanes. Decane (B31447) (C10H22) has 75 structural isomers, each exhibiting unique physical and chemical properties due to variations in their carbon chain arrangements.[1] These differences are critical in various applications, from fuel technology to chemical synthesis and drug development, where isomeric purity and structural conformation can significantly impact performance and biological activity. This guide outlines the key experimental techniques for isomer differentiation and characterization, including detailed protocols and data interpretation.

Physical Properties of C10H22 Isomers

The degree of branching in C10H22 isomers significantly influences their physical properties. Generally, increased branching leads to a lower boiling point and melting point compared to the straight-chain isomer, n-decane, due to reduced intermolecular van der Waals forces.[1][2] However, highly symmetrical isomers can have unusually high melting points. The densities of branched isomers are also typically lower than that of n-decane.[1] The following tables summarize the physical properties of a selection of C10H22 branched alkane isomers.

Table 1: Physical Properties of Methylnonane and Ethyloctane Isomers

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Decane124-18-5174.1[3]-29.7[3]0.730[3]
2-Methylnonane871-83-0166.9[2]-74.6[2]0.749 (at 20°C)[2]
3-Methylnonane5911-04-6167.7--
5-Methylnonane15869-85-9164.9[4]-87.7[4]0.733[4]
3-Ethyloctane5881-17-4166--
4-Ethyloctane15869-86-0163.65[5]-87.69[5]0.7340[5]

Table 2: Physical Properties of Dimethyloctane Isomers

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2,4-Dimethyloctane4032-94-4156.4[6]-83.15[6]0.732[6]
2,7-Dimethyloctane1072-16-8162.2--
3,3-Dimethyloctane4110-44-5160.7--

Table 3: Physical Properties of Trimethylheptane Isomers

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2,2,4-Trimethylheptane14720-74-2152.8--
2,3,4-Trimethylheptane52896-95-4161.1--
2,3,6-Trimethylheptane4032-93-3157.3[7]-0.73[7]
2,5,5-Trimethylheptane1189-99-7152.2--
3,4,5-Trimethylheptane9032-75-1165.8--

Table 4: Physical Properties of Tetramethylhexane Isomers

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2,2,3,3-Tetramethylhexane13475-81-5160.33[8]-53.99[8]0.761[8]
2,2,3,4-Tetramethylhexane16747-38-9157[8]-53.99[8]0.731[8]
2,2,4,4-Tetramethylhexane16747-40-3153[8]-0.747[8]
2,2,5,5-Tetramethylhexane1071-81-4137.4[8]-12.6[8]0.734[8]
2,3,4,5-Tetramethylhexane (B12649075)16747-42-5161[9]--

Experimental Protocols for Characterization

The characterization of C10H22 branched alkanes relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography is essential for separating the isomers, while mass spectrometry, nuclear magnetic resonance spectroscopy, and Fourier-transform infrared spectroscopy provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like decane isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratios and fragmentation patterns for identification.

  • Sample Preparation:

    • Dilute the C10H22 alkane sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100-1000 ppm.

    • Ensure the sample is free of particulate matter by filtering if necessary.

  • Instrumentation:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is typically used for hydrocarbon analysis.[10]

      • Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.[10]

      • Inlet: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.[10] Injector temperature: 250°C.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp: Increase at 5°C/min to 200°C.

        • Final hold: Hold at 200°C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 300.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the retention times with those of known standards for preliminary identification.

    • Analyze the mass spectrum of each peak, paying close attention to the molecular ion (M+) peak (m/z 142 for C10H22) and the fragmentation pattern.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

The fragmentation of branched alkanes in EI-MS is highly informative. Cleavage is favored at the points of branching, as this leads to the formation of more stable secondary and tertiary carbocations.[11] For instance, a prominent peak at m/z 57 (C4H9+) often indicates the presence of a tert-butyl group or the loss of a butyl radical. The molecular ion peak for highly branched alkanes is often weak or absent.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilution Dilute Sample (in Hexane) Filtration Filter Sample Dilution->Filtration Injection Inject into GC Filtration->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC MS_Spectra Mass Spectra of Peaks TIC->MS_Spectra Library_Search Library Comparison (NIST) MS_Spectra->Library_Search Identification Isomer Identification Library_Search->Identification

GC-MS workflow for C10H22 isomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including the complex mixtures of C10H22 isomers. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of connectivity and stereochemistry.[12]

  • Sample Preparation:

    • Dissolve 5-25 mg of the alkane sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13][14]

    • Ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[13][15]

    • Cap the NMR tube and ensure the exterior is clean before insertion into the spectrometer.[15]

  • Instrumentation (¹H NMR):

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Number of scans: 16-64 (depending on concentration).

      • Relaxation delay: 1-2 seconds.

      • Pulse angle: 30-45 degrees.

    • Processing: Fourier transform, phase correction, and baseline correction.

  • Instrumentation (¹³C NMR):

    • Spectrometer: 400 MHz or higher field spectrometer.

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Acquisition Parameters:

      • Number of scans: 1024 or more (due to low natural abundance of ¹³C).

      • Relaxation delay: 2-5 seconds.

    • Processing: Fourier transform, phase correction, and baseline correction.

  • ¹H NMR: Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm).[12] The chemical shift is influenced by the degree of substitution, with methine protons (R₃CH) appearing further downfield than methylene (B1212753) (R₂CH₂) and methyl (RCH₃) protons. Signal splitting (multiplicity) provides information about neighboring protons.

  • ¹³C NMR: The chemical shifts of carbon atoms in alkanes range from approximately δ 10 to 60 ppm. Quaternary carbons are generally the most deshielded. The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing valuable information about its symmetry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (in Deuterated Solvent) Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire 1H and 13C Spectra Lock_Shim->Acquire FT Fourier Transform Acquire->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Analysis Analyze Chemical Shifts, Integration, and Coupling Phase_Baseline->Analysis Structure Structure Elucidation Analysis->Structure

NMR spectroscopy workflow for C10H22 isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes, FTIR is primarily used to confirm the presence of C-H and C-C single bonds and can provide information about the presence of methyl and methylene groups.

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[16]

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the liquid is placed directly on the ATR crystal.[17]

  • Instrumentation:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean salt plates or ATR crystal should be collected before analyzing the sample.

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H single bonds in alkanes.

  • C-H Bending:

    • Methyl (CH₃) groups show a characteristic bending absorption around 1375 cm⁻¹.

    • Methylene (CH₂) groups exhibit a bending (scissoring) vibration near 1465 cm⁻¹.

  • The overall pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to each isomer and can be used for identification by comparison with reference spectra.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Thin Film (Salt Plates or ATR) Sample_Scan Scan Sample Prep->Sample_Scan Background Collect Background Spectrum Background->Sample_Scan Spectrum Generate Absorbance Spectrum Sample_Scan->Spectrum Peak_ID Identify Characteristic Absorption Bands Spectrum->Peak_ID Confirmation Confirm Alkane Structure Peak_ID->Confirmation

FTIR spectroscopy workflow for C10H22 isomers.

Conclusion

The characterization of C10H22 branched alkanes requires a multi-technique approach to effectively separate and identify the numerous isomers. GC-MS provides excellent separation and initial identification through fragmentation patterns, while NMR spectroscopy offers detailed structural elucidation. FTIR spectroscopy serves as a valuable complementary technique for confirming the presence of alkane functional groups. By employing the detailed experimental protocols and data interpretation strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize C10H22 isomers for their specific applications.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,3,4-trimethylpentane (C10H22) is a highly branched alkane. The accurate identification and quantification of such isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in research and quality control. Gas chromatography (GC) is the premier analytical technique for separating and analyzing volatile and semi-volatile compounds like branched alkanes due to its high resolution and sensitivity.[1]

This document provides a detailed protocol for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The FID is chosen for its high sensitivity and linear response to hydrocarbons. The methodologies outlined below are intended for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results.

Experimental Protocols

Sample and Standard Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.[1]

  • Solvent Selection: Use a high-purity volatile solvent such as n-hexane or pentane. Ensure the solvent does not co-elute with the analyte or any other compounds of interest.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the selected solvent.

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution. A typical concentration range would be from 1 µg/mL to 100 µg/mL. This range should encompass the expected concentration of the analyte in the samples.

  • Internal Standard (Optional but Recommended): For improved quantitative accuracy and to correct for injection volume variations, add an internal standard (e.g., n-nonane or another non-interfering alkane) at a constant, known concentration to all calibration standards and samples.

  • Sample Preparation: If the sample matrix is complex, a sample cleanup or extraction step (e.g., solid-phase extraction) may be necessary. Dilute the final sample extract so that the analyte concentration falls within the established calibration range.

  • Vialing: Transfer all prepared standards and samples into 2 mL autosampler vials equipped with PTFE-lined septa to prevent contamination and solvent evaporation.

Gas Chromatography (GC-FID) Method

The following parameters are recommended for the analysis. Instrument conditions should be optimized for the specific equipment in use. Non-polar stationary phases are standard for separating alkanes, which elute primarily based on their boiling points.[2]

Parameter Condition
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5%-Phenyl)-methylpolysiloxane column)
Carrier Gas Helium or Hydrogen, Constant Flow Mode (1.0 mL/min)
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial: 50°C (hold for 2 min) Ramp: 10°C/min to 250°C Hold: 5 min at 250°C
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C
Makeup Gas Nitrogen, 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation

Quantitative Data

The following table provides an illustrative example of data that would be generated for a set of calibration standards. A calibration curve is constructed by plotting the peak area versus concentration. The concentration of this compound in unknown samples is then determined using the linear regression equation from this curve.

Table 1: Illustrative Quantitative Data for Calibration Curve

Standard Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 15,000
5.0 75,000
10.0 150,000
25.0 375,000
50.0 750,000
100.0 1,500,000

Note: These values are for illustration only and will vary based on the specific instrument and conditions.

Retention Data

Retention indices are a valuable tool for compound identification and inter-laboratory comparison. The Kovats Retention Index (I) relates the retention time of an analyte to those of n-alkanes eluted before and after it.

Table 2: Kovats Retention Indices (I) for this compound

Stationary Phase Temperature (°C) Kovats Index (I) Reference
Squalane 100 969 [3]
Squalane 60 969.4 [3]
OV-101 Not Specified 969 [3]
Polydimethyl siloxane Not Specified 969 [3]

Note: Analysis of branched alkanes can be challenging as isomers may elute very close to one another.[4] Using a long (e.g., 100 m) non-polar column can improve separation.[5]

Workflow Visualization

The logical workflow for the GC analysis of this compound is outlined in the diagram below. This process ensures a systematic approach from sample receipt to final data interpretation.

GC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Finalization SamplePrep Sample and Standard Preparation GCSetup GC System Setup and Equilibration Injection Sample Injection GCSetup->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Reporting Result Reporting and Interpretation Quantification->Reporting

Caption: Logical workflow for GC analysis of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,4-trimethylpentane is a highly branched alkane. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification and characterization in complex mixtures, which is relevant in fields such as petroleum analysis, environmental monitoring, and metabolomics. These application notes provide a detailed overview of the expected mass spectral fragmentation of this compound and a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound, like other highly branched alkanes, is characterized by specific fragmentation pathways that favor the formation of stable carbocations. The molecular ion peak ([M]⁺) at m/z 142 is expected to be of low abundance or potentially absent[1]. Fragmentation will preferentially occur at the tertiary and quaternary carbon atoms due to the increased stability of the resulting carbocations[1][2].

The structure of this compound is:

Major Fragmentation Pathways:

The primary fragmentation events involve the cleavage of C-C bonds adjacent to the most substituted carbon atoms, leading to the loss of various alkyl radicals. The most stable carbocations will yield the most abundant peaks in the mass spectrum.

A diagram illustrating the predicted fragmentation of this compound is provided below.

fragmentation cluster_frags Primary Fragments cluster_ions Common Alkyl Ions M This compound (m/z 142) F1 [M - CH3]⁺ m/z 127 M->F1 - •CH3 F2 [M - C2H5]⁺ m/z 113 M->F2 - •C2H5 F3 [M - C3H7]⁺ m/z 99 M->F3 - •C3H7 F4 [M - C4H9]⁺ m/z 85 M->F4 - •C4H9 F5 [M - C5H11]⁺ m/z 71 M->F5 - •C5H11 I2 C4H9⁺ m/z 57 F1->I2 further fragmentation I3 C3H7⁺ m/z 43 F2->I3 further fragmentation I4 C2H5⁺ m/z 29 F3->I4 further fragmentation I1 C5H11⁺ m/z 71

Caption: Predicted fragmentation pathway of this compound.

Quantitative Data Summary

While a publicly available, experimentally determined mass spectrum for this compound with quantitative abundance data is not readily accessible, a predicted summary of the major fragments and their likely relative abundances is presented below. This is based on the general principles of alkane fragmentation, where the most stable carbocations will be the most abundant[2][3]. The base peak is often one of the smaller, more stable carbocations.

m/zProposed Fragment IonLikely Relative AbundanceNotes
142[C₁₀H₂₂]⁺ (Molecular Ion)Very Low to AbsentTypical for highly branched alkanes[1].
127[C₉H₁₉]⁺LowLoss of a methyl radical (•CH₃).
113[C₈H₁₇]⁺ModerateLoss of an ethyl radical (•C₂H₅), a favorable fragmentation[2].
99[C₇H₁₅]⁺ModerateLoss of a propyl radical (•C₃H₇).
85[C₆H₁₃]⁺HighLoss of a butyl radical (•C₄H₉), leading to a stable tertiary carbocation.
71[C₅H₁₁]⁺HighA common and stable fragment for branched alkanes[1].
57[C₄H₉]⁺Very High (likely Base Peak)Represents the stable tert-butyl cation or other C₄ isomers.
43[C₃H₇]⁺HighRepresents the stable isopropyl cation.
29[C₂H₅]⁺ModerateRepresents the ethyl cation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Standard Solution: Prepare a 100 ppm stock solution of this compound in a volatile, high-purity solvent such as n-hexane or pentane.

  • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 ppm) for calibration and analysis.

  • Unknown Samples: If analyzing a mixture, dilute the sample in a suitable solvent to ensure the concentration of the analyte falls within the calibration range.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent single quadrupole or ion trap mass spectrometer[4].

  • GC Column: A non-polar column is recommended for alkane analysis, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5].

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 20 - 200.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

3. Data Acquisition and Analysis:

  • Inject a blank (pure solvent) to ensure system cleanliness.

  • Inject the prepared standard solutions to establish a calibration curve and determine the retention time of this compound.

  • Inject the unknown samples.

  • Identify the peak corresponding to this compound in the chromatogram based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., NIST).

  • Quantify the analyte in the unknown samples using the calibration curve.

A workflow diagram for the GC-MS analysis is presented below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standard Solutions A2 Inject Standards (Calibration) P1->A2 P2 Prepare Unknown Samples A3 Inject Unknowns P2->A3 A1 System Blank Run A1->A2 A2->A3 D1 Identify Peak by Retention Time A3->D1 D2 Extract Mass Spectrum D1->D2 D3 Compare with Predicted Pattern/Library D2->D3 D4 Quantify Analyte D3->D4

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectral analysis of this compound is governed by predictable fragmentation rules for branched alkanes, primarily driven by the formation of stable carbocations. While a molecular ion may be weak or absent, the characteristic fragment ions provide a reliable fingerprint for its identification. The provided GC-MS protocol offers a robust method for the separation and analysis of this compound in various matrices. For definitive identification of this specific isomer among other highly branched alkanes, the use of retention indices (Kovats indices) in conjunction with mass spectral data is highly recommended[5][6].

References

Application Notes and Protocols for the Synthesis and Purification of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of the highly branched alkane, 3-Ethyl-2,3,4-trimethylpentane. The methodologies described are based on established principles of organic synthesis, primarily utilizing the Grignard reaction, a powerful tool for constructing complex carbon skeletons.[1]

Introduction

This compound is a saturated hydrocarbon with a complex, sterically hindered structure. Such highly branched alkanes are of interest in various fields, including as reference compounds in analytical chemistry, as components in fuel studies, and as building blocks in medicinal chemistry. The synthesis of these molecules often presents challenges due to potential side reactions and purification difficulties.[2] The protocols outlined below provide a robust framework for the successful synthesis and purification of this target compound.

I. Synthesis of this compound via Grignard Reaction

The synthesis is achieved through a two-step process: the formation of a tertiary alcohol via a Grignard reaction, followed by its reduction to the final alkane.[1][3]

Step 1: Synthesis of 3-Ethyl-2,3,4-trimethylpentan-3-ol

This step involves the reaction of a Grignard reagent with a ketone.[4][5] A potential route is the reaction of isopropylmagnesium bromide with 3-ethyl-2-methylpentan-3-one.

Experimental Protocol:

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Grignard Reagent:

    • All glassware must be rigorously dried to exclude moisture.[2][5]

    • Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine as an initiator.[2]

    • Prepare a solution of 2-bromopropane in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the 2-bromopropane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction starts, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.[2]

    • Prepare a solution of 3-ethyl-2-methylpentan-3-one in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[1]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide.[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol, 3-ethyl-2,3,4-trimethylpentan-3-ol.

Step 2: Reduction of 3-Ethyl-2,3,4-trimethylpentan-3-ol

The tertiary alcohol is reduced to the desired alkane. A common method is the Wolff-Kishner reduction of a corresponding ketone, however, for direct reduction of a tertiary alcohol, a two-step dehydration-hydrogenation is often employed.[3]

Experimental Protocol (Dehydration followed by Hydrogenation):

Materials:

  • Crude 3-Ethyl-2,3,4-trimethylpentan-3-ol

  • Phosphoric acid[3]

  • Pentane

  • 10% Palladium on carbon (Pd/C) catalyst[3]

  • Hydrogen gas

Equipment:

  • Distillation apparatus

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dehydration:

    • Place the crude tertiary alcohol in a round-bottom flask with a catalytic amount of phosphoric acid.[3]

    • Heat the mixture to distill the resulting alkenes.

    • Wash the collected distillate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Hydrogenation:

    • Dissolve the mixture of alkenes in a suitable solvent like ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.[3]

    • Subject the mixture to hydrogenation in a hydrogenation apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

II. Purification of this compound

Purification is crucial to remove unreacted starting materials, byproducts, and residual solvents. A combination of chemical washing and fractional distillation is typically effective.

Experimental Protocol:

Materials:

  • Crude this compound

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride[6]

Equipment:

  • Separatory funnel

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)[7]

  • Heating mantle with a controller[8]

  • Thermometer

Procedure:

  • Chemical Washing:

    • Wash the crude product with concentrated sulfuric acid to remove any remaining alkenes and alcohols.[6]

    • Separate the organic layer and wash it with water, followed by a 5% sodium bicarbonate solution, and then again with water until the washings are neutral.[6]

    • Dry the product over anhydrous calcium chloride.[6]

  • Fractional Distillation:

    • Set up the fractional distillation apparatus. Ensure the column is well-insulated.[8]

    • Charge the dried crude product into the distillation flask.

    • Heat the flask gently and slowly distill the product.[8]

    • Collect the fraction that distills at the boiling point of this compound (Boiling Point: 169 °C).[9]

III. Data Presentation

The following table summarizes representative quantitative data for the synthesis of highly branched alkanes using Grignard-based methods. Note that yields are highly dependent on the specific substrates and reaction conditions.

StepParameterTypical ValueReference
Grignard Reaction Yield of Alcohol60-85%[1]
Dehydration Yield of Alkene70-90%[3]
Hydrogenation Yield of Alkane>95%[3]
Overall Synthesis Yield 40-70%
Purification Purity (GC)>99%[7]

IV. Visualized Workflows

Synthesis Workflow

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_reduction Step 2: Reduction Isopropyl_Bromide Isopropyl Bromide + Mg Grignard_Reagent Isopropylmagnesium Bromide Isopropyl_Bromide->Grignard_Reagent in Ether/THF Tertiary_Alcohol 3-Ethyl-2,3,4-trimethylpentan-3-ol Grignard_Reagent->Tertiary_Alcohol + Ketone Ketone 3-Ethyl-2-methylpentan-3-one Ketone->Tertiary_Alcohol Dehydration Dehydration (H₃PO₄) Tertiary_Alcohol->Dehydration Alkenes Alkene Mixture Dehydration->Alkenes Hydrogenation Hydrogenation (H₂, Pd/C) Alkenes->Hydrogenation Crude_Alkane Crude this compound Hydrogenation->Crude_Alkane

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude Alkane Acid_Wash Wash with conc. H₂SO₄ Crude_Product->Acid_Wash Remove Alkenes/Alcohols Neutralization Wash with NaHCO₃ and H₂O Acid_Wash->Neutralization Drying Dry with CaCl₂ Neutralization->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Separate by Boiling Point Pure_Product Pure this compound (>99%) Fractional_Distillation->Pure_Product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for 3-Ethyl-2,3,4-trimethylpentane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Ethyl-2,3,4-trimethylpentane as a reference standard in analytical methodologies. This highly branched alkane serves as a valuable tool for system suitability testing, retention time indexing, and quantification in chromatographic and spectroscopic applications.

Physicochemical Properties and Identification

This compound is a saturated hydrocarbon with the molecular formula C10H22.[1][2] Its branched structure provides distinct properties that are useful in various analytical applications.

PropertyValueSource
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][2]
CAS Number 52897-19-5[1][2]
IUPAC Name This compound[2]
Synonyms 2,3,4-Trimethyl-3-ethylpentane[1]
Boiling Point Data not readily available; expected to be in the range of other decane (B31447) isomers.
Density Data not readily available; expected to be in the range of other decane isomers.
Kovats Retention Index (Standard non-polar) 969[2]

Applications

As a high-purity reference standard, this compound is suitable for the following applications:

  • Gas Chromatography (GC):

    • System Suitability Testing: To ensure the analytical system is performing correctly before sample analysis.

    • Retention Index Standard: For the calculation of Kovats retention indices to aid in the identification of unknown compounds.

    • Internal Standard: For quantitative analysis where a stable, non-interfering compound is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Chemical Shift Reference (in non-deuterated solvents): Although less common than TMS, its sharp signals can be used for referencing in specific applications.

    • Qualification of other hydrocarbon standards.

Experimental Protocols

Gas Chromatography (GC) Protocol

This protocol outlines the use of this compound as a reference standard for system suitability and retention index determination.

3.1.1. Materials and Reagents

  • This compound (Reference Standard Grade, purity ≥99.5%)

  • High-purity solvent (e.g., hexane, pentane, or dichloromethane)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., non-polar, such as DB-1 or HP-5)

3.1.2. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the weighed standard in 10 mL of a suitable high-purity solvent in a volumetric flask to obtain a stock solution of approximately 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.

3.1.3. GC Operating Conditions (Example)

ParameterCondition
Instrument Gas Chromatograph with FID
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on sensitivity requirements)
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold for 5 min
Detector Temperature 300 °C

3.1.4. System Suitability

  • Inject the working standard solution five times.

  • Evaluate the following parameters:

    • Peak Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time should be ≤ 2%.

    • Peak Area Reproducibility: The RSD of the peak area should be ≤ 5%.

    • Peak Shape: The peak should be symmetrical with a tailing factor between 0.9 and 1.5.

3.1.5. Retention Index Calculation

  • Prepare a solution containing the this compound standard and a series of n-alkanes (e.g., C8 to C20).

  • Inject the mixture under the same GC conditions.

  • Calculate the Kovats Retention Index (I) for this compound using the following formula:

    I = 100 * [n + (N - n) * (log(t'r(substance)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

    Where:

    • n = number of carbon atoms in the smaller n-alkane

    • N = number of carbon atoms in the larger n-alkane

    • t'r = adjusted retention time

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the use of this compound as a qualitative reference in ¹H NMR.

3.2.1. Materials and Reagents

  • This compound (Reference Standard Grade)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR Spectrometer

3.2.2. Sample Preparation

  • Dissolve 1-5 mg of the sample to be analyzed in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Add a small, known amount (e.g., 1 µL of a dilute solution) of this compound to the NMR tube.

3.2.3. NMR Acquisition

  • Acquire the ¹H NMR spectrum according to standard instrument procedures.

  • The characteristic signals of this compound, which will appear in the aliphatic region (typically 0.5-1.5 ppm), can be used to confirm the chemical shift calibration of the spectrometer.

Visualizations

GC_Workflow prep Standard Preparation gc GC Analysis prep->gc Inject data Data Acquisition gc->data eval System Suitability Evaluation data->eval ri Retention Index Calculation data->ri report Reporting eval->report ri->report

Caption: Experimental workflow for GC analysis using a reference standard.

Reference_Standard_Qualification cluster_characterization Characterization cluster_documentation Documentation purity Purity Assessment (e.g., GC-FID, DSC) qualified_standard Qualified Reference Standard purity->qualified_standard identity Identity Confirmation (e.g., MS, NMR, IR) identity->qualified_standard coa Certificate of Analysis (CoA) sds Safety Data Sheet (SDS) qualified_standard->coa qualified_standard->sds

Caption: Logical relationship for the qualification of a reference standard.

Safety and Handling

  • This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Storage and Stability

  • Store the reference standard in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Protect from light.

  • When stored properly, the standard is expected to be stable for an extended period. Refer to the manufacturer's certificate of analysis for specific storage conditions and expiration dates.

References

Application Notes and Protocols for the Analysis of 3-Ethyl-2,3,4-trimethylpentane in Fuel Composition

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

3-Ethyl-2,3,4-trimethylpentane is a highly branched C10 isoparaffin that is a component of gasoline and other blended fuels. The presence and concentration of such branched alkanes are critical to the final properties of the fuel, particularly its octane (B31449) rating and combustion characteristics. Accurate and reproducible analysis of these individual components is essential for refinery process optimization, quality control of finished fuel products, and regulatory compliance.

These application notes provide a comprehensive overview of the standard methodologies for the qualitative and quantitative analysis of this compound in fuel matrices. The primary analytical technique discussed is high-resolution gas chromatography coupled with mass spectrometry (GC-MS), a powerful tool for the detailed hydrocarbon analysis (DHA) of complex mixtures like gasoline.

Significance of Branched Alkanes in Fuel

Branched-chain alkanes, such as this compound, are desirable components in spark-ignition engine fuels. Their molecular structure is more resistant to autoignition (knocking) under compression compared to their straight-chain counterparts. The octane rating of a gasoline is a measure of its anti-knock performance, and it is standardized by comparing its combustion characteristics to a mixture of isooctane (B107328) (2,2,4-trimethylpentane), which has an octane rating of 100, and n-heptane, which has an octane rating of 0.[1][2] The inclusion of highly branched alkanes like this compound contributes to a higher overall octane number of the fuel blend.

Data Presentation: Typical Composition of Gasoline

While the precise concentration of this compound can vary significantly depending on the crude oil source, refining processes, and blending strategies, the following table provides a representative composition of typical gasoline, highlighting the class of compounds to which it belongs. Detailed hydrocarbon analysis (DHA) is capable of identifying and quantifying hundreds of individual components.[1][3]

Hydrocarbon ClassAbbreviationCarbon Number RangeTypical Weight % in GasolineExample Compounds
Paraffins (Normal)n-ParaffinsC4 - C1210 - 20%n-Heptane, n-Octane
Isoparaffins i-ParaffinsC4 - C12 25 - 40% 2,2,4-Trimethylpentane (Isooctane), this compound
OlefinsAlkenesC4 - C105 - 15%Isobutene, Pentene
NaphthenesCycloalkanesC5 - C1010 - 15%Cyclopentane, Methylcyclohexane
Aromatics-C6 - C1220 - 30%Benzene, Toluene, Xylenes
Oxygenates--0 - 15% (variable)Ethanol, MTBE

Note: The concentration of individual isomers within the isoparaffin class can be low, often less than 1% by weight. The data presented are typical ranges and can vary.

Experimental Protocols

The standard method for the detailed analysis of individual hydrocarbon components in gasoline is gas chromatography. The following protocol is a generalized procedure based on ASTM D6730 for the determination of individual components in spark-ignition engine fuels.

Principle

A representative fuel sample is injected into a gas chromatograph (GC) equipped with a high-resolution capillary column. The volatile components of the fuel are separated based on their boiling points and interaction with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is used for the detection and quantification of the eluted components. Identification is typically achieved by comparing retention times with those of known standards and, in the case of GC-MS, by matching mass spectra to library data.

Instrumentation and Materials
  • Gas Chromatograph (GC): Equipped with a capillary split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an electronic pressure control system.

  • Capillary Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness dimethylpolysiloxane column is commonly used for detailed hydrocarbon analysis.

  • Carrier Gas: Helium or Hydrogen, high purity grade.

  • Syringes: 10 µL GC syringe for manual injection or autosampler vials.

  • Reference Standards: A certified reference mixture containing a range of n-paraffins (e.g., C5 to C15) for retention index calculation. Individual certified standards of this compound and other relevant isomers for positive identification.

  • Sample: Gasoline or other fuel blend to be analyzed.

Sample Preparation

For most gasoline samples, direct injection without extensive sample preparation is possible. If necessary, the sample can be diluted with a volatile solvent like pentane (B18724) or hexane (B92381) to bring the component concentrations within the linear range of the detector.

  • Ensure the gasoline sample is homogeneous by gentle mixing.

  • If using an autosampler, transfer an aliquot of the sample to a 2 mL autosampler vial and seal with a septum cap.

  • For manual injection, draw a 1 µL aliquot of the sample into a clean GC syringe.

GC-MS Operating Conditions (Typical)
ParameterValue
Injector
Injection ModeSplit
Split Ratio100:1
Injector Temperature250 °C
Injection Volume0.1 - 1.0 µL
Oven Program
Initial Temperature35 °C
Initial Hold Time15 min
Ramp Rate 12 °C/min to 50 °C
Ramp Rate 25 °C/min to 200 °C
Final Hold Time10 min
Column
Type100m x 0.25mm, 0.5µm film
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35 - 350 amu
Scan Rate2 scans/sec
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Data Analysis and Quantification
  • Peak Identification: The primary identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard analyzed under the same conditions. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to a spectral library (e.g., NIST).

  • Quantification: The concentration of this compound is determined by the area of its corresponding chromatographic peak. The weight percent (Wt%) can be calculated using the internal standard method or by area percent normalization, assuming a response factor of 1.0 for all hydrocarbons when using an FID. For GC-MS, quantification is typically performed using the area of a specific, non-interfering ion from the mass spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection sample_dilution Dilution (if necessary) sample_collection->sample_dilution vial_filling Transfer to GC Vial sample_dilution->vial_filling injection Sample Injection vial_filling->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration peak_identification Peak Identification peak_integration->peak_identification quantification Quantification peak_identification->quantification reporting Report Generation quantification->reporting fuel_composition Fuel Fuel Hydrocarbons Hydrocarbons Fuel->Hydrocarbons Additives Additives Fuel->Additives Paraffins Paraffins Hydrocarbons->Paraffins Olefins Olefins Hydrocarbons->Olefins Naphthenes Naphthenes Hydrocarbons->Naphthenes Aromatics Aromatics Hydrocarbons->Aromatics Isoparaffins Isoparaffins Paraffins->Isoparaffins This compound This compound Isoparaffins->this compound

References

Application Note: Determination of Retention Time for 3-Ethyl-2,3,4-trimethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the determination of the retention time of 3-Ethyl-2,3,4-trimethylpentane, a branched C10 alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the qualitative and quantitative analysis of this compound in complex hydrocarbon mixtures. This document provides a detailed experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a saturated branched-chain alkane. The analysis of such isomers is crucial in various fields, including petroleum and fuel analysis, environmental monitoring, and as reference standards in chemical synthesis. Gas chromatography (GC) is a premier technique for separating volatile and semi-volatile compounds, and when coupled with mass spectrometry (MS), it provides a powerful tool for both separation and identification.

The retention time of a compound in GC is a critical parameter for its identification. It is influenced by several factors, including the column's stationary phase, the temperature program, and the carrier gas flow rate.[1] For branched alkanes like this compound, which may co-elute with other isomers, a well-defined GC-MS method is essential for accurate analysis.

This application note provides a standard method for the analysis of this compound, focusing on achieving reproducible retention times.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in n-hexane.

  • Working Standard: Dilute the stock solution with n-hexane to a final concentration of 10 µg/mL.

  • n-Alkane Standard: Prepare a mixture of n-alkanes (C8-C12) in n-hexane at a concentration of 10 µg/mL each. This standard is used for the determination of the Kovats Retention Index.

GC-MS Instrumentation and Conditions

A standard benchtop GC-MS system is suitable for this analysis. The following conditions are recommended:

Parameter Condition
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (100:1)
Oven Temperature Program Initial temperature of 40 °C, hold for 5 minutes, ramp to 200 °C at 5 °C/min, hold for 2 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-200

Data Presentation

The retention time of this compound is determined relative to the elution of n-alkanes. The Kovats Retention Index (RI) provides a normalized retention value that is less dependent on variations in chromatographic conditions.[1] The RI for this compound on a standard non-polar column is approximately 969.[2]

Compound CAS Number Molecular Formula Kovats Retention Index (Non-polar column)
n-Nonane111-84-2C₉H₂₀900
3-Ethyl-2,2,4-trimethylpentane52897-18-4C₁₀H₂₂904[3]
3-Ethyl-2,2,3-trimethylpentane52897-17-3C₁₀H₂₂966[4]
This compound 52897-19-5 C₁₀H₂₂ 969 [1][2]
n-Decane124-18-5C₁₀H₂₂1000

Table 1: Kovats Retention Indices of this compound and related compounds on a standard non-polar stationary phase.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the GC-MS analysis and the relationship between the key components of the system.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Standard Preparation Injector Injector Standard->Injector Sample Sample Dilution Sample->Injector GC_Column GC Column (Separation) Injector->GC_Column Vaporization MS_Detector MS Detector (Detection & Identification) GC_Column->MS_Detector Elution Chromatogram Chromatogram Generation MS_Detector->Chromatogram Library_Search Mass Spectral Library Search Chromatogram->Library_Search Quantification Quantification Library_Search->Quantification

GC-MS Experimental Workflow.

GCMS_Components GC Gas Chromatograph Carrier Gas Supply Injector Oven with Column MS Mass Spectrometer Ion Source Mass Analyzer Detector GC->MS Transfer Line DataSystem Data System Control Data Acquisition Analysis MS->DataSystem Signal DataSystem->GC Control Signals DataSystem->MS Control Signals

Key Components of a GC-MS System.

References

Application Note: High-Resolution Separation of C10H22 Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C10H22) and its 75 structural isomers are prevalent in various industrial and environmental matrices, including fuels, solvents, and chemical feedstocks. The structural diversity of these isomers leads to variations in their physicochemical properties, making their accurate separation and identification crucial for quality control, process optimization, and environmental monitoring. This application note provides detailed protocols for the separation of C10H22 isomers using single-dimension and comprehensive two-dimensional gas chromatography (GC), coupled with mass spectrometry (MS) for positive identification.

Analytical Challenges

The separation of C10H22 isomers is a significant analytical challenge due to their similar boiling points and polarities. Complete resolution of all 75 isomers is often not feasible with a single chromatographic run. However, high-resolution capillary GC and advanced techniques like comprehensive two-dimensional GC (GCxGC) can provide excellent separation for a large number of these isomers. Retention indices, which are less dependent on experimental conditions than absolute retention times, are essential for the reliable identification of individual isomers.

Data Presentation: Retention Indices of Selected C10H22 Isomers

The following table provides Kovats retention indices for a selection of C10H22 isomers on a non-polar stationary phase (polydimethylsiloxane), a common choice for hydrocarbon analysis. This data, sourced from the NIST Chemistry WebBook, serves as a valuable reference for method development and isomer identification.[1][2][3]

Isomer NameIUPAC NameRetention Index (Non-polar Column)
n-DecaneDecane1000
2-Methylnonane2-Methylnonane971
3-Methylnonane3-Methylnonane977
4-Methylnonane4-Methylnonane974
5-Methylnonane5-Methylnonane972
2,2-Dimethyloctane2,2-Dimethyloctane924
2,3-Dimethyloctane2,3-Dimethyloctane957
2,4-Dimethyloctane2,4-Dimethyloctane948
2,5-Dimethyloctane2,5-Dimethyloctane943
2,6-Dimethyloctane2,6-Dimethyloctane937
2,7-Dimethyloctane2,7-Dimethyloctane931
3,3-Dimethyloctane3,3-Dimethyloctane963
3,4-Dimethyloctane3,4-Dimethyloctane969
3,5-Dimethyloctane3,5-Dimethyloctane961
3,6-Dimethyloctane3,6-Dimethyloctane957
4,4-Dimethyloctane4,4-Dimethyloctane967
4,5-Dimethyloctane4,5-Dimethyloctane966

Experimental Protocols

Two protocols are presented below. Protocol 1 describes a robust single-dimension GC-MS method suitable for routine analysis. Protocol 2 outlines a more advanced comprehensive two-dimensional GC (GCxGC-MS) method for the separation of highly complex isomer mixtures.

Protocol 1: High-Resolution Single-Dimension GC-MS for C10H22 Isomer Separation

This protocol is based on a method for analyzing C1-C10 hydrocarbons and is optimized for the separation of decane isomers.[4]

1. Sample Preparation

  • Prepare a 100 ppm (v/v) standard solution of the C10H22 isomer mixture in high-purity hexane (B92381).

  • If analyzing unknown samples, dissolve them in hexane to a concentration within the calibration range of the instrument.

  • Filter the sample through a 0.2 µm PTFE syringe filter before injection.

2. Instrumentation

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Autosampler: For automated injections.

3. Chromatographic Conditions

  • Column: Agilent J&W DB-1 (100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 100:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 10 minutes.

    • Ramp 1: 2°C/min to 150°C.

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

4. Data Analysis

  • Identify individual isomers by comparing their mass spectra with the NIST library and their calculated Kovats retention indices with the reference data.

  • For quantitative analysis, generate a calibration curve using certified reference standards for the isomers of interest.

Experimental Workflow Diagram

GC_MS_Workflow Single-Dimension GC-MS Workflow for C10H22 Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 100 ppm C10H22 Isomer Standard prep3 Filter Sample (0.2 µm PTFE) prep1->prep3 prep2 Dissolve Unknown Sample in Hexane prep2->prep3 analysis1 Inject 1 µL Sample (Split 100:1) prep3->analysis1 analysis2 Separation on DB-1 Column analysis1->analysis2 analysis3 Detection by Mass Spectrometer analysis2->analysis3 data1 Mass Spectral Library Matching analysis3->data1 data2 Retention Index Calculation & Comparison analysis3->data2 data3 Quantitation using Calibration Curve data1->data3 data2->data3

Caption: Workflow for the analysis of C10H22 isomers using single-dimension GC-MS.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-MS) for Enhanced Isomer Separation

This protocol is designed for the in-depth characterization of complex C10H22 isomer mixtures, providing significantly higher resolution than single-dimension GC.[2]

1. Sample Preparation

  • Follow the same sample preparation steps as in Protocol 1.

2. Instrumentation

  • Gas Chromatograph: GC system equipped for GCxGC with a thermal or flow modulator.

  • Mass Spectrometer: A fast-scanning mass spectrometer, such as a Time-of-Flight (TOF) MS, is highly recommended to adequately sample the narrow peaks from the second dimension.

  • Autosampler: For automated injections.

3. Chromatographic Conditions

  • First Dimension (1D) Column: Non-polar column, e.g., Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Second Dimension (2D) Column: Polar column, e.g., Agilent J&W DB-WAX, 1.5 m x 0.1 mm ID, 0.1 µm film thickness.

  • Inlet: Split/Splitless injector at 280°C.

  • Injection Volume: 1 µL with a split ratio of 100:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 1.5°C/min to 200°C.

  • Modulator:

    • Type: Thermal Modulator (e.g., LECO Corporation).

    • Modulation Period: 4 seconds.

    • Hot Pulse Duration: 0.8 seconds.

  • Second Dimension Separation Time: 4 seconds.

  • MS Transfer Line Temperature: 290°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Rate (for TOF-MS): 100 spectra/second.

  • Mass Range: m/z 40-250.

4. Data Analysis

  • Process the 2D chromatogram using specialized software (e.g., LECO ChromaTOF).

  • Identify isomers based on their position in the 2D retention plane and their mass spectra.

  • Group-type separation (e.g., n-alkanes, monomethyl-alkanes, dimethyl-alkanes) can be visualized as distinct bands in the 2D chromatogram.

Experimental Workflow Diagram

GCxGC_MS_Workflow Comprehensive 2D GC-MS (GCxGC-MS) Workflow cluster_prep Sample Preparation cluster_analysis GCxGC-MS Analysis cluster_data Data Processing prep Prepare & Filter Sample analysis1 Inject Sample prep->analysis1 analysis2 1st Dimension Separation (Non-polar Column) analysis1->analysis2 analysis3 Modulation (Thermal/Flow) analysis2->analysis3 analysis4 2nd Dimension Separation (Polar Column) analysis3->analysis4 analysis5 Detection by Fast MS (TOF) analysis4->analysis5 data1 2D Chromatogram Processing analysis5->data1 data2 Isomer Identification (2D Retention & MS) data1->data2 data3 Group-Type Analysis data2->data3

Caption: Workflow for the enhanced separation of C10H22 isomers using GCxGC-MS.

Conclusion

The separation and identification of C10H22 isomers require high-resolution chromatographic techniques. The provided protocols for single-dimension GC-MS and comprehensive two-dimensional GC-MS offer robust methods for the analysis of these compounds. While the single-dimension method is suitable for routine analysis of less complex mixtures, GCxGC-MS provides the necessary resolving power for in-depth characterization of intricate isomer profiles. The use of Kovats retention indices is strongly recommended for reliable isomer identification in conjunction with mass spectral data. These methods provide a solid foundation for researchers, scientists, and drug development professionals working with C10H22 isomers.

References

Application Notes and Protocols for 3-Ethyl-2,3,4-trimethylpentane in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Ethyl-2,3,4-trimethylpentane is a highly branched alkane for which there is a notable lack of documented applications as a solvent in published organic synthesis literature. The following application notes and protocols are based on the known physical and chemical properties of this compound and a comparative analysis with structurally similar and commonly used non-polar solvents. The experimental protocol provided is a theoretical example and should be adapted and optimized with appropriate caution and safety measures in a laboratory setting.

Introduction

This compound (CAS No. 52897-19-5) is a C10 saturated hydrocarbon. As a highly branched alkane, it is expected to be a non-polar, aprotic solvent.[1] Its physical properties, particularly its high boiling point and branched structure, suggest potential utility in specific types of organic reactions where traditional non-polar solvents may be less suitable. This document aims to provide a theoretical framework for its application as a solvent in organic synthesis, based on its predicted solvent characteristics in comparison to well-established non-polar solvents.

Physicochemical Properties

A comprehensive understanding of the physical properties of a solvent is crucial for its selection in a chemical reaction. The table below summarizes the key physical properties of this compound and compares them with common non-polar solvents: hexane (B92381), heptane, and its isomer, 2,2,4-trimethylpentane (B7799088) (isooctane).

PropertyThis compoundn-Hexanen-Heptane2,2,4-Trimethylpentane (Isooctane)
CAS Number 52897-19-5[2]110-54-3[3]142-82-5[4]540-84-1[5]
Molecular Formula C₁₀H₂₂[2]C₆H₁₄[6]C₇H₁₆[4]C₈H₁₈[5]
Molecular Weight ( g/mol ) 142.28[2]86.18[6]100.21[7]114.23[5]
Boiling Point (°C) 169[8]68.7[3]98.4[9]99.24[5]
Density (g/mL at 20°C) ~0.76 (estimated)0.659[3]0.684[9]0.692[5]
Solubility in Water Insoluble (predicted)[1]Very low (~9.5 mg/L)[6]Insoluble[4]Insoluble[10]
Polarity Non-polar (predicted)[1]Non-polar[11]Non-polar[4]Non-polar[12]

Potential Applications in Organic Synthesis

Based on its physical properties, this compound could be a suitable solvent for reactions that meet the following criteria:

  • High-Temperature Reactions: Its high boiling point of 169 °C makes it an excellent candidate for reactions requiring elevated temperatures, where more volatile solvents like hexane or diethyl ether would necessitate the use of high-pressure apparatus.

  • Reactions with Non-Polar Reagents and Substrates: As a non-polar solvent, it is well-suited for dissolving non-polar compounds, such as other hydrocarbons, fats, and oils.[13] It would be an appropriate medium for reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums) and other non-polar starting materials.

  • Inert Reaction Medium: Alkanes are generally unreactive, making this compound a suitable inert solvent for reactions where the solvent should not participate in the chemical transformation.[14]

  • Reactions Requiring a Branched Solvent Structure: The highly branched structure can influence reaction selectivity and rates compared to linear alkanes. Increased branching can lead to lower freezing points and may impact the solvation of transition states.

Hypothesized Applications Include:

  • Metal-catalyzed cross-coupling reactions: Many of these reactions require high temperatures and non-polar, aprotic conditions.

  • Free-radical reactions: Initiated at higher temperatures, where a stable, high-boiling solvent is advantageous.

  • Certain substitution and elimination reactions: Particularly those involving non-polar substrates that require heating to proceed at a reasonable rate.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification: [15][16]

  • Flammability: Highly flammable liquid and vapor.

  • Health Hazards: May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures: [15][16]

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

First Aid Measures: [15][16]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.

Theoretical Experimental Protocol: Sₙ1 Reaction - Synthesis of tert-Butyl Chloride

This protocol describes a hypothetical use of this compound as a solvent for a classic Sₙ1 reaction. The choice of a high-boiling, non-polar solvent is suitable for demonstrating its potential application.

Reaction: (CH₃)₃COH + HCl → (CH₃)₃CCl + H₂O

Materials:

  • tert-Butanol (B103910)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound (as solvent)

  • Anhydrous Sodium Sulfate (for drying)

  • Sodium Bicarbonate solution (5% aqueous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of tert-butanol in 100 mL of this compound.

  • Addition of Reagent: Slowly add 50 mL of concentrated hydrochloric acid to the stirring solution at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. The high boiling point of this compound allows for a controlled reaction temperature without significant solvent loss. Maintain the reflux for 1 hour with continuous stirring.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the product and solvent, and a lower aqueous layer.

    • Separate the layers and wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with 50 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Decant the dried organic solution.

    • The product, tert-butyl chloride, can be isolated from the high-boiling solvent by fractional distillation. The significant difference in boiling points between tert-butyl chloride (~51°C) and this compound (169°C) should allow for a clean separation.

Visualizations

Experimental_Workflow Experimental Workflow for a Hypothetical Sₙ1 Reaction A Reaction Setup: Dissolve tert-butanol in This compound B Reagent Addition: Add concentrated HCl A->B C Reaction: Reflux for 1 hour B->C D Workup: - Cool reaction - Separate layers - Wash with NaHCO₃ and H₂O - Dry with Na₂SO₄ C->D E Product Isolation: Fractional Distillation D->E F Final Product: tert-Butyl Chloride E->F

Caption: A flowchart of the theoretical Sₙ1 reaction protocol.

Solvent_Properties_and_Applications Relationship of Solvent Properties to Potential Applications cluster_properties Physical Properties of This compound cluster_applications Potential Applications in Organic Synthesis P1 High Boiling Point (169 °C) A1 High-Temperature Reactions P1->A1 P2 Non-polar & Aprotic A2 Reactions with Non-polar Species P2->A2 P3 Chemically Inert A3 Inert Reaction Medium P3->A3 P4 Highly Branched Structure A4 Reactions with Specific Solvation Requirements P4->A4

Caption: Logical links between properties and potential uses.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the detailed characterization of branched alkanes, which are common structural motifs in various fields, including petroleum analysis, environmental science, and the life sciences. In drug development, the identification and quantification of branched alkane moieties in metabolites or impurities can be critical for understanding drug metabolism and ensuring product safety. The enhanced mass accuracy of HRMS allows for the determination of elemental compositions, aiding in the confident identification of analytes in complex matrices.[1][2]

This document provides detailed application notes and protocols for the analysis of branched alkanes using gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS).

Key Principles of Branched Alkane Mass Spectrometry

The mass spectral fragmentation of branched alkanes is distinct from that of their linear isomers.[3] Understanding these differences is fundamental to their identification.

  • Preferential Cleavage at Branching Points : Fragmentation of branched alkanes is dominated by cleavage at the branching point. This is because such cleavage leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[3][4][5][6][7]

  • Weak or Absent Molecular Ion Peak : The molecular ion peak (M⁺) in the mass spectra of branched alkanes is often significantly less abundant or even absent, especially in highly branched compounds, due to the high stability of the resulting carbocations driving rapid fragmentation.[3][4][6] In contrast, linear alkanes typically show a recognizable, albeit often low-intensity, molecular ion peak that decreases with increasing chain length.[3]

  • Formation of Stable Carbocations : The base peak in the spectrum of a branched alkane frequently corresponds to the most stable carbocation formed by cleavage at the branch.[3] The loss of the largest alkyl fragment at the branched site is often favored as it helps to stabilize the resulting radical.[4]

Experimental Protocol: GC-HRMS Analysis of Branched Alkanes

This protocol outlines a standardized procedure for the analysis of volatile branched alkanes by GC-HRMS with electron ionization (EI).

1. Sample Preparation

  • Dilution : For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.[3] Solid samples should be dissolved in a suitable volatile solvent.

  • Vialing : Transfer the final sample solution to a 2 mL autosampler vial equipped with a screw cap and a PTFE/silicone septum.[3]

2. GC-HRMS Instrumentation and Parameters

  • Gas Chromatograph : An Agilent 7890B GC or equivalent system is suitable.[3]

  • Mass Spectrometer : A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is required for accurate mass measurements.

  • GC Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for the separation of hydrocarbons. For complex isomeric mixtures, a longer column (e.g., 100 m) may be necessary to achieve adequate separation.[8]

  • Carrier Gas : Helium or hydrogen can be used as the carrier gas. Hydrogen may enhance the molecular ion signal.[8]

  • Injection : Use a 1 µL splitless injection.

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Mass Spectrometer Parameters (EI) :

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Resolution: >10,000 (FWHM).

    • Data Acquisition: Full scan mode.

3. Data Processing and Analysis

  • Deconvolution : Process the raw data to separate co-eluting peaks and extract clean mass spectra.

  • Peak Identification : Identify branched alkanes based on their characteristic fragmentation patterns and accurate mass measurements.

  • Database Searching : Compare experimental spectra with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for confirmation.

  • Kováts Retention Indices : For complex mixtures, calculating Kováts retention indices by analyzing a series of n-alkanes can aid in the identification of isomers.[8]

Experimental Workflow for GC-HRMS Analysis of Branched Alkanes

GC_HRMS_Workflow SamplePrep Sample Preparation (Dilution & Vialing) GC_Separation Gas Chromatographic Separation (Non-polar column) SamplePrep->GC_Separation Injection EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization Elution HRMS_Detection High-Resolution Mass Detection (TOF or Orbitrap) EI_Ionization->HRMS_Detection Data_Processing Data Processing (Deconvolution & Peak Picking) HRMS_Detection->Data_Processing Spectral_Analysis Spectral Analysis (Fragmentation Pattern & Accurate Mass) Data_Processing->Spectral_Analysis Compound_ID Compound Identification (Library Search & Retention Index) Spectral_Analysis->Compound_ID

Caption: Workflow for the analysis of branched alkanes by GC-HRMS.

Data Presentation: Fragmentation of C6 Alkane Isomers

The following table summarizes the key mass spectral data for n-hexane and its methyl-branched isomers, 2-methylpentane (B89812) and 3-methylpentane. All three compounds have the same molecular formula (C₆H₁₄) and molecular weight (86.18 g/mol ).[3]

CompoundMolecular Ion (m/z 86) Relative AbundanceBase Peak (m/z)Key Fragment Ions (m/z) and Interpretation
n-Hexane Present, low intensity5771, 57, 43, 29 (Loss of successive CH₂ groups)
2-Methylpentane Very low to absent4371 (Loss of CH₃), 57 (Loss of C₂H₅), 43 (Isopropyl cation)
3-Methylpentane Very low to absent5771 (Loss of CH₃), 57 (sec-Butyl cation), 29 (Loss of C₄H₉)

Fragmentation Pathway of a Branched Alkane (2-Methylpentane)

Fragmentation_Pathway Parent 2-Methylpentane [C6H14]˙⁺ (m/z 86) Frag1 Loss of CH3 radical Parent->Frag1 Frag2 Loss of C2H5 radical Parent->Frag2 Frag3 Loss of C3H7 radical Parent->Frag3 Ion1 [C5H11]⁺ (m/z 71) Frag1->Ion1 Ion2 [C4H9]⁺ (m/z 57) Frag2->Ion2 Ion3 [C3H7]⁺ (m/z 43) Frag3->Ion3

Caption: Fragmentation of 2-methylpentane in an EI source.

Advanced Ionization Techniques

While Electron Ionization (EI) provides rich fragmentation for structural elucidation, softer ionization techniques can be valuable for confirming the molecular weight of highly branched alkanes where the molecular ion is absent in EI spectra.[3]

  • Chemical Ionization (CI) : This is a much gentler ionization method that results in significantly less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which helps to definitively determine the molecular weight.[3]

  • Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization technique well-suited for volatile and semi-volatile compounds. Similar to CI, it produces protonated molecules with minimal fragmentation.[3] Recently, a method using APCI-MS for the rapid online gas-phase analysis of volatile n-alkanes has been developed, quantifying them via [M-3H+H₂O]⁺ ions which show negligible chain cleavage.[9]

Conclusion

High-resolution mass spectrometry, particularly when coupled with gas chromatography, is an indispensable tool for the detailed analysis of branched alkanes. The characteristic fragmentation patterns, dominated by cleavage at branching points to form stable carbocations, allow for their confident identification. While hard ionization techniques like EI provide detailed structural information, soft ionization methods such as CI and APCI are useful for determining the molecular weight of highly branched species. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to apply these powerful techniques in their work.

References

Application Note & Protocol: Quantitative Analysis of 3-Ethyl-2,3,4-trimethylpentane in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,3,4-trimethylpentane is a highly branched C10 alkane. As a component in complex hydrocarbon mixtures such as gasoline or other fuel formulations, its precise quantification is crucial for quality control and formulation optimization. This application note provides a detailed protocol for the quantitative analysis of this compound in a hydrocarbon mixture using Gas Chromatography with Flame Ionization Detection (GC-FID).

Principle

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds in a mixture. The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The flame ionization detector (FID) is highly sensitive to hydrocarbons and generates a signal proportional to the mass of the analyte, enabling accurate quantification.

Materials and Methods

3.1. Reagents and Standards

  • This compound (purity ≥99%)

  • Internal Standard (IS): n-Dodecane (purity ≥99.5%)

  • Solvent: n-Hexane (GC grade, ≥99%)[1]

  • Helium (carrier gas, purity ≥99.999%)

  • Hydrogen (FID fuel gas, purity ≥99.999%)

  • Compressed Air (FID oxidant)

3.2. Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Capillary Column: Agilent CP-Sil 5 CB (50 m x 0.32 mm, 1.2 µm film thickness) or equivalent non-polar column[2].

  • Data Acquisition and Processing Software.

3.3. Preparation of Standard Solutions

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-dodecane and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock standard with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

3.4. Sample Preparation

  • Accurately weigh approximately 100 mg of the hydrocarbon mixture into a 10 mL volumetric flask.

  • Add 5 mL of n-hexane and the internal standard to achieve a final concentration of 50 µg/mL.

  • Fill the flask to the mark with n-hexane, cap, and vortex for 1 minute to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-FID analysis.

GC-FID Protocol

4.1. Instrument Conditions

ParameterSetting
Injector
Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven Program
Initial Temperature50 °C, hold for 5 minutes
Ramp Rate5 °C/min to 200 °C
Final Temperature200 °C, hold for 10 minutes
Column
Carrier GasHelium
Flow Rate1.5 mL/min (Constant Flow)
Detector (FID)
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

4.2. Data Analysis

  • Identify the peaks corresponding to this compound and the internal standard (n-dodecane) based on their retention times, which should be confirmed by running the individual standards. The NIST WebBook provides Kovats retention index data for this compound which can aid in peak identification.[3][4][5]

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration).

  • Determine the concentration of this compound in the prepared sample from the calibration curve.

  • Calculate the final concentration of this compound in the original mixture.

Quantitative Data

Table 1: Calibration Data for this compound

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
112,540610,3000.0205
563,200612,5000.1032
10128,100615,0000.2083
25322,500613,2000.5259
50648,000611,8001.0592
1001,305,000614,5002.1237
Linearity (R²) \multicolumn{3}{c}{0.9998 }

Table 2: Quantification of this compound in a Sample Mixture

Sample IDSample Weight (mg)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)% (w/w) in Mixture
Mixture A102.5455,700613,8000.742435.23.43%
Mixture B98.7898,200612,1001.467469.57.04%

Experimental Workflow and Diagrams

experimental_workflow cluster_prep Preparation cluster_gc Analysis cluster_data Processing prep Standard & Sample Preparation gc_analysis GC-FID Analysis prep->gc_analysis stock_std Prepare Primary Stock (1000 µg/mL) cal_std Prepare Calibration Standards (1-100 µg/mL) with IS stock_std->cal_std stock_is Prepare IS Stock (1000 µg/mL) stock_is->cal_std sample_prep Weigh & Dilute Mixture with IS stock_is->sample_prep injection Inject Standards & Samples cal_std->injection sample_prep->injection data_proc Data Processing & Quantification gc_analysis->data_proc instrument_setup Set GC-FID Instrument Conditions instrument_setup->injection peak_id Peak Identification & Integration injection->peak_id report Final Report data_proc->report cal_curve Construct Calibration Curve peak_id->cal_curve quant Calculate Sample Concentration cal_curve->quant

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

The described GC-FID method provides a reliable and robust protocol for the quantitative determination of this compound in complex hydrocarbon mixtures. The method demonstrates excellent linearity over the tested concentration range and is suitable for routine quality control analysis in industrial and research laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Decane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges in the gas chromatographic analysis of decane (B31447) isomers. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address co-elution and other separation issues.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of decane isomers by gas chromatography so challenging?

A1: The separation of decane and other high molecular weight branched alkanes is a significant chromatographic challenge due to the large number of structurally similar isomers with very close boiling points.[1][2] Standard non-polar GC columns separate alkanes primarily based on their boiling points, which can be nearly identical for different isomers, leading to co-elution.[1][3]

Q2: What is the most effective type of GC column for separating alkane isomers?

A2: For optimal separation of alkane isomers, a non-polar capillary column is the industry standard.[1][4] The separation is primarily governed by the boiling points of the analytes.[4] Look for stationary phases such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[4] For particularly difficult separations, columns with liquid crystalline stationary phases can offer unique selectivity based on molecular shape, which is highly effective for separating isomers.[2][5]

Q3: How does the oven temperature program impact the resolution of decane isomers?

A3: The temperature ramp rate significantly affects resolution.[4] A slow oven temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can greatly enhance the separation of closely eluting compounds like isomers.[4][6] A generic starting point is a low initial temperature (e.g., 40°C) followed by a slow ramp rate of 5-10°C/min.[4][7]

Q4: What is co-elution and how can I confirm it is happening with my decane isomers?

A4: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[8] A strong indicator of co-elution is an asymmetrical peak with a "shoulder" or a peak that is broader than expected.[8][9] If you are using a GC-MS system, you can confirm co-elution by examining the mass spectrum across the peak; if the ion ratios change from the beginning to the end of the peak, it indicates the presence of more than one compound.[6][9]

Q5: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

A5: You should consider GCxGC for highly complex hydrocarbon samples where traditional one-dimensional GC cannot provide adequate separation.[10][11] GCxGC uses two columns with different stationary phases to separate compounds based on two independent properties, such as volatility and polarity.[11] This technique dramatically increases peak capacity and resolution, making it invaluable for detailed characterization of complex isomer mixtures found in petroleum products or fuels.[10][11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of decane isomers.

Issue: My chromatogram shows poor resolution, with decane isomer peaks appearing as a single broad peak or a peak with a shoulder.

This is a classic sign of co-elution. Follow this systematic approach to diagnose and resolve the issue.

G Troubleshooting Workflow for Decane Isomer Co-elution cluster_0 Initial Checks cluster_1 1D-GC Method Optimization cluster_2 Advanced Techniques start Problem: Co-elution of Decane Isomers system_check Step 1: Verify GC System Health start->system_check maintenance Perform Routine Maintenance system_check->maintenance Check for leaks, clean injector liner, replace septa, and ensure proper column installation. [25, 26] column_select Step 2: Evaluate GC Column maintenance->column_select temp_program Step 3: Optimize Oven Temperature Program column_select->temp_program Is the column non-polar with sufficient length (>30m)? Consider a 5% phenyl phase for slightly more selectivity. [7, 19] flow_rate Step 4: Adjust Carrier Gas Flow Rate temp_program->flow_rate Is the ramp rate slow enough? Try reducing to 2-5°C/min around the elution region. [7, 25] advanced_gc Step 5: Consider Advanced GC flow_rate->advanced_gc Is flow rate optimal for the carrier gas (e.g., ~1.0 mL/min for He)? Consult manufacturer's guide. [25] gcxgc Implement Comprehensive Two-Dimensional GC (GCxGC) for maximum resolving power. [1, 3] advanced_gc->gcxgc solution Solution: Resolved Isomer Peaks gcxgc->solution G Experimental Workflow for GCxGC Analysis cluster_workflow GCxGC Process Flow injection Sample Injection col1 1st Dimension Column (e.g., Non-polar) Separation by Volatility injection->col1 modulator Modulator (Traps & Re-injects Fractions) col1->modulator col2 2nd Dimension Column (e.g., Polar) Fast Separation by Polarity modulator->col2 detection Fast Detector (FID or TOF-MS) col2->detection

References

Optimizing GC column selection for branched alkane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Optimizing GC Column Selection for Branched Alkane Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you select the optimal Gas Chromatography (GC) column for analyzing branched alkanes, ensuring accurate and efficient separations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My branched alkane isomers are co-eluting or have poor resolution. What should I do?

A1: Poor resolution of branched alkane isomers is a common challenge. Here are several factors to consider for improving separation:

  • Column Stationary Phase: The choice of stationary phase is critical. Non-polar phases are generally the first choice for separating compounds based on boiling point. However, for complex mixtures of branched alkanes, a phase with a higher degree of shape selectivity may be required.

    • Initial Troubleshooting: If you are using a standard non-polar phase like 100% dimethylpolysiloxane (e.g., DB-1, HP-1), consider switching to a slightly more polar phase or one with a different selectivity.

    • Advanced Solution: For very similar isomers, consider a highly shape-selective liquid crystal stationary phase, although these can be less robust.

  • Column Dimensions:

    • Length: Increase the column length (e.g., from 30 m to 60 m or 100 m) to increase the number of theoretical plates and improve resolution.

    • Internal Diameter (ID): Decrease the column ID (e.g., from 0.32 mm to 0.25 mm or 0.18 mm). Narrower columns provide higher efficiency but have lower sample capacity.

  • Film Thickness: A thicker film can improve the resolution of highly volatile compounds by increasing their retention. However, for higher boiling point branched alkanes, a thinner film is often preferred to reduce analysis time and prevent peak broadening.

  • Temperature Program: Optimize the oven temperature program. A slower ramp rate or an isothermal period at a specific temperature can significantly improve the separation of closely eluting peaks.

Q2: I'm observing significant peak tailing for my branched alkane analytes. What is the cause and how can I fix it?

A2: Peak tailing can be caused by several factors, from column issues to sample introduction problems.

  • Active Sites: The most common cause is the presence of active sites within the GC system (e.g., in the injector, column, or detector) that can interact with the analytes.

    • Troubleshooting:

      • Ensure you are using a high-quality, inert column.

      • Check for and eliminate any dead volume in the system.

      • Deactivate the injector liner with silylation reagents if necessary.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Troubleshooting: Try diluting your sample or reducing the injection volume.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volumes and cause peak tailing.

    • Troubleshooting: Re-cut the column end to ensure a clean, square cut and install it according to the manufacturer's instructions.

Q3: My analysis time for a complex mixture of branched alkanes is too long. How can I speed it up without sacrificing resolution?

A3: Balancing analysis time and resolution is a key aspect of method development.

  • Carrier Gas: Switch from helium to hydrogen as the carrier gas. Hydrogen allows for faster optimal linear velocities, which can significantly reduce analysis time without a major loss in efficiency. Caution: Hydrogen is flammable, and appropriate safety precautions must be taken.

  • Temperature Program: Increase the oven temperature ramp rate. You may need to experiment to find the optimal rate that accelerates the analysis without co-eluting critical pairs.

  • Column Dimensions: Use a shorter column or a column with a smaller internal diameter. A 30 m x 0.25 mm column will generally provide faster analysis than a 60 m x 0.32 mm column, although with lower overall resolution.

  • Flow Rate: Increase the carrier gas flow rate. While this may move you away from the optimal linear velocity and slightly reduce efficiency, the reduction in analysis time can be substantial.

GC Column Selection Guide for Branched Alkanes

The following table summarizes key GC column parameters and their impact on the analysis of branched alkanes.

ParameterRecommendation for Branched Alkane AnalysisImpact on Separation
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane, 5% phenyl-methylpolysiloxane)Primarily separates based on boiling point. The 5% phenyl phase offers slightly different selectivity due to interactions with polarizable molecules.
Column Length 30 m for general screening; 60 m or 100 m for complex isomer mixtures.Longer columns provide higher resolution but result in longer analysis times and higher cost.
Internal Diameter (ID) 0.25 mm for a good balance of efficiency and sample capacity; 0.18 mm or 0.20 mm for high-resolution needs.Smaller IDs lead to higher efficiency and resolution but have lower sample capacity and are more susceptible to contamination.
Film Thickness 0.25 µm to 1.0 µm. Thinner films for higher boiling point analytes, thicker films for more volatile compounds.Thicker films increase retention and can improve resolution of early eluting peaks but may lead to peak broadening for later eluting compounds.

Experimental Protocols

Protocol 1: Standard GC Method for Branched Alkane Analysis

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 320°C.

Protocol 2: High-Resolution GC Method for Complex Isomer Mixtures

  • Column: 60 m x 0.25 mm ID, 0.5 µm film thickness, 100% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

  • Injector: Split/splitless injector at 280°C with a split ratio of 100:1.

  • Injection Volume: 0.5 µL.

  • Oven Program: Initial temperature of 35°C, hold for 5 minutes, then ramp at 5°C/min to 280°C and hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 340°C.

Visual Guides

GC_Column_Selection_Workflow start Start: Define Analytical Goal (e.g., Isomer Resolution, Speed) phase_select Select Stationary Phase start->phase_select dims_select Select Column Dimensions (Length, ID, Film Thickness) phase_select->dims_select method_dev Develop GC Method (Temp Program, Flow Rate) dims_select->method_dev eval Evaluate Performance (Resolution, Peak Shape, Time) method_dev->eval optimize Optimize Parameters eval->optimize Not Met end Final Method eval->end Met optimize->phase_select Adjust Phase/Dimensions optimize->method_dev Adjust Method

Caption: Workflow for selecting an optimal GC column for branched alkane analysis.

GC_Troubleshooting_Flowchart start Identify Problem poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail long_time Long Analysis Time start->long_time res_sol1 Increase Column Length poor_res->res_sol1 Yes tail_sol1 Check for Active Sites peak_tail->tail_sol1 Yes time_sol1 Switch to Hydrogen Carrier Gas long_time->time_sol1 Yes res_sol2 Decrease Column ID res_sol1->res_sol2 res_sol3 Optimize Temp Program res_sol2->res_sol3 end Problem Resolved res_sol3->end tail_sol2 Reduce Sample Amount tail_sol1->tail_sol2 tail_sol3 Re-install Column tail_sol2->tail_sol3 tail_sol3->end time_sol2 Increase Temp Ramp Rate time_sol1->time_sol2 time_sol3 Use Shorter/Narrower Column time_sol2->time_sol3 time_sol3->end

Troubleshooting mass spectrometer ionization for C10H22 isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer ionization for the analysis of C10H22 (decane) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is my molecular ion peak ([M]⁺) for decane (B31447) isomers weak or absent in my Electron Ionization (EI) mass spectrum?

A: It is very common for the molecular ion peak of C10H22 isomers to be weak or entirely absent when using standard Electron Ionization (EI) at 70 eV. This is because EI is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment extensively.[1] Alkanes, in particular, are prone to fragmentation, with cleavage favored at branching points which leads to the formation of more stable carbocations.[2][3] The initial molecular ion is often energetically unstable and breaks apart into smaller, more stable fragments before it can be detected.[4]

Q2: How can I confirm the molecular weight of my C10H22 isomer if the molecular ion is missing?

A: The most reliable method is to use a "soft" ionization technique, such as Chemical Ionization (CI).[2][5] CI uses a reagent gas (e.g., methane, isobutane) to ionize the analyte through a gentler proton transfer process.[5] This results in significantly less fragmentation and produces a prominent protonated molecule, [M+H]⁺.[4] For C10H22 isomers (molecular weight ≈ 142.3 Da), this will appear as a strong peak at m/z 143. This peak, often called a quasi-molecular ion, is invaluable for confirming the molecular weight.[6]

Q3: My overall signal intensity is low. How can I improve the sensitivity for C10H22 isomer analysis?

A: Low signal intensity can stem from several factors. Here are key areas to troubleshoot:

  • MS Parameters: Ensure the MS source and quadrupole temperatures are optimized. A good starting point for the ion source temperature is 230°C.[7] Also, verify that the mass spectrometer has been recently and successfully tuned.

  • Sample Concentration: If the sample is too dilute, the signal will be weak. Conversely, an overly concentrated sample can cause detector saturation and ion suppression.

  • GC Parameters: Poor chromatography can lead to broad peaks, which lowers the concentration of the analyte entering the ion source at any given time. Ensure your GC method is optimized for sharp, symmetrical peaks.

  • Acquisition Mode: For targeted analysis of known isomers, switching from full scan mode to Selected Ion Monitoring (SIM) mode can dramatically increase sensitivity.[7] In SIM mode, you would monitor the characteristic fragment ions of decane isomers (e.g., m/z 57, 71, 85).[7]

  • System Leaks: Air leaks into the MS system will degrade the vacuum, reducing sensitivity and increasing background noise. Regularly check for leaks, especially after column or septum changes.[8]

Q4: What are the characteristic fragment ions I should look for when analyzing C10H22 isomers by EI-MS?

A: Alkanes produce a characteristic series of fragment ions corresponding to alkyl cations ([CnH2n+1]⁺). These peaks are typically separated by 14 Da (the mass of a CH₂ group). For decane isomers, you should look for prominent peaks at:

  • m/z 43 ([C₃H₇]⁺)

  • m/z 57 ([C₄H₉]⁺) - Often the base peak for linear or lightly branched alkanes.[3]

  • m/z 71 ([C₅H₁₁]⁺)

  • m/z 85 ([C₆H₁₃]⁺)

The relative intensities of these peaks will differ between isomers.[9] Fragmentation that produces more stable secondary or tertiary carbocations is favored, so branched isomers will show different fragmentation patterns compared to n-decane.[3][9]

Q5: I'm seeing poor peak shapes (broadening or tailing) in my chromatogram. How does this affect ionization and what can I do?

A: Poor peak shape directly impacts the quality of your mass spectrum. Broad or tailing peaks mean the analyte enters the ion source at a lower concentration over a longer duration, resulting in a reduced signal-to-noise ratio and potentially a less distinct mass spectrum.

Common Causes and Solutions:

  • Active Sites: Active sites in the injector liner or the front of the GC column can cause peak tailing. Solution: Use a deactivated inlet liner and, if contamination is suspected, trim 10-20 cm from the inlet side of the column.[7]

  • Sub-optimal Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening due to diffusion. Solution: Optimize the flow rate. A typical starting range for a 0.25 mm ID column is 1-2 mL/min.[7]

  • Incorrect Temperatures: If the injector temperature is too low, the sample may not vaporize completely and quickly, causing broad peaks. Solution: Optimize the injector temperature, typically in the range of 280-300°C for alkanes.

Q6: My mass spectrum has a high background noise. What are the common causes and solutions?

A: High background noise can obscure low-level analyte signals and complicate spectral interpretation.

Common Causes and Solutions:

  • Column Bleed: This occurs when the column's stationary phase degrades at high temperatures, releasing siloxane molecules. This is visible as a rising baseline in the chromatogram and characteristic ions in the mass spectrum (e.g., m/z 207, 281). Solution: Use a low-bleed column specifically designed for MS applications and ensure the oven temperature does not exceed the column's maximum limit.[7]

  • Contamination: Contaminants can come from the carrier gas, sample solvent, or septum. Solution: Use high-purity gases and install oxygen and hydrocarbon traps.[10] Run a solvent blank to check for contamination from the syringe or solvent.[11] Regularly replace the septum and inlet liner.

  • Air Leaks: Leaks in the system introduce nitrogen, oxygen, and water, which contribute to high background. This is often seen as prominent peaks at m/z 18 (H₂O), 28 (N₂), and 32 (O₂). Solution: Use an electronic leak detector to systematically check all fittings from the gas source to the MS interface.[8]

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for C10H22 Isomer Analysis
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good efficiency and capacity.[7]
Stationary Phase 100% Dimethylpolysiloxane (or 5% Phenyl)Non-polar phase provides good selectivity for non-polar alkanes.[7]
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minA typical starting point for good separation efficiency.[7]
Injector Temp. 280 - 300 °CEnsures rapid and complete vaporization of the sample.
Oven Program 40°C (hold 2 min), ramp 5-10°C/min to 280°C (hold 5 min)A slower ramp rate generally provides better resolution of isomers.[7]
MS Transfer Line 280 - 300 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CA common starting point for good ionization efficiency.[7]
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible, library-searchable fragmentation patterns.
Table 2: Comparison of Ionization Techniques for C10H22 Isomer Analysis
FeatureElectron Ionization (EI)Chemical Ionization (CI)
Process High-energy electrons impact analyteProton transfer from reagent gas ions
Energy Level Hard Ionization (~70 eV)[1]Soft Ionization[5]
Primary Ion Molecular Ion ([M]⁺)Protonated Molecule ([M+H]⁺)[5]
Fragmentation Extensive, complex fragmentation[4]Minimal fragmentation[5]
Molecular Ion Often weak or absent for alkanes[2]Strong [M+H]⁺ peak, excellent for MW confirmation[4]
Primary Use Structural elucidation and library matchingMolecular weight determination[5]

Experimental Protocols

Protocol 1: Switching from Electron Ionization (EI) to Chemical Ionization (CI)

This protocol provides a general guideline for switching an EI-capable GC-MS to CI mode to confirm the molecular weight of C10H22 isomers.

  • Vent Mass Spectrometer: Follow the manufacturer's standard procedure to safely vent the instrument.

  • Modify Ion Source (if required): Some instruments require swapping the standard EI ion volume for a more tightly sealed CI ion volume to maintain the higher pressure needed for CI. Consult your instrument manual.

  • Connect Reagent Gas: Connect a high-purity CI reagent gas (methane is common for alkanes) to the designated port on the instrument. Ensure all fittings are leak-tight.

  • Pump Down: Follow the manufacturer's procedure to pump the system back down to a vacuum. Allow sufficient time for the system to stabilize.

  • Introduce Reagent Gas: Slowly introduce the reagent gas into the ion source, controlling the flow to achieve the manufacturer's recommended source pressure (typically around 1 torr).[2]

  • Tune in CI Mode: Perform an instrument tune using the CI tuning compound and the specific CI tune file. This optimizes lens voltages and other parameters for CI operation.

  • Method Setup: In your acquisition method, select "CI" as the ionization mode and set the appropriate mass range to include the expected [M+H]⁺ ion (m/z 143 for C10H22).

  • Acquire Data: Inject your sample. The resulting spectrum should prominently display the [M+H]⁺ ion, confirming the molecular weight.

Protocol 2: GC-MS System Performance Verification using an n-Decane Standard

This protocol is used to verify system cleanliness, chromatographic performance, and spectral integrity before analyzing unknown samples.

  • Standard Preparation: Prepare a 10 µg/mL solution of n-decane in high-purity hexane (B92381).

  • Blank Injection: First, inject 1 µL of pure hexane solvent using your analytical method. This is to ensure the system is clean and free of contaminants or carryover.[11] The resulting chromatogram should be a flat baseline with no significant peaks.

  • Standard Injection: Inject 1 µL of the 10 µg/mL n-decane standard.

  • Performance Evaluation:

    • Retention Time: Confirm that the n-decane peak elutes at its expected retention time.

    • Peak Shape: The peak should be symmetrical with a tailing factor between 0.9 and 1.3.

    • Signal-to-Noise (S/N): The peak should have a high S/N ratio (e.g., >100:1), indicating good sensitivity.

    • Mass Spectrum: Verify the presence of the characteristic alkane fragment ions (m/z 43, 57, 71, 85) and check that their relative ratios are consistent with a reference spectrum of n-decane.

Visualizations

G Troubleshooting Workflow: Weak or Absent Molecular Ion start Problem: Weak or Absent Molecular Ion [M]⁺ check_spectrum Examine Mass Spectrum: Is fragmentation excessive and signal intensity adequate? start->check_spectrum soft_ion Action: Switch to a soft ionization technique like Chemical Ionization (CI). check_spectrum->soft_ion  Yes low_signal Action: Troubleshoot overall system sensitivity. check_spectrum->low_signal  No, overall signal  is globally weak. result_ci Expected Result: Strong [M+H]⁺ peak at m/z 143 confirms molecular weight. soft_ion->result_ci result_sens Follow procedures for: - MS Tune & Calibration - Leak Checking - Source Cleaning low_signal->result_sens

Caption: Troubleshooting workflow for a missing molecular ion peak.

G Relationship Between Ionization Energy and Fragmentation cluster_ei Hard Ionization cluster_ci Soft Ionization ei High Energy Input (e.g., EI, 70 eV) ei_energy High Internal Energy Imparted to Molecule ei->ei_energy ei_frag Extensive Fragmentation ei_energy->ei_frag ei_result Result: - Weak/Absent [M]⁺ - Rich Structural Data ei_frag->ei_result ci Low Energy Input (e.g., CI) ci_energy Low Internal Energy Imparted to Molecule ci->ci_energy ci_frag Minimal Fragmentation ci_energy->ci_frag ci_result Result: - Strong [M+H]⁺ - Confirms Molecular Weight ci_frag->ci_result

Caption: Ionization energy's effect on molecular fragmentation.

References

Technical Support Center: Purity Assessment of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2,3,4-trimethylpentane. Our goal is to help you overcome common challenges in purity assessment, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Given that this compound is often synthesized through alkylation reactions, the most probable impurities are other isomeric C10 alkanes. These can include structural isomers with the same molecular weight, making them challenging to separate. Common isomers that may be present as byproducts include:

  • 2,4-Dimethylhexane

  • 2,5-Dimethylhexane

  • Other trimethylpentane isomers[1]

Additionally, unreacted starting materials or byproducts from side reactions can also be present.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: The most effective techniques for purity determination of this compound are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC) is ideal for separating volatile compounds like alkanes and can provide quantitative information on the relative amounts of different components.

  • GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the main component and its impurities.

  • Quantitative NMR (qNMR) is a powerful non-destructive technique that can be used to determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[2][3][4][5][6]

Q3: Why is it so difficult to separate this compound from its isomers using Gas Chromatography?

A3: The primary challenge is co-elution . This compound and its isomers are non-polar compounds with very similar boiling points and molecular structures. This results in them having very similar interactions with the GC stationary phase, leading to overlapping or unresolved peaks in the chromatogram. Achieving baseline separation often requires highly efficient capillary columns and carefully optimized GC method parameters.

Troubleshooting Guides

Gas Chromatography (GC) and GC-MS Analysis

Problem: Poor peak resolution and co-elution of isomers.

This is the most common issue when analyzing this compound.

  • Solution 1: Optimize the GC Column.

    • Column Selection: Use a long, narrow-bore capillary column (e.g., 50-100m length, 0.25mm internal diameter) with a non-polar stationary phase like 100% dimethylpolysiloxane (DB-1 or equivalent) or 5% phenyl-methylpolysiloxane (DB-5 or equivalent). Longer columns provide more theoretical plates and thus better resolving power.

    • Film Thickness: A thinner film thickness (e.g., 0.25 µm) can improve the separation of closely boiling isomers.

  • Solution 2: Refine the Oven Temperature Program.

    • Initial Temperature: Start with a low initial oven temperature to ensure good trapping of the analytes at the head of the column.

    • Ramp Rate: Employ a slow temperature ramp (e.g., 1-2 °C/min) during the elution window of the C10 isomers. This increases the interaction time of the analytes with the stationary phase, enhancing separation.

  • Solution 3: Adjust Carrier Gas Flow Rate.

    • Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve maximum column efficiency. This is typically around 20-30 cm/s for Helium.

Problem: Peak tailing.

Peak tailing can lead to inaccurate integration and quantification.

  • Solution 1: Check for Active Sites.

    • Inlet Liner: The glass inlet liner can have active sites that interact with analytes. Use a deactivated liner and consider replacing it regularly.

    • Column Contamination: The first few meters of the column can become contaminated. Trimming 0.5-1 meter from the inlet end of the column can often resolve this issue.

  • Solution 2: Sample Overload.

    • Injecting too much sample can saturate the column, leading to peak tailing. Try diluting the sample or using a higher split ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Complex and overlapping signals in the ¹H NMR spectrum.

The ¹H NMR spectra of highly branched alkanes like this compound can be challenging to interpret due to extensive signal overlap in the upfield region (typically 0.8-1.5 ppm).

  • Solution 1: Utilize ¹³C NMR.

    • ¹³C NMR spectroscopy offers a much wider chemical shift range, often allowing for the resolution of individual carbon signals even when the proton signals are overlapped. This can help in identifying and quantifying isomeric impurities.

  • Solution 2: Employ 2D NMR Techniques.

    • Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals by showing correlations between them, aiding in the structural elucidation of the main compound and any impurities.

  • Solution 3: Use a Higher Field NMR Spectrometer.

    • A spectrometer with a higher magnetic field strength will provide better signal dispersion, potentially resolving overlapping multiplets.

Quantitative Data Summary

The following table summarizes the Kovats retention indices for this compound and some of its common isomers on a standard non-polar stationary phase. This data can be used to tentatively identify peaks in a GC chromatogram.

CompoundMolecular FormulaCAS NumberKovats Retention Index (Standard Non-polar)
This compound C₁₀H₂₂52897-19-5969[7]
3-Ethyl-2,2,3-trimethylpentaneC₁₀H₂₂52897-17-3966[8]
3-Ethyl-2,2,4-trimethylpentaneC₁₀H₂₂52897-18-4Not Available

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC-FID)

This protocol is designed to achieve optimal separation of C10 alkane isomers.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-1 or equivalent, 100 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 100:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 10 minutes.

    • Ramp: 1°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Detector: FID at 280°C.

  • Sample Preparation: Dilute the this compound sample in hexane (B92381) (or another suitable volatile solvent) to a concentration of approximately 100 µg/mL.

Protocol 2: Quantitative ¹H NMR (qNMR)

This protocol provides a method for determining the absolute purity of a sample.

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or 1,2,4,5-tetrachloro-3-nitrobenzene. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 relaxation time). A D1 of 30 seconds is a good starting point for quantitative analysis.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizations

GC_Troubleshooting_Workflow start Poor Peak Resolution / Co-elution Observed check_column Step 1: Evaluate GC Column - Is it a long (≥50m), narrow-bore column? - Is the stationary phase appropriate (non-polar)? start->check_column optimize_temp Step 2: Optimize Oven Temperature Program - Lower initial temperature. - Use a slow ramp rate (1-2 °C/min). check_column->optimize_temp Column OK optimize_flow Step 3: Adjust Carrier Gas Flow Rate - Optimize for maximum efficiency. optimize_temp->optimize_flow Temp Program Optimized check_injection Step 4: Check Injection Parameters - Is the sample too concentrated? - Is the split ratio appropriate? optimize_flow->check_injection Flow Rate Optimized resolved Peaks Resolved check_injection->resolved Parameters Optimized unresolved Still Unresolved check_injection->unresolved Still Issues consider_2d_gc Consider Advanced Techniques (e.g., GCxGC) unresolved->consider_2d_gc

Caption: Troubleshooting workflow for resolving co-eluting isomers in GC.

Purity_Analysis_Logic start Purity Assessment of This compound gc_analysis GC-FID/GC-MS Analysis (Relative Purity & Impurity Profile) start->gc_analysis qnmr_analysis Quantitative NMR (qNMR) (Absolute Purity) start->qnmr_analysis decision Do results from both techniques agree? gc_analysis->decision qnmr_analysis->decision report_purity Report Final Purity decision->report_purity Yes investigate Investigate Discrepancy decision->investigate No reanalyze_gc Re-evaluate GC data: - Peak identification - Integration parameters investigate->reanalyze_gc reanalyze_nmr Re-evaluate qNMR data: - Internal standard integrity - Relaxation delays - Signal overlap investigate->reanalyze_nmr

Caption: Logical workflow for a comprehensive purity assessment.

References

Technical Support Center: Mass Spectrometry Analysis of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing fragmentation during the mass spectrometry analysis of 3-Ethyl-2,3,4-trimethylpentane.

Frequently Asked Questions (FAQs)

Q1: Why does this compound undergo extensive fragmentation in mass spectrometry?

A1: this compound, like other branched alkanes, is prone to extensive fragmentation under standard Electron Ionization (EI) conditions. The high energy of the electron beam (typically 70 eV) used in EI imparts significant internal energy to the molecule, leading to the cleavage of C-C bonds.[1][2][3] Fragmentation is often favored at branching points due to the formation of more stable secondary and tertiary carbocations.[2][4] For highly branched alkanes, the molecular ion peak may be very small or even absent.[2][5]

Q2: What is the expected molecular ion peak for this compound?

A2: The molecular formula for this compound is C₁₀H₂₂. The nominal molecular weight is 142 g/mol . Therefore, you should expect to see the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 142.

Q3: How can I reduce fragmentation and observe the molecular ion of this compound?

A3: To minimize fragmentation and enhance the abundance of the molecular ion, you can employ "soft" ionization techniques or modify the parameters of the standard Electron Ionization (EI) method. Soft ionization methods impart less energy to the analyte molecule during the ionization process, resulting in significantly less fragmentation.[6][7][8][9]

Q4: What are some recommended soft ionization techniques for analyzing alkanes like this compound?

A4: For non-polar compounds like alkanes, Chemical Ionization (CI) is a widely used soft ionization technique.[7] In CI, a reagent gas (e.g., methane (B114726), isobutane, or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules in the gas phase to produce analyte ions with less internal energy. This results in a more prominent molecular ion or protonated molecule peak ([M+H]⁺) and reduced fragmentation. Other soft ionization techniques that could be considered include Atmospheric Pressure Photoionization (APPI) and specialized methods like "Soft Ionization by Chemical Reaction In Transfer" (SICRIT®).[8][10]

Q5: Can I reduce fragmentation using my existing Electron Ionization (EI) source?

A5: Yes, it is possible to reduce fragmentation in an EI source by lowering the electron energy.[3][9][11] The standard 70 eV is used to achieve reproducible fragmentation patterns for library matching.[3] By reducing the electron energy to a value closer to the ionization potential of the molecule (typically 10-20 eV), you can decrease the amount of excess energy transferred to the ion, thus minimizing fragmentation and increasing the relative abundance of the molecular ion.[3][9] However, this will also likely reduce the overall ionization efficiency and signal intensity.[9][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: No Molecular Ion Peak (m/z 142) is Observed
Possible Cause Troubleshooting Steps
Extensive Fragmentation 1. Switch to a Soft Ionization Technique: If available, use a Chemical Ionization (CI) source. Select a reagent gas like methane or isobutane.[7] 2. Lower the Electron Ionization Energy: Reduce the electron energy from the standard 70 eV to a lower value (e.g., 15-25 eV). This will decrease the internal energy of the molecular ion and reduce fragmentation.[3][9] Note that this may require re-tuning the ion source.
In-Source Fragmentation 1. Optimize Ion Source Temperature: A high ion source temperature can contribute to thermal degradation and fragmentation. Gradually decrease the source temperature to find an optimal balance between volatilization and stability. 2. Reduce Repeller Voltage: A high repeller voltage can increase the internal energy of the ions, leading to more fragmentation. Try reducing the repeller voltage.
Issue 2: The Mass Spectrum is Dominated by Low m/z Fragments
Possible Cause Troubleshooting Steps
High Collision Energy (in MS/MS experiments) 1. Perform a Collision Energy Optimization Experiment: Systematically vary the collision energy to determine the optimal value that produces the desired fragment ions without excessive fragmentation.[12][13][14] (See Experimental Protocols section for a detailed procedure). 2. Use Stepped Collision Energy: If your instrument allows, a stepped collision energy approach can help in obtaining a wider range of fragment ions with better intensities.[15]
Hard Ionization Conditions 1. Implement Soft Ionization: As detailed in Issue 1, switch to a softer ionization method like Chemical Ionization (CI).[7] 2. Reduce Electron Energy in EI: Lowering the electron energy will result in less energy being transferred to the molecular ion, thus reducing the extent of fragmentation.[9][11]

Data Presentation

Table 1: Comparison of Ionization Techniques for Alkane Analysis
Ionization TechniquePrincipleFragmentationMolecular Ion AbundanceSuitability for this compound
Electron Ionization (EI) High-energy electrons bombard the analyte.[16]HighOften low or absent for branched alkanes.[2]Standard method, but extensive fragmentation is expected.
Chemical Ionization (CI) Ion-molecule reactions with a reagent gas.[7]LowHigh ([M+H]⁺ or M⁺)Recommended for minimizing fragmentation.
Atmospheric Pressure Photoionization (APPI) Ionization via photons in the gas phase.[8]LowHighSuitable for non-polar compounds.
Electrospray Ionization (ESI) High voltage applied to a liquid to create an aerosol.[8]Very LowHigh (for polar compounds)Not suitable for non-polar alkanes.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Laser energy absorbed by a matrix to ionize the analyte.[8]Very LowHigh (for large molecules)Not typically used for small, volatile alkanes.

Experimental Protocols

Protocol 1: Collision Energy Optimization for Tandem Mass Spectrometry (MS/MS)

This protocol outlines the steps to optimize collision energy for the analysis of the this compound precursor ion (m/z 142).

  • Prepare a Standard Solution: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or methanol).

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate using a syringe pump.

  • Optimize Ion Source Parameters: Tune the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the precursor ion (m/z 142).

  • Set up the MS/MS Method:

    • Select the precursor ion m/z 142 for fragmentation.

    • Set the instrument to scan a range of product ions (e.g., m/z 20-150).

  • Perform the Collision Energy Ramp:

    • Create a series of experiments or a single experiment with a ramped collision energy.

    • Start with a low collision energy (e.g., 5 eV) and incrementally increase it to a higher value (e.g., 40 eV) in steps of 2-5 eV.

    • Acquire data at each collision energy setting.

  • Analyze the Data:

    • Plot the intensity of the key fragment ions as a function of the collision energy.

    • The optimal collision energy is the value that provides the highest intensity for the desired, characteristic fragment ions while minimizing the formation of small, non-specific fragments.

Mandatory Visualizations

Ionization_Technique_Selection Decision-Making for Minimizing Fragmentation start Start: Analyze this compound is_molecular_ion_present Is the molecular ion (m/z 142) present and of sufficient intensity? start->is_molecular_ion_present use_ei Proceed with Standard EI (70 eV) for library matching. is_molecular_ion_present->use_ei Yes troubleshoot Need to minimize fragmentation. is_molecular_ion_present->troubleshoot No end End: Optimized Analysis use_ei->end soft_ionization_available Is a soft ionization source (e.g., CI) available? troubleshoot->soft_ionization_available use_ci Use Chemical Ionization (CI). Recommended for alkanes. soft_ionization_available->use_ci Yes lower_ei_energy Lower the Electron Ionization (EI) energy. Start with 15-25 eV. soft_ionization_available->lower_ei_energy No use_ci->end lower_ei_energy->end

Caption: Workflow for selecting an appropriate ionization technique.

Collision_Energy_Optimization Workflow for Collision Energy Optimization start Start: Need to optimize MS/MS fragmentation prepare_standard 1. Prepare a standard solution of This compound. start->prepare_standard infuse_standard 2. Infuse the standard into the mass spectrometer. prepare_standard->infuse_standard optimize_source 3. Optimize ion source parameters for the precursor ion (m/z 142). infuse_standard->optimize_source ce_ramp 4. Perform a collision energy ramp experiment (e.g., 5-40 eV). optimize_source->ce_ramp analyze_data 5. Plot fragment ion intensity vs. collision energy. ce_ramp->analyze_data select_optimal_ce 6. Select the collision energy that maximizes the desired fragment signal. analyze_data->select_optimal_ce end End: Optimized Collision Energy select_optimal_ce->end

Caption: General workflow for optimizing collision energy in MS/MS.

References

Technical Support Center: Trace Analysis of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of trace analysis for 3-Ethyl-2,3,4-trimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis important?

A1: this compound is a volatile organic compound (VOC), a type of branched alkane.[1][2][3] Its chemical formula is C10H22.[1][2] Trace analysis of such compounds is crucial in various fields, including environmental monitoring, food and fragrance analysis, and pharmaceutical development, where even minute quantities can be significant.[4][5][6]

Q2: What are the primary challenges in the trace analysis of this compound?

A2: The main challenges include its high volatility, which can make sample handling difficult, and its nonpolar nature, which requires appropriate chromatographic conditions for good separation. Furthermore, as a branched alkane, its mass spectrum can be very similar to other isomers, making definitive identification challenging without excellent chromatographic resolution.[7] Achieving low detection limits is often hampered by background noise and interferences from the sample matrix.

Q3: Which analytical technique is most suitable for the trace analysis of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile compounds like this compound.[4][8] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. For enhanced sensitivity at trace levels, techniques such as purge and trap, headspace analysis, or solid-phase microextraction (SPME) coupled with GC-MS are recommended.[4][9]

Q4: How can I improve the sensitivity of my GC-MS method for this analyte?

A4: To enhance sensitivity, consider the following strategies:

  • Sample Pre-concentration: Techniques like Solid-Phase Microextraction (SPME), purge and trap, or thermal desorption can effectively concentrate the analyte before its introduction into the GC-MS system.[4][5][9]

  • Injector Optimization: Use a splitless injection mode to transfer the entire sample onto the column. A pressure-pulsed injection can help to create a narrow band of the analyte at the head of the column, improving peak shape and sensitivity.

  • Column Selection: A longer, narrow-bore capillary column (e.g., 60-100 m) with a nonpolar stationary phase (like 5% phenyl-methylpolysiloxane) will provide better resolution of isomers and improve the signal-to-noise ratio.[7]

  • MS Detector Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. By monitoring only a few characteristic ions for this compound, the dwell time for each ion is increased, significantly improving sensitivity compared to a full scan.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Active sites in the injector liner or column Deactivate the liner or use a liner with glass wool. As a last resort, replace the liner and clip the front end of the column (0.5-1 m).[10]
Column overloading Reduce the injection volume or dilute the sample. A higher split ratio can also be used, but this will decrease sensitivity.
Inappropriate oven starting temperature If the initial oven temperature is too high, the analyte may not focus properly at the head of the column. Lower the initial temperature.
Condensation in the transfer line Ensure the transfer line temperature to the mass spectrometer is maintained at an appropriate temperature (e.g., 280 °C) to prevent condensation of the analyte.
Issue 2: Low or No Signal (Reduced Peak Size)
Possible Cause Solution
Leak in the system Check for leaks at the injector septum, column fittings, and MS interface using an electronic leak detector.
Incorrect injection parameters For splitless injections, ensure the split vent is closed for an adequate amount of time (e.g., 1-2 minutes) to allow for complete transfer of the analyte to the column.
Sample degradation Ensure the injector temperature is not too high, which could cause thermal degradation of the analyte. For thermally labile compounds, a lower injection temperature is recommended.
Detector issue Verify the MS detector is tuned and operating correctly. Check the electron multiplier voltage.
Issue 3: Baseline Noise or Drift
Possible Cause Solution
Contaminated carrier gas Use high-purity carrier gas (e.g., Helium 99.999%) and install an in-line gas purifier to remove oxygen, moisture, and hydrocarbons.[11]
Column bleed Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may be old or damaged and may need to be replaced.[10][11]
Septum bleed Use high-quality, low-bleed septa and replace them regularly.
Contamination in the injector or detector Clean the injector port and the MS ion source according to the manufacturer's maintenance schedule.

Quantitative Data

Table 1: Comparison of Sample Introduction Methods for VOC Analysis

Method Typical Detection Limits Advantages Disadvantages
Static Headspace 10 ppb[12]Simple, automated, good for screening.Less sensitive than dynamic methods.
Dynamic Headspace (Purge and Trap) 0.5 ppb[12]High sensitivity, effective for water samples.[9]More complex instrumentation, potential for analyte breakthrough.
Solid-Phase Microextraction (SPME) 0.05 - 5 µg/L (ppb)[13]Solvent-free, simple, can be automated.Fiber lifetime can be limited, matrix effects can be significant.

Table 2: GC-MS Method Parameters for Trace VOC Analysis

Parameter Recommended Setting
GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)[14]
Carrier Gas Helium at a constant flow of 1.2 mL/min[15]
Injector Temperature 250 °C
Injection Mode Splitless (1 min)[15]
Oven Program 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold 5 min)[8]
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300 (Full Scan) or monitor specific ions (SIM mode)

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Trace Analysis

  • Sample Preparation: Place a known amount of the sample (e.g., 5 mL of a liquid sample) into a 20 mL headspace vial. If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

  • Equilibration: Place the vial in a heating block or autosampler agitator at a controlled temperature (e.g., 70 °C) for a set time (e.g., 60 minutes) to allow the analyte to partition into the headspace.[8]

  • Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 60 minutes) at the same temperature.[8][16]

  • Desorption: Retract the fiber and immediately insert it into the hot GC injector (e.g., 250 °C) for a set time (e.g., 4 minutes) to desorb the analyte onto the GC column.[8]

  • GC-MS Analysis: Start the GC-MS run using the parameters outlined in Table 2.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Vial Transfer to Headspace Vial Sample->Vial Salt Add Salting-out Agent (optional) Vial->Salt Equilibrate Equilibrate at 70°C Salt->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb GC_Sep Chromatographic Separation Desorb->GC_Sep MS_Detect Mass Spectrometric Detection GC_Sep->MS_Detect Data_Proc Data Processing MS_Detect->Data_Proc Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_baseline Baseline Issues start Problem Observed peak_shape Poor Peak Shape? start->peak_shape tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes low_signal Low/No Signal? peak_shape->low_signal No check_activity Check for Active Sites (Liner, Column) tailing->check_activity check_overload Check for Column Overload fronting->check_overload check_leaks Check for Leaks low_signal->check_leaks Yes baseline_issue Baseline Noise/Drift? low_signal->baseline_issue No check_injection Verify Injection Parameters check_leaks->check_injection check_gas Check Carrier Gas Purity baseline_issue->check_gas Yes check_bleed Check for Column/Septum Bleed check_gas->check_bleed

References

Technical Support Center: Hydrocarbon Standards Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the calibration of hydrocarbon standards in gas chromatography (GC).

Frequently Asked Questions (FAQs)

My calibration curve for hydrocarbon standards is non-linear. What are the possible causes and how can I fix it?

Non-linear calibration curves can arise from several factors, often related to analyte concentration exceeding the linear dynamic range of the detector or issues within the chromatographic system.

Possible Causes and Solutions:

Cause Description Solution
Detector Saturation At high hydrocarbon concentrations, the detector response may no longer be proportional to the amount of analyte.Dilute the standards to fall within the detector's linear range. If a wide concentration range is necessary, consider using a non-linear calibration model (e.g., quadratic fit).[1][2][3]
Active Sites in the System Active sites in the injection port, liner, or the front of the column can adsorb analytes, especially at low concentrations, leading to a non-linear response.[4]Use deactivated inlet liners and columns. Regularly replace the septum and liner to prevent the buildup of contaminants.[4][5]
Co-elution or Contaminants Interference from co-eluting compounds or contaminants in the standards or solvent can affect the detector response.Ensure the purity of solvents and standards. Optimize the chromatographic method to improve the resolution of target analytes from interferences.
Inlet Discrimination High molecular weight hydrocarbons may not vaporize efficiently or uniformly in the inlet, leading to a non-linear response across a range of standards.Optimize the inlet temperature and injection technique. Consider using a different injection mode, such as cool-on-column.

A well-constructed calibration curve is fundamental to accurate analysis.[6] Forcing a non-linear curve through the origin or using an inappropriate regression model can lead to significant quantification errors.[7]

I am observing poor reproducibility in my hydrocarbon standard injections. What could be the problem?

Poor reproducibility, characterized by inconsistent peak areas or retention times for the same standard, can stem from issues with the injection system, carrier gas, or column stability.[5]

Troubleshooting Poor Reproducibility:

Factor Potential Issue Recommended Action
Injection System Inconsistent injection volume from the autosampler or manual injection. Leaks in the injection port. Contaminated syringe, inlet liner, or septum.[5]Calibrate the autosampler. Ensure consistent manual injection technique. Regularly clean or replace the syringe, liner, and septum.[5] Check for leaks using an electronic leak detector.
Carrier Gas Unstable flow rate due to leaks or faulty pressure regulators. Impure carrier gas containing traces of oxygen or moisture.[5]Use high-purity gas (≥99.999%) and install gas purifiers.[5] Regularly check for leaks throughout the gas lines.
Column and Oven Column contamination or degradation of the stationary phase. Fluctuations in the oven temperature.[5]Condition the column according to the manufacturer's instructions. Periodically bake out the column at a high temperature to remove contaminants.[5] Verify the accuracy and stability of the oven temperature.[8]

What are the common sources of high background noise in my chromatograms?

High background noise can mask analyte peaks, especially at low concentrations, and reduce the overall sensitivity of the analysis.[9]

Sources of High Background Noise and Solutions:

Source Description Solution
Carrier Gas Contamination Impurities in the carrier gas or leaks in the gas lines.Use high-purity gases and install in-line purifiers to remove hydrocarbons, moisture, and oxygen.[5] Regularly check for leaks.
Septum Bleed Degradation of the injector septum at high temperatures releases volatile siloxanes.[9][10]Use high-quality, low-bleed septa and replace them regularly.[10]
Column Bleed Degradation of the column's stationary phase at high temperatures.[10]Condition new columns properly. Operate the column within its specified temperature limits. Use a column with a lower bleed stationary phase if possible.
Contaminated Injection Port/Liner Residue from previous injections can slowly bleed into the system.[9][10]Regularly clean the injection port and replace the inlet liner.[10]
Contaminated Solvents Impurities in the solvents used for standard preparation or sample dilution.Use high-purity, HPLC, or GC-grade solvents.[11]

Experimental Protocols

Protocol 1: Preparation of Gaseous Hydrocarbon Calibration Standards

This protocol outlines the preparation of a series of gaseous hydrocarbon standards by diluting a high-concentration stock gas.

Materials:

  • High-purity certified hydrocarbon stock gas cylinder.

  • High-purity diluent gas (e.g., nitrogen or helium).

  • Gas-tight syringes.

  • Mass flow controllers or a gas dilution system.

  • Evacuated and passivated gas sampling bags or canisters.

Procedure:

  • System Purge: Purge the gas dilution system and all transfer lines with the diluent gas to remove any residual contaminants.

  • Stock Standard Introduction: Connect the high-concentration stock gas cylinder to the dilution system.

  • Serial Dilution: Prepare a series of at least 5-7 calibration standards spanning the expected concentration range of the samples.[6]

    • Use mass flow controllers to precisely mix the stock gas with the diluent gas to achieve the desired concentrations.

    • Alternatively, use gas-tight syringes for serial dilutions into gas sampling bags or canisters of a known volume.

  • Standard Storage: Store the prepared standards in appropriate containers (e.g., Tedlar® bags, SilcoNert® treated canisters) to minimize adsorption and contamination.

  • Analysis: Introduce the standards to the GC system, starting with the lowest concentration and proceeding to the highest. Run each standard multiple times to ensure reproducibility.[6]

Protocol 2: Generation of a Calibration Curve

This protocol describes the steps to generate and evaluate a calibration curve using the prepared standards.

Procedure:

  • Instrument Setup: Set up the gas chromatograph with the appropriate analytical method, ensuring consistent parameters such as injection volume, split ratio, column temperature program, and detector settings for all standards and samples.[6]

  • Standard Analysis: Analyze each prepared calibration standard in replicate (e.g., 3 injections per standard).

  • Data Plotting: Plot the average detector response (e.g., peak area) on the y-axis against the known concentration of the hydrocarbon standard on the x-axis.

  • Linear Regression: Perform a linear regression on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Curve Evaluation:

    • A good calibration curve should have an R² value close to 1 (typically > 0.995).[6]

    • Visually inspect the plot for any obvious non-linearity.

    • If the curve is non-linear, refer to the troubleshooting guide above.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Calibration Curve Issues Start Start: Calibration Curve Issue Identified IssueType Identify Issue Type Start->IssueType NonLinearity Non-Linearity IssueType->NonLinearity Non-Linear PoorReproducibility Poor Reproducibility IssueType->PoorReproducibility Not Reproducible HighBackground High Background Noise IssueType->HighBackground High Noise CheckConcentration Check Standard Concentrations NonLinearity->CheckConcentration CheckInjection Check Injection System PoorReproducibility->CheckInjection CheckGasPurity Check Gas Purity HighBackground->CheckGasPurity DiluteStandards Dilute Standards CheckConcentration->DiluteStandards Too High CheckSystemActivity Check for System Activity CheckConcentration->CheckSystemActivity In Range End Issue Resolved DiluteStandards->End DeactivateSystem Use Deactivated Liners/Column CheckSystemActivity->DeactivateSystem Active ConsiderFit Consider Non-Linear Fit CheckSystemActivity->ConsiderFit Inactive DeactivateSystem->End ConsiderFit->End MaintainInjector Clean/Replace Syringe, Liner, Septum CheckInjection->MaintainInjector Issue Found CheckGasFlow Check Carrier Gas Flow CheckInjection->CheckGasFlow OK MaintainInjector->End CheckLeaks Check for Leaks CheckGasFlow->CheckLeaks Unstable CheckColumn Check Column/Oven Stability CheckGasFlow->CheckColumn Stable CheckLeaks->End ConditionColumn Condition/Bake Column CheckColumn->ConditionColumn Issue Found ConditionColumn->End InstallPurifiers Install/Replace Gas Purifiers CheckGasPurity->InstallPurifiers Impure CheckBleed Check for System Bleed CheckGasPurity->CheckBleed Pure InstallPurifiers->End ReplaceConsumables Replace Septum/Column CheckBleed->ReplaceConsumables Bleed Detected CheckContamination Check for Contamination CheckBleed->CheckContamination No Bleed ReplaceConsumables->End CleanSystem Clean Injector/Use Pure Solvents CheckContamination->CleanSystem Contaminated CleanSystem->End StandardPreparationWorkflow Standard Preparation and Analysis Workflow Start Start: Prepare Calibration Standards SelectStock Select High-Purity Stock Standard Start->SelectStock Dilution Perform Serial Dilutions (5-7 concentration levels) SelectStock->Dilution GCSetup Set Up GC Method Dilution->GCSetup AnalyzeStandards Analyze Standards in Replicate GCSetup->AnalyzeStandards PlotData Plot Response vs. Concentration AnalyzeStandards->PlotData Regression Perform Linear Regression PlotData->Regression Evaluate Evaluate Curve (R² > 0.995, visual inspection) Regression->Evaluate Pass Calibration Curve Acceptable Evaluate->Pass Pass Fail Calibration Curve Unacceptable Evaluate->Fail Fail Troubleshoot Troubleshoot (see workflow) Fail->Troubleshoot

References

Technical Support Center: Analysis of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 3-Ethyl-2,3,4-trimethylpentane and other volatile branched alkanes.

Troubleshooting Guide

This guide addresses common issues related to matrix effects during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Poor reproducibility and inaccurate results are often the first indicators of matrix effects. This can manifest as signal enhancement or suppression.[1]

  • Symptom: Inconsistent peak areas for the same concentration of this compound across different sample preparations or injection runs.

  • Symptom: Over or underestimation of the analyte concentration when compared to a standard in a clean solvent.[1][2]

Troubleshooting Steps:

  • Verify Matrix Effect: To confirm the presence of a matrix effect, compare the response of a standard prepared in a clean solvent (e.g., hexane) with a standard of the same concentration spiked into a blank sample matrix extract. A significant difference in the signal intensity indicates a matrix effect.[1]

  • Sample Preparation Review:

    • Dilution: The simplest approach to reduce matrix effects is to dilute the sample extract.[3][4][5] This reduces the concentration of interfering matrix components. However, this may also decrease the analyte signal, potentially impacting the limit of detection. In some cases of severe matrix effects, dilution can surprisingly improve the limit of detection.[5]

    • Sample Cleanup: Employ sample cleanup techniques to remove interfering matrix components.[6][7]

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain the analyte while allowing matrix components to pass through, or vice-versa.

      • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method can be effective for cleaning up complex samples.[6]

  • Calibration Strategy Evaluation:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[8][9][10][11][12] This helps to compensate for signal enhancement or suppression caused by the matrix.

    • Standard Addition: Add known amounts of the analyte standard to the sample itself.[13][14][15][16] This method is particularly useful for complex or unknown matrices where a blank matrix is unavailable.

    • Internal Standard (IS): Use a compound that is chemically similar to this compound but not present in the sample. The IS is added to all samples, standards, and blanks. The ratio of the analyte peak area to the IS peak area is used for quantification, which can correct for variations in injection volume and some matrix effects.[17][18][19] For GC-MS analysis of alkanes, a deuterated analog or another branched alkane of a different chain length could be a suitable internal standard.[17]

    • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[9][20] A stable isotope-labeled version of this compound is added to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, providing highly accurate correction.[9][20][21]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In the GC-MS analysis of this compound, matrix effects are the alteration of the analytical signal (either enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1] The matrix consists of all components within the sample except for the analyte of interest. These interfering components can affect the ionization efficiency of the analyte in the mass spectrometer's ion source or cause discrimination effects in the GC inlet.[1][9]

Q2: What causes matrix-induced signal enhancement in GC-MS?

A2: Signal enhancement in GC-MS is often caused by non-volatile matrix components accumulating in the GC inlet liner.[1][22] These components can mask active sites where the analyte might otherwise adsorb or degrade, leading to a greater amount of the analyte reaching the detector and resulting in an artificially high signal.[1][2]

Q3: What causes matrix-induced signal suppression in GC-MS?

A3: Signal suppression in GC-MS can occur due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.[1] High concentrations of co-eluting matrix components can reduce the ionization efficiency of the target analyte.

Q4: How do I choose an appropriate internal standard for this compound analysis?

A4: An ideal internal standard should have similar chemical and physical properties to this compound, elute close to it chromatographically, and not be present in the original sample.[17][18] For a branched alkane like this compound, a deuterated form of the analyte would be the best choice (isotope dilution).[20][21] If a deuterated standard is not available, other branched alkanes that are not expected to be in the sample, such as 2,2,4-trimethylpentane (B7799088) or another C10 isomer, could be used.[23][24]

Q5: When should I use the standard addition method?

A5: The standard addition method is most beneficial when analyzing complex samples where the matrix composition is unknown or varies significantly between samples, and a suitable blank matrix is not available to create matrix-matched calibrations.[13][14][16] It is a powerful technique for improving accuracy in such challenging analytical scenarios.[14][15]

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in mitigating matrix effects, based on studies of similar volatile organic compounds.

Mitigation StrategyAnalyte TypeMatrixObserved EffectEfficacy in Reducing Matrix EffectReference(s)
Sample Dilution Volatile Organic CompoundsWhole BloodSignal SuppressionA 1:5 dilution was required for quantitative recovery of compounds with boiling points between 100-150°C.[3][4]
Matrix-Matched Calibration Organophosphorus PesticidesGinseng RootSignal EnhancementResults agreed with the standard addition method, indicating effective compensation.[9]
Matrix-Matched Calibration PesticidesPepper and Wheat FlourSignal Enhancement & SuppressionConsidered a suitable method for routine laboratory use to ensure precision and accuracy.[11]
Standard Addition LeadRiver SedimentNot specifiedCorrects for matrix effects from the complex soil matrix.[15]
Stable Isotope Dilution MycotoxinsCorn, Peanut Butter, Wheat FlourSignal SuppressionEffectively and efficiently compensated for matrix effects.[9]
Stable Isotope Dilution PesticidesSoybeansSignal Enhancement & SuppressionProvided reliable quantification and high accuracy.[25]

Experimental Protocol: Analysis of this compound in a Biological Matrix using GC-MS with Internal Standard Calibration

This protocol provides a general methodology for the analysis of this compound. It should be optimized for specific matrices and instrumentation.

1. Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma) using GC-MS with an internal standard.

2. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS): e.g., 2,2,4-Trimethylpentane-d18 or another suitable branched alkane

  • Hexane (B92381) (GC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Blank biological matrix

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Standard Preparation:

  • Primary Stock Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of hexane.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in hexane.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard in hexane to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Spiking Solution: Prepare a solution containing both the analyte and the internal standard at a known concentration for spiking into the matrix.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of the sample (or blank matrix for calibration standards) into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution to each tube.

  • Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 500 µL of hexane. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper hexane layer to a clean GC vial.

  • Inject 1 µL into the GC-MS system.

5. GC-MS Parameters (Example):

  • Inlet: Splitless mode, 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program: 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • MS Quadrupole: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

6. Calibration and Quantification:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of this compound in the unknown samples using the regression equation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Collection (e.g., Plasma) spike_is Spike with Internal Standard sample->spike_is blank Blank Matrix spike_cal Spike with Calibration Standards & IS blank->spike_cal protein_precip Protein Precipitation (Methanol) spike_is->protein_precip spike_cal->protein_precip lle Liquid-Liquid Extraction (Hexane) protein_precip->lle centrifuge Centrifugation lle->centrifuge extract Collect Organic Layer centrifuge->extract gcms GC-MS Analysis extract->gcms data Data Acquisition (Peak Areas) gcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio cal_curve Construct Calibration Curve ratio->cal_curve quantify Quantify Unknown Samples cal_curve->quantify

Caption: Experimental workflow for GC-MS analysis with internal standard.

troubleshooting_flowchart cluster_strategies Mitigation Strategies cluster_cal Calibration Methods start Inaccurate Quantification or Poor Reproducibility check_me Is a Matrix Effect Present? (Compare Solvent vs. Matrix Standard) start->check_me no_me Investigate Other Issues: - Instrument Performance - Standard Stability - Sample Integrity check_me->no_me No yes_me Implement Mitigation Strategy check_me->yes_me Yes dilution Dilute Sample yes_me->dilution cleanup Improve Sample Cleanup (SPE, QuEChERS) yes_me->cleanup cal_method Change Calibration Method yes_me->cal_method mmc Matrix-Matched Calibration cal_method->mmc sa Standard Addition cal_method->sa sid Stable Isotope Dilution cal_method->sid

Caption: Troubleshooting flowchart for matrix effects.

References

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of highly branched alkanes in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing highly branched alkanes?

A1: Several methods are employed for the synthesis of highly branched alkanes, each with its own advantages and challenges. Key methods include:

  • Catalytic Isomerization: This process rearranges the carbon skeleton of linear or lightly branched alkanes into more highly branched isomers. It is a widely used industrial method for increasing the octane (B31449) number of gasoline.[1][2]

  • Grignard Reactions: The reaction of a Grignard reagent with a ketone, particularly a sterically hindered one, can produce a tertiary alcohol. This alcohol can then be deoxygenated to yield a highly branched alkane.[3][4]

  • Wittig Reactions: While primarily used to form alkenes, the Wittig reaction can be a step in the synthesis of highly branched alkanes. The resulting alkene can be hydrogenated to the corresponding alkane. This method is particularly useful when specific branching patterns are desired.[5][6]

  • Fischer-Tropsch Synthesis: This process converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a variety of hydrocarbons, including branched alkanes. The product distribution can be influenced by the choice of catalyst and reaction conditions.

  • Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst. Subsequent hydrogenation of the aromatic ring can yield highly branched cycloalkanes.

Q2: How can I improve the selectivity for branched isomers during catalytic isomerization?

A2: Optimizing selectivity in catalytic isomerization involves controlling several factors:

  • Temperature: Lower reaction temperatures thermodynamically favor the formation of more highly branched isomers. However, higher temperatures are often required to achieve sufficient reaction rates.[1][2] Finding the optimal temperature is a key challenge.

  • Catalyst Choice: Bifunctional catalysts containing both metal and acid sites are commonly used. The choice of zeolite support (e.g., ZSM-5, ZSM-12, Beta) and the metal (typically platinum) can significantly impact selectivity.

  • Feedstock Purity: Impurities in the alkane feed can poison the catalyst, reducing its activity and selectivity. Proper feed pretreatment is crucial.

Q3: What are common side reactions in the synthesis of highly branched alkanes?

A3: Undesired side reactions can significantly lower the yield of the target molecule. Common side reactions include:

  • Cracking: In catalytic isomerization, high temperatures can lead to the breaking of C-C bonds, producing smaller, less desirable alkanes.[1]

  • Overalkylation/Polyalkylation: In Friedel-Crafts alkylation, the initial alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[3]

  • Rearrangements: Carbocation intermediates in Friedel-Crafts alkylation can undergo rearrangements to form more stable carbocations, leading to a mixture of isomeric products.

  • Elimination Reactions: In Grignard and Wittig reactions, side reactions leading to the formation of alkenes can occur, especially with sterically hindered substrates.

Q4: How can I purify a mixture of highly branched alkanes?

A4: The purification of complex mixtures of branched alkanes can be challenging due to their similar physical properties. Common techniques include:

  • Urea Adduction: This method selectively crystallizes linear n-alkanes from a mixture, leaving the branched and cyclic isomers in the solution. The n-alkanes can then be recovered by decomposing the urea-alkane complex.[7][8]

  • Molecular Sieves: Zeolites with specific pore sizes can be used to selectively adsorb linear or less-branched alkanes, allowing the more highly branched isomers to pass through.

  • Fractional Distillation: While difficult for isomers with close boiling points, high-efficiency fractional distillation can sometimes be used to separate components.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction for Tertiary Alcohol Synthesis

Symptoms:

  • The yield of the desired tertiary alcohol is significantly lower than expected.

  • A significant amount of starting ketone is recovered.

  • Formation of side products, such as alkenes or coupling products.

Possible Causes and Solutions:

CauseSolution
Presence of Water Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents.
Poor Quality Grignard Reagent Use freshly prepared or recently titrated Grignard reagent. Ensure the magnesium turnings are fresh and activated.
Steric Hindrance For highly hindered ketones, consider using a more reactive organolithium reagent instead of a Grignard reagent. Increase the reaction time and/or temperature, but monitor for side reactions.
Enolization of the Ketone If the ketone is prone to enolization, use a less basic Grignard reagent or add the ketone slowly to the Grignard solution at a low temperature.
Low Reagent Concentration Ensure the concentration of the Grignard reagent is sufficient. A common practice is to use a slight excess of the Grignard reagent.[9]

LowYieldGrignard start Low Yield of Tertiary Alcohol check_water Check for Water Contamination start->check_water check_reagent Verify Grignard Reagent Quality check_water->check_reagent No solution_dry Action: Rigorously Dry Glassware & Solvents check_water->solution_dry Yes check_sterics Assess Steric Hindrance check_reagent->check_sterics No solution_reagent Action: Use Fresh/Titrated Reagent check_reagent->solution_reagent Yes check_enolization Consider Ketone Enolization check_sterics->check_enolization No solution_sterics Action: Use Organolithium or Modify Conditions check_sterics->solution_sterics Yes solution_enolization Action: Low Temperature Addition / Less Basic Reagent check_enolization->solution_enolization Yes end Yield Improved solution_dry->end solution_reagent->end solution_sterics->end solution_enolization->end

Caption: Decision tree for improving selectivity in alkane isomerization.

Quantitative Data

Table 1: Effect of Temperature on n-Heptane Isomerization over Pt/Zeolite Catalysts
Temperature (°C)n-Heptane Conversion (%)i-Heptane Yield (%)Reference
20055.9518.91[10]
250~70~50[11]
26081.176.4[12]
27575.6112.44[10]
320-13.6 (multi-branched)[12]
35098.909.10[10]

Note: Yields and conversions can vary significantly based on the specific zeolite, platinum loading, and other reaction conditions.

Table 2: Product Selectivity in Fischer-Tropsch Synthesis with Different Cobalt-Based Catalysts
Catalyst SupportCO Conversion (%)C5+ Selectivity (%)CH4 Selectivity (%)Reference
Carbon Nanotube (CNT)13.1LowHigh[13]
Activated Carbon (AC)6.7Higher than CNTLower than CNT[13]
Carbon Nanofiber (CNF)18.7HighestLowest[13]
γ-Al2O320 ± 3Varies with promoterVaries with promoter[14]
PrOx promoted γ-Al2O320 ± 3Increased liquid olefins-[15]

Reaction conditions: H2:CO = 2:1, 2.5 MPa, 210 °C for carbon-supported catalysts. T = 473 K, P = 20 bar, H2/CO = 2 for alumina-supported catalysts.

Experimental Protocols

Protocol 1: Synthesis of 2,2,4-Trimethylpentane (Isooctane) via Dimerization and Hydrogenation of Isobutylene (B52900)

This protocol outlines a common industrial method for producing high-purity 2,2,4-trimethylpentane. [16] Step 1: Dimerization of Isobutylene

  • Catalyst: Use an acidic catalyst, such as Amberlyst resin.

  • Reaction: Pass a stream of isobutylene gas through a packed bed reactor containing the Amberlyst catalyst at a controlled temperature and pressure.

  • Product: The primary products are a mixture of iso-octenes, predominantly 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

  • Purification: The iso-octene mixture can be purified by fractional distillation to isolate the desired isomers.

Step 2: Hydrogenation of Iso-octenes

  • Catalyst: A suitable hydrogenation catalyst, such as palladium on carbon (Pd/C), is used.

  • Reaction: The purified iso-octene mixture is dissolved in an appropriate solvent (e.g., ethanol) and placed in a high-pressure reactor. The catalyst is added, and the reactor is pressurized with hydrogen gas.

  • Conditions: The reaction is typically carried out at elevated temperature and pressure.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is removed by distillation to yield 2,2,4-trimethylpentane.

  • Purification: The final product can be further purified by fractional distillation to achieve high purity.

Protocol 2: Friedel-Crafts Alkylation of Benzene (B151609) with tert-Butyl Chloride to Synthesize tert-Butylbenzene

This protocol provides a laboratory-scale synthesis of a simple branched alkane derivative. [17][18] Materials:

  • Benzene (in excess)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Separatory funnel

  • Diethyl ether

  • Anhydrous drying agent (e.g., MgSO₄)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube. Cool the flask in an ice bath.

  • Reagents: Add excess benzene and anhydrous aluminum chloride to the cooled flask.

  • Addition: Slowly add tert-butyl chloride to the stirred mixture. An exothermic reaction will occur, and HCl gas will be evolved. Maintain the temperature between 0-5 °C. [17]4. Reaction Time: Allow the reaction to stir in the ice bath for approximately 15-20 minutes. [17]5. Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation to obtain pure tert-butylbenzene.

FriedelCrafts reagents Benzene + tert-Butyl Chloride + AlCl3 carbocation Formation of tert-Butyl Carbocation reagents->carbocation attack Electrophilic Attack on Benzene Ring carbocation->attack deprotonation Deprotonation to Restore Aromaticity attack->deprotonation product tert-Butylbenzene deprotonation->product

References

Validation & Comparative

Navigating the Separation of C10H22 Isomers: A Comparative Guide to GC Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical. This guide provides a comparative analysis of the gas chromatography (GC) retention times of various C10H22 isomers, supported by experimental data and detailed protocols. Understanding the elution behavior of these decane (B31447) isomers is fundamental in fields ranging from petrochemical analysis to metabolomics.

The separation of C10H22 isomers by gas chromatography is primarily governed by their boiling points and the degree of branching. On non-polar stationary phases, isomers with lower boiling points tend to elute earlier. Generally, increased branching leads to a more compact molecular structure, resulting in weaker intermolecular van der Waals forces and, consequently, lower boiling points.

Comparative Analysis of Retention Indices

To provide a standardized measure of retention that is largely independent of variations in experimental conditions, Kovats retention indices (RI) are utilized. The retention index relates the retention time of an analyte to those of n-alkanes eluting before and after it. By definition, the retention index of n-decane is 1000 on any stationary phase. The following table summarizes the Kovats retention indices for several C10H22 isomers on non-polar stationary phases, along with their respective boiling points.

IsomerStructureBoiling Point (°C)Kovats Retention Index (Non-polar column)
2,2-DimethyloctaneCH₃C(CH₃)₂CH₂CH₂CH₂CH₂CH₂CH₃156.9917[1]
3,3-DimethyloctaneCH₃CH₂C(CH₃)₂CH₂CH₂CH₂CH₂CH₃157.1934
2,4-DimethyloctaneCH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₂CH₂CH₃156.6Not available
2,5-DimethyloctaneCH₃CH(CH₃)CH₂CH₂CH(CH₃)CH₂CH₂CH₃157.8Not available
n-DecaneCH₃(CH₂)₈CH₃174.11000[2]

Note: The Kovats retention indices are compiled from various sources and were determined on standard non-polar stationary phases such as 100% dimethylpolysiloxane (e.g., DB-1, SE-30).

As the data indicates, the branched isomers exhibit lower retention indices than the straight-chain n-decane, corresponding to their earlier elution times and lower boiling points.

Experimental Protocols

The following is a representative experimental protocol for the separation of C10H22 isomers using gas chromatography. This method is based on typical conditions used for alkane analysis.

Gas Chromatography (GC) System:

  • Instrument: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (crosslinked 5% phenyl methyl siloxane), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector operated in split mode with a split ratio of, for example, 50:1.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

Temperature Program:

  • Initial Oven Temperature: 50 °C, hold for 5 minutes.

  • Temperature Ramp: Increase the oven temperature at a rate of 5 °C/min to 150 °C.

  • Final Temperature Hold: Hold at 150 °C for 5 minutes.

Sample Preparation:

  • A mixture of C10H22 isomers is prepared in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration suitable for GC analysis (e.g., 100 ppm).

  • An n-alkane standard mixture (e.g., C8-C12) should be run under the same conditions to determine the Kovats retention indices of the C10H22 isomers.

Experimental Workflow

The logical workflow for comparing the GC retention times of C10H22 isomers is illustrated in the following diagram.

GC_Retention_Time_Comparison cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Acquisition and Processing cluster_comparison Comparative Analysis Isomer_Mix Prepare C10H22 Isomer Mixture GC_Analysis Perform GC Analysis under Defined Conditions Isomer_Mix->GC_Analysis Inject Alkane_Std Prepare n-Alkane Standard (e.g., C8-C12) Alkane_Std->GC_Analysis Inject Get_RT Obtain Retention Times (t_R) GC_Analysis->Get_RT Calc_RI Calculate Kovats Retention Indices (RI) Get_RT->Calc_RI Compare_RI Compare RI of Isomers Calc_RI->Compare_RI Correlate_BP Correlate RI with Boiling Points Compare_RI->Correlate_BP Conclusion Conclusion Compare_RI->Conclusion Draw Conclusions on Elution Order

Workflow for Comparing GC Retention Times of C10H22 Isomers.

This systematic approach ensures the reliable determination and comparison of the retention behavior of C10H22 isomers, providing valuable data for their identification and characterization in complex mixtures. The interplay of molecular structure, boiling point, and chromatographic conditions dictates the elution order, a fundamental principle in the art of chromatographic separations.

References

Navigating the Spectral Maze: A Comparative Guide to Mass Spectral Libraries for the Identification of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the structural elucidation of novel compounds or the confirmation of known analytes, mass spectral libraries are an indispensable tool. The accurate identification of a compound like 3-Ethyl-2,3,4-trimethylpentane, a saturated hydrocarbon, relies heavily on matching its experimental electron ionization (EI) mass spectrum against a comprehensive and high-quality reference database. This guide provides a comparative overview of major mass spectral libraries, outlines a typical experimental protocol for acquiring such data, and visualizes the workflow for compound identification.

A primary challenge in the analysis of this compound (CAS Registry Number: 52897-19-5) is the apparent absence of its mass spectrum in publicly accessible versions of major databases like the NIST Chemistry WebBook.[1][2][3] While gas chromatography data for this compound is available, the lack of a reference mass spectrum means researchers must rely on library matching for isomeric analogs or de novo interpretation. This situation underscores the importance of having access to the most extensive and well-curated libraries available. The two most prominent and widely utilized libraries for general compound identification are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data.

Head-to-Head: NIST vs. Wiley Mass Spectral Libraries

The National Institute of Standards and Technology (NIST) and Wiley Science Solutions offer the most comprehensive commercially available mass spectral databases.[4][5] While both have their origins in a common set of older databases, their development philosophies have diverged, resulting in distinct collections.[6] The NIST library is curated with a strong focus on quality and spectra of primary interest to analytical chemistry.[6] In contrast, the Wiley Registry aims to be a more exhaustive collection, including a vast number of spectra from a wide array of sources, including scientific literature.[6]

The combination of the Wiley Registry and the NIST library provides the most comprehensive resource for identifying unknown compounds via mass spectrometry.[4][5] The latest iterations of these libraries, often bundled together, offer access to over 3 million spectra, significantly increasing the probability of a successful match.[4]

FeatureWiley Registry of Mass Spectral DataNIST/EPA/NIH Mass Spectral LibraryCombined Resource (Wiley Registry / NIST 23)
Total EI Spectra >800,000>350,000>1,000,000 (unique spectra)
Unique Compounds >700,000>300,000>1,000,000 (total compounds)
Tandem (MS/MS) Spectra Included>2.4 million spectra from >51,000 compounds[5]Comprehensive MS/MS data included[4]
Gas Chromatography Data Retention Indices IncludedAI-calculated Retention Indices (AI-RI) for all EI data[4]Extensive GC data and RI values[4]
Curation Philosophy Comprehensive collection aiming to include all available spectra.[6]High-quality, verified spectra of analytical interest.[6]The most comprehensive collection available.[4]

Data is based on the 2023 releases of the respective libraries. Numbers are approximate and reflect the continuous growth of these databases.

Experimental Protocol: Acquiring an EI Mass Spectrum via GC-MS

To identify this compound, a volatile organic compound (VOC), the standard analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).[7] The following protocol outlines a typical procedure for analyzing a liquid sample.

1. Sample Preparation:

  • A dilute solution of the analyte is prepared in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is in the low ppm (µg/mL) range.

2. Gas Chromatography (GC) System:

  • Injector: A split/splitless injector is commonly used. For a dilute sample, a splitless injection is often preferred to maximize sensitivity. Injector temperature is typically set to 250°C to ensure rapid volatilization of the sample.

  • Carrier Gas: High-purity helium is the most common carrier gas.[8] A constant flow rate of approximately 1.0-1.5 mL/min is maintained.

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is suitable for separating alkanes. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program: The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate compounds based on their boiling points. A possible program is:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) System:

  • Interface: The GC column is interfaced with the mass spectrometer via a heated transfer line, typically maintained at a temperature of 280°C to prevent condensation of the analytes.

  • Ion Source: Electron Ionization (EI) is the standard ionization method for creating a reproducible fragmentation pattern for library matching. The ion source temperature is typically set to 230°C.

  • Ionization Energy: A standard electron energy of 70 eV is used to ensure that the fragmentation patterns are consistent with those in the reference libraries.

  • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used for routine GC-MS analysis.[8]

  • Scan Range: The analyzer is set to scan a mass-to-charge (m/z) range appropriate for the expected fragments, for instance, from m/z 35 to 550.

4. Data Acquisition and Analysis:

  • The instrument control software acquires the mass spectrum for each chromatographic peak.

  • The background-subtracted mass spectrum of the peak of interest is then searched against the installed mass spectral libraries (e.g., NIST, Wiley).

  • The software generates a hit list ranked by a match factor or probability score, comparing the fragmentation pattern, including the molecular ion and key fragment ions, of the unknown spectrum to the library spectra.

Visualization of the Identification Workflow

The logical process of identifying an unknown compound using GC-MS and a spectral library is outlined in the following diagram.

cluster_SamplePrep 1. Sample & GC Injection cluster_GCMS 2. GC-MS Analysis cluster_DataProcessing 3. Data Processing & Search cluster_Results 4. Identification & Review Sample Prepare Dilute Sample Inject Inject into GC Sample->Inject GC_Sep Chromatographic Separation Inject->GC_Sep Ionize Electron Ionization (70 eV) GC_Sep->Ionize Detect Mass Analysis (e.g., Quadrupole) Ionize->Detect GetSpectrum Extract Mass Spectrum of Peak Detect->GetSpectrum LibrarySearch Search Against Libraries (NIST, Wiley) GetSpectrum->LibrarySearch HitList Generate Hit List (Ranked by Match Factor) LibrarySearch->HitList LibrarySearch->HitList Review Expert Review & Confirmation HitList->Review Identification Compound Identified Review->Identification

Caption: Workflow for compound identification using GC-MS and mass spectral library searching.

References

Navigating the Separation Challenge: A Comparative Guide to the Validation of Analytical Methods for Decane Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of decane (B31447) isomers is a critical task in various fields, from environmental analysis to petrochemical quality control. The structural similarity of these isomers presents a significant analytical challenge, demanding robust and validated methods to ensure reliable results. This guide provides an objective comparison of analytical methodologies for decane isomer quantification, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The primary technique for the separation and quantification of volatile hydrocarbon isomers is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice between these detectors and the specific method parameters are crucial for achieving the desired sensitivity and selectivity.

While a comprehensive, publicly available validation report for all decane isomers is not extensively documented, this guide synthesizes typical performance characteristics from validated methods for n-alkanes and other branched hydrocarbons. These values provide a reliable framework for method selection and in-house validation.

ParameterGas Chromatography - Flame Ionization Detection (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999[1][2]≥ 0.998[3][4]
Limit of Detection (LOD) 0.1 - 1 ng on column0.05 - 0.5 ng on column (Scan); < 0.05 ng on column (SIM)
Limit of Quantitation (LOQ) 0.3 - 3 ng on column0.15 - 1.5 ng on column (Scan); < 0.15 ng on column (SIM)[5]
Accuracy (% Recovery) 90 - 110%85 - 115%[3][4]
Precision (% RSD) < 5%[2]< 10%[3][4]

Note: The performance of GC-MS can be significantly enhanced by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which increases sensitivity and selectivity for target analytes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful analytical method. Below are representative methodologies for the analysis of decane isomers using GC-FID and GC-MS.

Protocol 1: Detailed Hydrocarbon Analysis (DHA) using GC-FID

This protocol is suitable for the quantification of decane isomers in relatively clean matrices where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh the sample containing decane isomers.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., hexane (B92381) or pentane).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Add an internal standard (e.g., undecane (B72203) or a non-interfering branched alkane) for improved quantitation accuracy.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column is recommended, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a Restek Rtx-5MS.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

3. GC-FID Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold at 250°C for 10 minutes.

  • Detector Temperature: 300°C

4. Data Analysis:

  • Identify decane isomer peaks based on their retention times relative to known standards.

  • Quantify the concentration of each isomer using the peak area ratio to the internal standard and a calibration curve.

Protocol 2: High-Sensitivity Analysis using GC-MS

This protocol is ideal for the identification and quantification of trace levels of decane isomers in complex matrices.

1. Sample Preparation:

  • Follow the sample preparation steps outlined in Protocol 1. The use of deuterated internal standards corresponding to specific decane isomers is recommended for the most accurate quantification.

2. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Column: Same as in Protocol 1.

3. GC-MS Conditions:

  • Inlet and Oven Conditions: Similar to Protocol 1, may require optimization based on the specific isomers of interest.

  • Ion Source Temperature: 230°C

  • Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification of unknown isomers (mass range m/z 40-300).

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy. Monitor characteristic ions for decane isomers (e.g., m/z 57, 71, 85, 142).

4. Data Analysis:

  • Identify isomers by comparing their retention times and mass spectra to a spectral library (e.g., NIST).

  • Quantify using the peak area of a specific ion, normalized to the corresponding internal standard, against a calibration curve.

Mandatory Visualization

To ensure the reliability and reproducibility of an analytical method, a thorough validation process is essential. The following diagram illustrates the logical workflow of key validation parameters.

Analytical_Method_Validation_Workflow start Method Development selectivity Selectivity / Specificity start->selectivity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision lod_loq->precision robustness Robustness accuracy->robustness repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate repeatability->robustness intermediate->robustness end Validated Method robustness->end

Logical workflow for analytical method validation.

The following diagram illustrates the general experimental workflow for the GC-MS analysis of decane isomers.

GC_MS_Workflow sample_prep Sample Preparation (Extraction/Dilution) is_addition Internal Standard Addition sample_prep->is_addition gc_injection GC Injection is_addition->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Scan or SIM) ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Integration & Quantification) data_acquisition->data_processing reporting Reporting data_processing->reporting

Experimental workflow for GC-MS analysis.

References

A Comparative Analysis of Branched versus Linear Alkanes for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of how molecular architecture influences physicochemical properties is paramount. This guide provides a detailed comparative study of branched and linear alkanes, offering experimental data, methodological insights, and visual aids to facilitate a comprehensive understanding of their behavior.

The seemingly subtle difference between a linear and a branched alkane—isomers with the same molecular formula but different structural arrangements—gives rise to significant variations in their physical and chemical characteristics. These differences, rooted in intermolecular forces and molecular stability, have profound implications in fields ranging from fuel science to pharmacology.

Physicochemical Properties: A Head-to-Head Comparison

The structural divergence between linear and branched alkanes directly impacts their boiling points, melting points, viscosity, and chemical stability. These properties are critical in determining the suitability of an alkane or an alkyl moiety for a specific application.

PropertyLinear AlkanesBranched AlkanesRationale
Boiling Point HigherLowerLinear alkanes have a larger surface area, leading to stronger intermolecular London dispersion forces that require more energy to overcome.[1][2][3] Branching makes the molecule more compact, reducing surface area and weakening these forces.[2][4]
Melting Point Generally higher, with a saw-tooth pattern (even-numbered chains pack better)Generally lower, but highly symmetrical branched isomers can have high melting pointsThe ability to pack efficiently into a crystal lattice determines the melting point. Linear alkanes generally pack well.[4] Highly symmetrical branched molecules like neopentane (B1206597) can also pack efficiently, leading to a higher melting point than their linear isomer.[4]
Viscosity HigherLowerThe greater intermolecular forces in linear alkanes lead to higher resistance to flow.[5][6]
Density Generally higherGenerally lowerThe less efficient packing of branched alkanes often results in a lower density compared to their linear counterparts.
Heat of Combustion HigherLowerBranched alkanes are thermodynamically more stable than their linear isomers.[1][7][8][9] This increased stability results in a lower heat of combustion, meaning less energy is released upon burning.[1][8]
Octane Rating (in fuels) LowerHigherBranched alkanes are less prone to pre-ignition (knocking) in internal combustion engines due to the formation of more stable free radicals during combustion.[10][11][12]
Biodegradability More readily biodegradableLess readily biodegradableThe linear structure is more accessible to the enzymes of microorganisms that break down the hydrocarbon chain.[13][14][15] Branching can hinder this enzymatic action.[13][15]

Experimental Protocols for Property Determination

The following are standardized methodologies for quantifying the key properties of alkanes.

Boiling Point Determination

Objective: To determine the temperature at which a liquid alkane transitions to a gaseous state at atmospheric pressure.

Methodology: A small amount of the liquid alkane is placed in a test tube fitted with a thermometer. The test tube is heated in a water or oil bath.[16] The temperature at which the liquid is observed to boil vigorously and a steady stream of vapor is produced is recorded as the boiling point. For gaseous alkanes, this determination is performed under controlled pressure and low-temperature conditions.

Melting Point Determination

Objective: To determine the temperature at which a solid alkane transitions to a liquid state.

Methodology: A small sample of the solid alkane is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. For liquid alkanes, this is determined by cooling the substance until it freezes and then slowly warming it to find the melting temperature.

Solubility Testing

Objective: To assess the solubility of alkanes in various solvents.

Methodology: A small amount of the alkane is added to a test tube containing a solvent (e.g., water, toluene).[17][18] The mixture is agitated, and the miscibility of the two liquids is observed. Alkanes, being nonpolar, are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[19][20][21][22]

Combustion Analysis (Determination of Heat of Combustion)

Objective: To measure the energy released when an alkane undergoes complete combustion.

Methodology: A known mass of the alkane is completely burned in a bomb calorimeter in the presence of excess oxygen. The heat absorbed by the surrounding water bath is measured to calculate the heat of combustion.[8] The general equation for complete combustion is:

C_n_H_2n+2_ + (3n+1)/2 O_2_ → n CO_2_ + (n+1) H_2_O[23]

Visualizing the Structure-Property Relationship

The following diagrams illustrate the key concepts discussed.

G cluster_linear Linear Alkane cluster_branched Branched Alkane Linear_Alkane Large Surface Area Strong_Forces Stronger London Dispersion Forces Linear_Alkane->Strong_Forces High_BP Higher Boiling Point Strong_Forces->High_BP Branched_Alkane Small Surface Area Weak_Forces Weaker London Dispersion Forces Branched_Alkane->Weak_Forces Low_BP Lower Boiling Point Weak_Forces->Low_BP

Caption: Relationship between molecular structure and boiling point.

G Alkane_Structure Alkane Isomer Linear Linear Structure Alkane_Structure->Linear Branched Branched Structure Alkane_Structure->Branched Lower_Stability Lesser Thermodynamic Stability Linear->Lower_Stability Lower_Octane Lower Octane Rating Linear->Lower_Octane Higher_Biodegradability Higher Biodegradability Linear->Higher_Biodegradability Higher_Stability Greater Thermodynamic Stability Branched->Higher_Stability Higher_Octane Higher Octane Rating Branched->Higher_Octane Lower_Biodegradability Lower Biodegradability Branched->Lower_Biodegradability Lower_Combustion_Heat Lower Heat of Combustion Higher_Stability->Lower_Combustion_Heat Higher_Combustion_Heat Higher Heat of Combustion Lower_Stability->Higher_Combustion_Heat

Caption: Impact of branching on chemical properties.

Implications for Drug Development and Research

The structure of alkyl groups in drug molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles. For instance, increased branching can enhance solubility in lipid membranes, potentially affecting drug absorption and distribution. Conversely, the reduced biodegradability of branched chains is a critical consideration in designing environmentally benign pharmaceuticals and other chemical products. The principles governing the properties of simple alkanes provide a fundamental framework for understanding the behavior of more complex molecules in biological systems.

References

Framework for Inter-laboratory Comparison of 3-Ethyl-2,3,4-trimethylpentane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of analytical methods for 3-Ethyl-2,3,4-trimethylpentane. It is designed for researchers, scientists, and drug development professionals to objectively assess and compare the performance of different analytical techniques. While no direct inter-laboratory studies on this specific compound are publicly available, this guide presents a hypothetical comparison between two prevalent methods, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), using realistic performance expectations.

Data Presentation: A Hypothetical Comparison

The following table summarizes the expected performance characteristics for the analysis of this compound using GC-FID and GC-MS, based on a simulated inter-laboratory study. This data is intended to be representative of what a well-conducted study might yield.

Table 1: Hypothetical Performance Data from an Inter-laboratory Study on this compound Analysis

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Number of Participating Laboratories 1010
Assigned Value (ng/mL) 50.050.0
Mean Reported Value (ng/mL) 49.250.5
Accuracy (% Recovery) 98.4%101.0%
Inter-laboratory Precision (%RSD) 9.5%5.8%
Intra-laboratory Precision (%RSD) 5.1%2.5%
Limit of Detection (LOD) (ng/mL) 0.50.1
Limit of Quantification (LOQ) (ng/mL) 1.50.3
Linearity (R²) > 0.99> 0.999
Reported Issues Occasional co-elution with matrix componentsNone

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory comparison. Below are representative methodologies for the two techniques.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Sample Preparation:

  • A certified reference material of this compound is used to prepare a stock solution (1 mg/mL) in high-purity methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Test samples for the inter-laboratory comparison are prepared at a concentration of 50 ng/mL in a matrix representative of the intended application (e.g., plasma, environmental water sample).

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: A non-polar capillary column, such as an Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 220°C and hold for 5 minutes.

  • Carrier Gas: Helium with a constant flow rate of 1.5 mL/min.

  • Detector: Flame Ionization Detector (FID) operated at 280°C.

3. Data Analysis:

  • Quantification is based on the peak area of the this compound signal, referenced against the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Sample preparation follows the same procedure as for GC-FID.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 220°C and hold for 5 minutes.

  • Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

3. Data Analysis:

  • Quantification is performed using the peak area of a characteristic ion of this compound. The identity of the compound is confirmed by comparing the acquired mass spectrum with a reference library, such as the NIST Mass Spectral Library.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison, a relevant biological pathway for the target audience, and the logical relationship of the comparison.

G Inter-laboratory Comparison Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Study Objectives and Select Methods B Prepare & Validate Test Materials A->B C Develop & Distribute Detailed Protocol B->C D Sample Distribution to Laboratories C->D E Analysis of Samples by Participants D->E F Submission of Results E->F G Statistical Analysis of Data (e.g., Z-scores) F->G H Drafting of Comparison Report G->H I Final Report and Recommendations H->I G Simplified Xenobiotic Metabolism Xenobiotic Xenobiotic Compound (e.g., drug, VOC) Phase1 Phase I Metabolism (Functionalization) Xenobiotic->Phase1 CYP450 enzymes Phase2 Phase II Metabolism (Conjugation) Phase1->Phase2 Transferases Excretion Excretion Phase2->Excretion G Logical Comparison of Analytical Methods Analyte This compound Method_GCFID GC-FID Analysis Analyte->Method_GCFID Method_GCMS GC-MS Analysis Analyte->Method_GCMS Comparison Comparative Evaluation Method_GCFID->Comparison Performance Data Method_GCMS->Comparison Performance Data Conclusion Selection of Optimal Method Comparison->Conclusion Based on Accuracy, Precision, LOD, etc.

A Comparative Guide to the Accurate and Precise Quantification of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of branched alkanes like 3-Ethyl-2,3,4-trimethylpentane, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of the primary analytical techniques, supported by typical performance data and detailed experimental protocols.

This compound is a C10 highly branched alkane. Due to its non-polar nature and volatility, gas chromatography (GC) is the method of choice for its quantification. The two most common detectors used in conjunction with GC for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying hydrocarbons. It offers high precision and a wide linear range. However, its reliance on retention time for identification can be a limitation in complex matrices where co-elution with other components may occur.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides a higher degree of selectivity and confidence in identification by furnishing mass spectral data in addition to retention times. This is particularly advantageous when analyzing complex mixtures. Modern GC-MS instruments also offer excellent sensitivity and precision.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics for the quantification of this compound using GC-FID and GC-MS. The data presented is based on typical validation results for the analysis of similar branched alkanes and hydrocarbons in various matrices.[1][2]

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 5%< 10%
**Linearity (R²) **> 0.995> 0.99
Limit of Detection (LOD) ~ 0.1 - 1 ng/mL~ 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) ~ 0.5 - 5 ng/mL~ 0.05 - 2 ng/mL
Selectivity Moderate to GoodExcellent
Confidence in Identification Moderate (based on retention time)High (based on retention time and mass spectrum)

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and precise results. Below are representative experimental protocols for the quantification of this compound using GC-MS.

Sample Preparation
  • Standard Preparation : Prepare a stock solution of this compound analytical standard at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane (B92381) or pentane. Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. An internal standard (e.g., d-alkane) may be added to all standards and samples to improve precision.

  • Sample Extraction (for solid or liquid matrices) : For solid samples, a solvent extraction (e.g., Soxhlet or ultrasonic extraction) with hexane or dichloromethane (B109758) is typically employed. For liquid samples, a liquid-liquid extraction or direct dilution may be appropriate depending on the matrix and analyte concentration.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • GC Column : A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of branched alkanes.[3]

  • Injection : 1 µL of the prepared sample is injected in splitless mode.

  • Inlet Temperature : 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan mode (m/z 40-400) for qualitative analysis. For quantification of this compound, characteristic ions should be monitored.

Data Analysis

Quantification is typically performed by generating a calibration curve from the analysis of the prepared standards. The concentration of this compound in the samples is then determined by comparing the peak area of the analyte to the calibration curve.

Workflow and Pathway Diagrams

To facilitate a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical steps involved.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Analytical Standard of this compound Stock Stock Solution (1 mg/mL) Standard->Stock Solvent Hexane or Pentane Solvent->Stock Cal_Standards Calibration Standards (1-100 µg/mL) Stock->Cal_Standards Injection 1 µL Injection (Splitless) Cal_Standards->Injection Sample Test Sample Extraction Solvent Extraction / Dilution Sample->Extraction Final_Sample Prepared Sample for Injection Extraction->Final_Sample Final_Sample->Injection GC_Separation GC Separation (DB-5ms column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (SIM/Scan) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship compound This compound gc Gas Chromatography (GC) compound->gc separation Separation based on Boiling Point & Polarity gc->separation fid Flame Ionization Detector (FID) separation->fid ms Mass Spectrometer (MS) separation->ms quant_fid Quantification (High Precision) fid->quant_fid id_fid Identification (Retention Time) fid->id_fid quant_ms Quantification (High Precision) ms->quant_ms id_ms Identification (Retention Time & Mass Spectrum) ms->id_ms

Caption: Logical relationship of analytical techniques for this compound.

References

A Comparative Guide to Analytical Techniques for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of prevalent analytical techniques for the qualitative and quantitative analysis of hydrocarbons. The following sections detail the performance of key methodologies, supported by experimental data and standardized protocols, to aid in the selection of the most appropriate technique for specific research and development needs.

The analysis of hydrocarbons is critical across various scientific disciplines, from environmental monitoring to the development of new pharmaceuticals. The complexity of hydrocarbon mixtures necessitates robust and reliable analytical methods. This guide focuses on a comparative analysis of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC), providing a clear overview of their respective capabilities.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for hydrocarbon analysis is often a trade-off between the need for detailed qualitative information and high-throughput quantitative analysis. The following table summarizes the key performance metrics for GC-FID, GC-MS, and GCxGC.

Performance MetricGC-FIDGC-MSGCxGC-FID/MS
Primary Application Quantitative analysis of known hydrocarbons.Qualitative identification and confirmation of unknown compounds.[1]High-resolution separation of complex mixtures.[2][3][4]
Selectivity Limited to separation by boiling point.High, based on mass-to-charge ratio.[1]Very high, based on two independent column separations.[3][4]
Sensitivity High for carbon-containing compounds.High, with selective ion monitoring (SIM) mode.Enhanced due to peak focusing.
Precision (RSD) Excellent, typically <3% for peak area.[5]Good, can be influenced by matrix effects.Excellent, comparable to 1D GC.[3]
Accuracy High for well-calibrated methods.[6]High, especially with isotopic internal standards.High, with potential for improved accuracy in complex matrices.[3]
**Linearity (R²) **Excellent, typically ≥0.999.[6]Good, can be affected by detector saturation.Excellent, comparable to 1D GC.
Limit of Detection Low, in the ppb range.[7]Low, in the ppb to ppt (B1677978) range.Very low, due to enhanced signal-to-noise.
Cost Low to moderate.Moderate to high.High.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the accuracy and reproducibility of hydrocarbon analysis. The following sections outline typical methodologies for sample preparation and analysis using GC-based techniques. These protocols are based on established methods such as those from the American Society for Testing and Materials (ASTM).[8][9][10]

Sample Preparation: Solvent Extraction for Solid and Water Samples

A common procedure for extracting hydrocarbons from environmental samples involves solvent extraction.[11][12][13]

  • Sample Collection: Collect a representative sample of soil, sediment, or water in a clean, airtight container.

  • Extraction:

    • For solid samples, weigh a known amount of the sample and mix it with a drying agent like sodium sulfate. Extract the hydrocarbons using a suitable solvent (e.g., dichloromethane, n-hexane) via sonication or Soxhlet extraction.

    • For water samples, perform a liquid-liquid extraction by mixing a known volume of the water sample with a water-immiscible solvent.

  • Concentration: Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup: If necessary, remove interfering compounds from the extract using column chromatography with silica (B1680970) gel or alumina.

  • Internal Standard Addition: Add a known amount of an internal standard to the final extract for accurate quantification.

Analytical Procedure: Gas Chromatography (GC)

The following is a generalized protocol for the analysis of hydrocarbons using GC.[14][15]

  • Instrument Setup:

    • Install an appropriate capillary column (e.g., non-polar for general hydrocarbon profiling).

    • Set the oven temperature program, injector temperature, and detector temperature.

    • Optimize the carrier gas flow rate (e.g., helium or hydrogen).

  • Calibration: Prepare a series of calibration standards of known concentrations of the target hydrocarbons. Inject each standard into the GC to generate a calibration curve.

  • Sample Injection: Inject a known volume of the prepared sample extract into the GC.

  • Data Acquisition: Record the chromatogram, which shows the separated hydrocarbon peaks as a function of their retention time.

  • Data Analysis:

    • Identification: Identify the hydrocarbons in the sample by comparing their retention times to those of the calibration standards. For GC-MS, confirm the identity by comparing the mass spectra to a library.[1]

    • Quantification: Determine the concentration of each hydrocarbon by comparing its peak area or height to the calibration curve.

Workflow and Logical Relationship Diagrams

The following diagrams illustrate the experimental workflow for hydrocarbon analysis and the logical relationship between the compared analytical techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Cleanup Cleanup Concentration->Cleanup Internal_Standard Internal Standard Addition Cleanup->Internal_Standard GC_Injection GC Injection Internal_Standard->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for hydrocarbon analysis.

Technique_Comparison cluster_detectors Detectors cluster_application Primary Application GC Gas Chromatography (GC) FID Flame Ionization Detector (FID) (Quantitative) GC->FID Coupling MS Mass Spectrometer (MS) (Qualitative/Quantitative) GC->MS Coupling GCxGC Comprehensive 2D GC (GCxGC) (High Resolution) GC->GCxGC Enhancement Quant Routine Quantification FID->Quant Ident Compound Identification MS->Ident GCxGC->FID GCxGC->MS Complex Complex Mixture Analysis GCxGC->Complex

Caption: Logical relationship of GC techniques.

References

A Spectroscopic Showdown: Unraveling the Isomers of 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic chemistry, distinguishing between structural isomers—molecules with the same chemical formula but different atomic arrangements—is a critical challenge. For researchers and professionals in drug development and chemical synthesis, the precise identification of these compounds is paramount. This guide provides a detailed spectroscopic comparison of 3-Ethyl-2,3,4-trimethylpentane and three of its C10H22 isomers: the linear n-Decane, the symmetrically branched 2,2,3,3-Tetramethylhexane, and the less symmetrically branched 3,4-Diethylhexane. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can illuminate the subtle yet significant differences that arise from their unique molecular architectures.

Isomeric Structures at a Glance

The structural variations among these four isomers are the foundation of their distinct spectroscopic fingerprints. The following diagram illustrates their atomic connectivity.

isomers cluster_target Target Compound cluster_isomers Comparative Isomers This compound n-Decane This compound->n-Decane Isomers (C10H22) 2,2,3,3-Tetramethylhexane This compound->2,2,3,3-Tetramethylhexane Isomers (C10H22) 3,4-Diethylhexane This compound->3,4-Diethylhexane Isomers (C10H22)

Structural relationship of the compared C10H22 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The number of unique signals, their chemical shifts (δ), and splitting patterns are highly sensitive to the molecular structure.

¹H NMR and ¹³C NMR Data Summary

CompoundPredicted/Observed ¹H NMR SignalsPredicted/Observed ¹³C NMR SignalsKey Differentiating Features
This compound Multiple overlapping signals in the 0.8-1.5 ppm range. Likely 7 unique proton environments.Predicted to have 8 unique carbon signals, including one quaternary carbon.The presence of a quaternary carbon and a higher number of unique signals compared to more symmetrical isomers.
n-Decane 3 distinct signals: a triplet for the terminal CH₃ groups, and two multiplets for the internal CH₂ groups.5 unique carbon signals due to symmetry.Simple spectrum with few signals, characteristic of a straight-chain alkane.
2,2,3,3-Tetramethylhexane Likely 4 unique proton environments with distinct splitting patterns.5 unique carbon signals, including two quaternary carbons.The presence of two quaternary carbons would be a key identifier in the ¹³C NMR spectrum.
3,4-Diethylhexane 3 unique proton environments.3 unique carbon signals due to high symmetry.A relatively simple spectrum for a branched isomer due to its symmetrical structure.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For alkanes, the most prominent absorptions are due to C-H stretching and bending vibrations.

Characteristic IR Absorption Bands (cm⁻¹)

CompoundC-H StretchingC-H Bending (CH₃ and CH₂)Other Key Features
This compound Predicted strong absorptions between 2850-2960 cm⁻¹.Predicted absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl bending).The complexity of the fingerprint region (below 1500 cm⁻¹) would be unique to its structure.
n-Decane Strong absorptions between 2850-2960 cm⁻¹.[1]Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹. A characteristic rocking vibration around 720 cm⁻¹ for the long -(CH₂)n- chain.[2]The presence of the ~720 cm⁻¹ band is indicative of a long, straight alkyl chain.
2,2,3,3-Tetramethylhexane Strong absorptions between 2850-2960 cm⁻¹.Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹. The methyl bending peak may be split due to the presence of gem-dimethyl groups.The fingerprint region will differ significantly from n-decane due to the high degree of branching.
3,4-Diethylhexane Strong absorptions between 2850-2960 cm⁻¹.Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.The overall IR spectrum is expected to be relatively simple for a branched alkane due to its symmetry.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alkanes, fragmentation typically involves the cleavage of C-C bonds to form stable carbocations.

Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakCharacteristic Fragmentation
This compound Predicted at m/z 142, but likely weak or absent.Predicted to be a stable tertiary carbocation resulting from cleavage at a branching point.Complex fragmentation pattern with preferential cleavage at the most substituted carbons to form stable carbocations.
n-Decane m/z 142, weak but observable.Typically m/z 43 or 57.A series of fragment ions separated by 14 amu (CH₂), characteristic of a straight-chain alkane.
2,2,3,3-Tetramethylhexane m/z 142, likely very weak or absent due to high branching.[3][4]Likely a stable tertiary carbocation from cleavage at the quaternary centers.Dominated by fragmentation at the highly branched core.
3,4-Diethylhexane m/z 142, likely weak.Likely a stable carbocation formed by cleavage at the tertiary carbons.Fragmentation will be favored at the branching points.[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the alkane isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This is often done at a frequency of around 100 MHz on a 400 MHz spectrometer. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation : As alkanes are liquids at room temperature, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition : Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the sample from any impurities.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecules.

  • Detection : The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected to generate the mass spectrum.

Logical Workflow for Isomer Differentiation

The process of distinguishing between these isomers using the discussed spectroscopic techniques can be visualized as a logical workflow.

workflow cluster_results Structural Elucidation start Unknown C10H22 Isomer ms Mass Spectrometry start->ms Determine MW & Fragmentation ir IR Spectroscopy ms->ir Confirm Alkane nmr NMR Spectroscopy (¹H and ¹³C) ir->nmr Elucidate Connectivity n_decane n-Decane nmr->n_decane Simple Spectrum (3 ¹H, 5 ¹³C signals) tmh 2,2,3,3-Tetramethylhexane nmr->tmh 2 Quaternary Carbons (5 ¹³C signals) deh 3,4-Diethylhexane nmr->deh Symmetrical Branched (3 ¹H, 3 ¹³C signals) etmp 3-Ethyl-2,3,4- trimethylpentane nmr->etmp Asymmetrical Branched (Predicted 7 ¹H, 8 ¹³C signals)

Workflow for distinguishing C10H22 isomers via spectroscopy.

References

Benchmarking the Purity of 3-Ethyl-2,3,4-trimethylpentane Against Certified Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a commercially available 3-Ethyl-2,3,4-trimethylpentane sample against a certified reference material (CRM). The purity of chemical reagents is paramount in research and development, particularly in the pharmaceutical industry, where impurities can lead to unforeseen side reactions, inaccurate biological data, and potential safety concerns. This document outlines the experimental protocol for purity determination using Gas Chromatography with Flame Ionization Detection (GC-FID), presents the comparative data in a clear tabular format, and provides visual diagrams of the experimental workflow and logical comparison.

Introduction

This compound (CAS No. 52897-19-5) is a branched alkane with potential applications as a solvent, a component in fuel blends, or as a starting material in organic synthesis.[1][2][3][4] Given its use in precise scientific applications, verifying its purity against a known, certified standard is a critical quality control step. This guide details the methodology for such a comparison, ensuring the reliability of experimental results.

Materials and Methods

Materials
  • Test Sample: this compound, Commercial Grade (Source: Example Supplier Inc.)

  • Certified Reference Material (CRM): this compound, ≥99.5% Purity (Source: Certified Reference Material Provider)

  • Solvent: Hexane (B92381), HPLC Grade (≥99.9%)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless injector.

  • Data Acquisition: Chromatography Data System (e.g., OpenLab CDS).

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography is a robust analytical technique for separating and quantifying volatile organic compounds.[5] The principle relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (an inert carrier gas).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the test sample and the CRM into separate 10 mL volumetric flasks.

    • Dissolve the contents in hexane and dilute to the mark.

    • Prepare a blank sample containing only hexane.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the hexane blank to ensure no interfering peaks are present.

    • Inject the CRM solution to determine the retention time of this compound and to calibrate the detector response.

    • Inject the test sample solution.

    • The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.[6]

  • Purity Calculation:

    • The purity of the test sample is calculated using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Results: Comparative Purity Analysis

The following table summarizes the quantitative data obtained from the GC-FID analysis of the commercial this compound sample and the certified reference material.

Parameter Certified Reference Material (CRM) Commercial Test Sample
Purity Specification ≥99.5%Not Specified
Measured Purity (Area %) 99.8%98.2%
Number of Impurities Detected 14
Total Impurity Content (Area %) 0.2%1.8%

Discussion

The experimental results indicate that the commercial test sample of this compound has a purity of 98.2%, which is lower than the certified reference material's purity of 99.8%. Furthermore, the test sample contains a higher number of detectable impurities. For applications requiring high purity, the commercial sample may not be suitable without further purification. The presence of multiple impurities could interfere with sensitive reactions or analytical measurements. Therefore, for critical applications in research and drug development, the use of a certified and tested high-purity standard is strongly recommended.

Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_crm Prepare CRM Solution inject_crm Inject CRM prep_crm->inject_crm prep_sample Prepare Test Sample Solution inject_sample Inject Test Sample prep_sample->inject_sample prep_blank Prepare Hexane Blank inject_blank Inject Blank prep_blank->inject_blank acquire_data Acquire Chromatograms inject_blank->acquire_data inject_crm->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Caption: Experimental workflow for GC-FID purity analysis.

logical_comparison start Purity Benchmark crm Certified Reference Material (CRM) start->crm test_sample Commercial Test Sample start->test_sample gc_analysis GC-FID Analysis crm->gc_analysis test_sample->gc_analysis crm_result Purity ≥ 99.5% Low Impurities gc_analysis->crm_result Expected sample_result Purity < 99.5% Higher Impurities gc_analysis->sample_result Observed comparison Comparison crm_result->comparison sample_result->comparison conclusion Conclusion: CRM meets high-purity standard. Test sample may require purification. comparison->conclusion

References

Safety Operating Guide

Safe Disposal of 3-Ethyl-2,3,4-trimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3-Ethyl-2,3,4-trimethylpentane must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This highly flammable and aquatic-toxic chemical is classified as a hazardous waste, necessitating disposal through an approved waste management facility in accordance with all local, regional, and national regulations.[1][2]

Key Safety and Handling Precautions:

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including protective gloves, and eye or face protection.[3][4][5] All handling should occur in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][3][4] Use only non-sparking tools and take precautionary measures against static discharge.[1][3][4]

Waste Classification:

This compound is characterized by its ignitability (B1175610). According to the U.S. Environmental Protection Agency (EPA), wastes exhibiting the characteristic of ignitability are assigned the hazardous waste code D001 .[6][7] This classification is primarily due to its low flashpoint, making it a significant fire hazard.[6]

Hazardous Waste Characteristic EPA Waste Code Description
IgnitabilityD001Liquids with a flashpoint below 60°C (140°F).[6][7]

Disposal Procedure:

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][8] Under no circumstances should this chemical be flushed into surface water or the sanitary sewer system due to its high toxicity to aquatic life.[1]

Step-by-Step Disposal Workflow:

  • Containment: Ensure the waste is stored in a suitable, closed, and properly labeled container.[1] The container must be kept in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[1][9]

  • Waste Collection: Arrange for collection by a licensed hazardous waste disposal contractor.

  • Transportation: The waste must be transported in accordance with all applicable transportation regulations for flammable hazardous materials.

  • Final Disposal: The final disposal method, typically incineration at a licensed facility, will be determined by the waste management company in compliance with environmental regulations.[2]

Spill Management:

In the event of a spill, immediately remove all sources of ignition.[1][4] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][5] The collected material should then be placed in a sealed container for disposal as hazardous waste.[1][5] Do not allow the spilled material to enter drains or waterways.[1][3][9]

Logical Workflow for Disposal:

cluster_preparation Waste Preparation cluster_handling On-Site Handling cluster_disposal Final Disposal A Identify Waste as This compound B Affix Hazardous Waste Label (EPA Code: D001) A->B C Store in a sealed, compatible container B->C D Wear Appropriate PPE (Gloves, Eye Protection) E Transfer to designated Hazardous Waste Accumulation Area D->E F Ensure area is cool, dry, and well-ventilated E->F G Arrange for pickup by a licensed hazardous waste contractor H Transport to an approved waste disposal facility G->H I Incineration or other approved disposal method H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Ethyl-2,3,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Ethyl-2,3,4-trimethylpentane. Given its structural similarity to other flammable liquid alkanes, such as 2,2,4-trimethylpentane (B7799088) and 2,3,4-trimethylpentane, this document outlines procedural steps based on established safety protocols for these analogous compounds.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][3] Inhalation of vapors may lead to drowsiness or dizziness, and ingestion can be fatal if the substance enters the airways.[1][3][4][5] Appropriate PPE is mandatory to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust provide complete protection against splashes.[4] Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-Resistant GlovesNon-absorbent gloves are essential.[6][7] Nitrile or other suitable chemically resistant gloves should be worn.
Body Protection Flame-Resistant Lab Coat or CoverallsA flame-resistant or 100% cotton lab coat is the minimum requirement.[8] For larger quantities, flame-retardant antistatic protective clothing is recommended.[3]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[1]
Foot Protection Closed-Toe ShoesRequired to protect against spills.[8]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent accidents. This involves careful preparation, vigilant execution of tasks, and immediate response to any incidents.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) for Analogous Compounds prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Inspect and Don Appropriate PPE prep2->prep3 prep4 Locate Emergency Equipment (Fire Extinguisher, Eyewash Station) prep3->prep4 handle1 Ground and Bond Container and Receiving Equipment prep4->handle1 Proceed to Handling handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Liquid Slowly to Minimize Static Discharge handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 post1 Wipe Down Work Area handle4->post1 Proceed to Post-Handling post2 Properly Label and Store Chemical post1->post2 post3 Dispose of Waste According to Protocol post2->post3 post4 Remove and Decontaminate PPE post3->post4 post5 Wash Hands Thoroughly post4->post5 start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignite Remove All Ignition Sources ventilate->ignite contain Contain Spill with Inert Absorbent Material ignite->contain collect Collect Residue with Non-Sparking Tools contain->collect dispose Place in a Suitable, Closed Container for Disposal collect->dispose decon Decontaminate Spill Area dispose->decon end Spill Cleaned decon->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.